Product packaging for 4-(aminomethyl)tetrahydro-2H-pyran-4-ol(Cat. No.:CAS No. 783303-73-1)

4-(aminomethyl)tetrahydro-2H-pyran-4-ol

Cat. No.: B1371144
CAS No.: 783303-73-1
M. Wt: 131.17 g/mol
InChI Key: CGPIFQOTBHKPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(aminomethyl)tetrahydro-2H-pyran-4-ol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B1371144 4-(aminomethyl)tetrahydro-2H-pyran-4-ol CAS No. 783303-73-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-5-6(8)1-3-9-4-2-6/h8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPIFQOTBHKPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656231
Record name 4-(Aminomethyl)oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783303-73-1
Record name 4-(Aminomethyl)oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol

Abstract

This compound is a bifunctional chemical scaffold of significant interest in modern medicinal chemistry. Possessing a constrained tetrahydropyran (THP) ring, a primary amine, and a tertiary alcohol, this molecule offers a unique three-dimensional architecture that is increasingly utilized in the design of sophisticated therapeutic agents. Its structure is particularly valuable for creating compounds that target the central nervous system (CNS) and various enzyme classes.[1] As a key intermediate, it has been instrumental in the synthesis of selective inhibitors for critical targets like mTOR kinase and phosphodiesterase 10A (PDE10A), which are implicated in oncology and neurological disorders, respectively.[1] This guide provides a senior application scientist's perspective on the core physicochemical properties of this compound, detailing not just the what, but the why and how of their determination. A thorough understanding and empirical validation of these properties are paramount for any researcher aiming to leverage this scaffold in a drug discovery program, as they directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Introduction: A Scaffold of Strategic Importance

The journey of a small molecule from a laboratory concept to a clinical candidate is fundamentally dictated by its physicochemical properties.[2][3][4] For this compound, its value lies in the strategic combination of its structural motifs:

  • The Tetrahydropyran (THP) Ring: This saturated heterocyclic ring acts as a rigid, non-aromatic spacer. Unlike more flexible aliphatic chains, its constrained conformation can enhance binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. Furthermore, the ether linkage within the THP ring can act as a hydrogen bond acceptor and often improves metabolic stability compared to more labile functionalities.

  • The Aminomethyl Group: The primary amine is a critical functional handle. As a base, it is typically protonated at physiological pH, rendering the molecule more water-soluble and providing a key interaction point (e.g., salt bridge formation) for binding to acidic residues in a protein's active site.

  • The Tertiary Alcohol: The hydroxyl group further enhances hydrophilicity and provides an additional hydrogen bond donor/acceptor site. Its presence on the same carbon as the aminomethyl group creates a quaternary center, which can impart specific steric and electronic properties to the molecule.

This unique combination makes the compound a valuable building block for introducing polarity and specific 3D geometry into larger molecules, ultimately influencing their pharmacokinetic and pharmacodynamic profiles.[1]

Core Physicochemical Properties: A Data-Centric Overview

Accurate physicochemical data is the foundation of any successful drug discovery campaign.[5] While comprehensive experimental data for this compound is not extensively published, the table below summarizes known identifiers and highlights the key parameters that must be determined experimentally.

PropertyValue (Free Base)Value (Hydrochloride Salt)Significance in Drug Discovery
CAS Number 783303-73-1[6]666261-01-4[1]Unique chemical identifier for substance registration and literature search.
Molecular Formula C₆H₁₃NO₂[6]C₆H₁₄ClNO₂Defines the elemental composition and exact mass.
Molecular Weight 131.17 g/mol [6]167.63 g/mol [1]Impacts diffusion rates, membrane permeability, and ligand efficiency metrics.
pKa Data not available; requires experimental determination.Data not available; requires experimental determination.Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding.
LogP / LogD₇.₄ Data not available; requires experimental determination.Data not available; requires experimental determination.Measures lipophilicity, a key predictor of membrane permeability, protein binding, and metabolic clearance.
Aqueous Solubility Data not available; requires experimental determination.Expected to be higher than the free base.[1]Crucial for drug absorption, formulation, and ensuring reliable concentration in biological assays.[7]

Experimental Determination of Key Physicochemical Parameters

The absence of published experimental data necessitates a rigorous, in-house characterization of this scaffold. The following sections describe the standard, field-proven protocols for determining the most critical physicochemical properties.

pKa Determination: Understanding Ionization

The pKa value dictates the extent to which the primary amine is protonated at a given pH. This is arguably the most critical parameter, as the charge state of a molecule profoundly affects its interactions with biological systems.

Causality Behind Experimental Choice: Potentiometric titration is the gold standard for pKa determination. It provides a direct measure of the compound's buffering capacity as a function of pH by tracking the amount of acid or base needed to effect a change in proton concentration. This method is robust, highly accurate, and directly measures the thermodynamic equilibrium.

Step-by-Step Protocol: Potentiometric Titration

  • Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in a known volume (e.g., 50 mL) of deionized, CO₂-free water or a suitable co-solvent/water mixture if solubility is limited.

  • Acidification: Add a stoichiometric excess of standardized HCl (e.g., 0.1 M) to ensure the amine is fully protonated at the start of the titration.

  • Titration Setup: Place the solution in a thermostatted vessel (25°C or 37°C) with constant stirring. Immerse a calibrated pH electrode and the tip of a precision burette containing a standardized titrant (e.g., 0.1 M NaOH).

  • Data Collection: Add the NaOH titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize. Collect data points with higher frequency near the equivalence point, where the pH changes most rapidly.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, where exactly half of the protonated amine has been neutralized.[8] This point corresponds to the inflection point on the sigmoid curve.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Accurately weigh compound B Dissolve in CO2-free water A->B C Acidify with standard HCl B->C D Titrate with standard NaOH C->D E Record pH vs. volume of titrant D->E F Plot pH vs. Volume E->F G Identify half- equivalence point F->G H Determine pKa (pH at half-equiv.) G->H

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD): Gauging Membrane Permeability

Lipophilicity, the "oil-loving" nature of a molecule, is a primary determinant of its ability to cross biological membranes. It is measured as the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase. LogP refers to the partitioning of the neutral species, while LogD is the distribution coefficient at a specific pH (e.g., 7.4), accounting for both neutral and ionized forms.

Causality Behind Experimental Choice: The "shake-flask" method is the traditional and most direct method for determining LogP.[9] It physically measures the equilibrium distribution of the compound between two immiscible phases, providing a direct thermodynamic value.

Step-by-Step Protocol: Shake-Flask Method for LogD₇.₄

  • Phase Preparation: Prepare a phosphate buffer at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer. This ensures the two phases are in equilibrium before the experiment begins.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer at a known concentration.

  • Partitioning: In a separation funnel or vial, combine a known volume of the aqueous sample solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.

  • Quantification: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

  • Calculation: The concentration in the octanol phase is determined by mass balance. Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ ).[10]

LogP_Determination_Workflow A Prepare buffer-saturated octanol & octanol-saturated buffer (pH 7.4) C Mix equal volumes of octanol and aqueous phases A->C B Dissolve compound in aqueous phase at known concentration (C_initial) B->C D Shake to equilibrate C->D E Separate phases (centrifugation) D->E F Measure concentration in aqueous phase (C_aq) E->F G Calculate concentration in octanol phase (C_oct = C_initial - C_aq) F->G H Calculate LogD = log(C_oct / C_aq) G->H

Caption: Workflow for LogD determination by the shake-flask method.

Aqueous Solubility: The Gateway to Bioavailability

A compound must be in solution to be absorbed and to interact with its target. Low aqueous solubility is a major cause of failure in drug development.[7] Thermodynamic solubility, the concentration of a saturated solution at equilibrium, is the most relevant measure for predicting in vivo behavior.

Causality Behind Experimental Choice: The shake-flask method for solubility is considered the "gold standard" because it measures the true thermodynamic equilibrium of the solid-state material with the solution.[7] This is crucial as it accounts for the energy required to break the crystal lattice, a factor ignored by kinetic methods that start from a DMSO stock.

Step-by-Step Protocol: Thermodynamic (Equilibrium) Solubility

  • Buffer Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 2.0, 5.0, 7.4) to construct a pH-solubility profile.

  • Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]

  • Separation of Solid: Separate the undissolved solid from the solution. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) or high-speed centrifugation are common methods.

  • Quantification: Dilute the resulting clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS against a standard curve.

  • Reporting: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Solubility_Determination_Workflow cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification A Add excess solid compound to buffer B Agitate at constant temperature for 24-48 hours A->B C Filter or centrifuge to remove undissolved solid B->C D Analyze clear supernatant by HPLC or LC-MS C->D E Calculate concentration against a standard curve D->E

Caption: Workflow for thermodynamic solubility determination.

Implications for Drug Development

Based on its structure, this compound is expected to be a polar, basic compound.

  • Expected Properties: The presence of both a primary amine and a tertiary alcohol suggests it will be highly hydrophilic, likely resulting in a negative LogP value. The primary amine is expected to have a pKa in the range of 9-10, meaning it will be almost fully protonated and positively charged at physiological pH 7.4.

  • ADME Consequences:

    • Absorption: High polarity and charge may limit passive diffusion across the gut wall. However, its good aqueous solubility will ensure it dissolves readily.

    • Distribution: The low lipophilicity might hinder its ability to cross the blood-brain barrier unless an active transport mechanism is involved. Its distribution will likely be confined to the systemic circulation and tissues with higher aqueous content.

    • Metabolism & Excretion: The THP ring is generally stable. The primary amine and alcohol provide sites for Phase II conjugation reactions (e.g., glucuronidation). The high water solubility will favor renal excretion.

These predicted properties make the scaffold ideal for designing drugs that require good water solubility for intravenous formulation or for targeting extracellular proteins. When incorporated into a larger molecule, these inherent characteristics must be balanced by adding more lipophilic moieties to achieve the desired overall ADME profile for a specific therapeutic goal.

Conclusion

This compound is a chemical building block with immense potential, offering a pre-validated scaffold that combines metabolic stability, polarity, and precise three-dimensional structure. However, its effective use in drug discovery is entirely dependent on the accurate and empirical determination of its core physicochemical properties: pKa, LogD, and aqueous solubility. The protocols and rationale outlined in this guide provide the necessary framework for researchers to generate this critical data, thereby enabling informed decisions in lead optimization and transforming this promising intermediate into the next generation of therapeutic agents.

References

A Technical Guide to the ¹³C NMR Analysis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol: Prediction, Acquisition, and Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides direct insight into the carbon framework of a molecule. This guide offers an in-depth technical exploration of the ¹³C NMR data for 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, a substituted tetrahydropyran scaffold of interest in medicinal chemistry.[1] Due to the absence of publicly available experimental spectra for this specific molecule, this document provides a robust, theoretically grounded prediction of its ¹³C NMR spectrum. Furthermore, it outlines a comprehensive, field-proven protocol for the acquisition and analysis of high-quality ¹³C NMR data, ensuring scientific integrity and reproducibility.

Molecular Structure and Predicted ¹³C NMR Chemical Shifts

The structure of this compound presents a unique set of carbon environments. The tetrahydropyran ring contains four distinct carbons, one of which is a quaternary carbinol center. Additionally, an aminomethyl substituent introduces another carbon signal.

Structure:

Based on established chemical shift principles and data from analogous structures, a predicted ¹³C NMR spectrum can be formulated. The electronegativity of the oxygen and nitrogen atoms, along with the substitution pattern, will be the primary determinants of the chemical shifts.[2]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2, C6~ 60-65Carbons adjacent to the ring oxygen (α-effect), deshielded.
C3, C5~ 35-40Methylene carbons β to the ring oxygen.
C4~ 70-75Quaternary carbon bearing an -OH group, significantly deshielded. The lack of attached protons will result in a weaker signal.[3][4]
-CH₂NH₂~ 45-50Carbon attached to a nitrogen atom, deshielded relative to a simple alkyl group.[2]

Disclaimer: These are predicted values and may vary based on the solvent and other experimental conditions.[5]

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain a high-quality, interpretable ¹³C NMR spectrum, a systematic approach to sample preparation and instrument setup is crucial. The following protocol is designed to be a self-validating system, ensuring data integrity.

Sample Preparation
  • Solvent Selection: Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) are suitable solvents. CD₃OD is often preferred for its ability to exchange with the -OH and -NH₂ protons, which can sometimes simplify the ¹H spectrum and does not interfere with the carbon signals of interest. For this guide, we will proceed with CDCl₃, a common and versatile NMR solvent.[6]

  • Concentration: Prepare a solution of this compound in CDCl₃ at a concentration of approximately 10-20 mg/0.5 mL.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[7] Ensure the solvent contains TMS.

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Experiment ¹³C{¹H} (Proton-decoupled)Simplifies the spectrum by collapsing ¹³C-¹H couplings into single lines for each unique carbon.[8]
Frequency 100 MHz (for a 400 MHz ¹H instrument)Standard ¹³C frequency for this field strength.
Pulse Width 30-45°A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans in a given time.
Acquisition Time 1-2 secondsDetermines the digital resolution of the spectrum.
Relaxation Delay (d1) 2-5 secondsCrucial for allowing the magnetization to return to equilibrium. Quaternary carbons have longer relaxation times, so a longer delay may be needed for their reliable detection.[3][4]
Number of Scans 1024 or higherDue to the low natural abundance of ¹³C (1.1%), a large number of scans is required to achieve an adequate signal-to-noise ratio.[7]
Spectral Width 0-220 ppmA standard range that encompasses the vast majority of organic carbon signals.[9]
Temperature 298 K (25 °C)Standard operating temperature for routine NMR.
Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm. If TMS is not present, the solvent signal of CDCl₃ at 77.16 ppm can be used as a reference.[9]

  • Peak Picking: Identify and label the chemical shift of each peak.

Advanced NMR Experiments for Structural Confirmation

To unequivocally assign each peak to its corresponding carbon atom, advanced 2D NMR experiments are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would show correlations between the protons on C2/C6, C3/C5, and the aminomethyl group with their respective carbon signals. The quaternary carbon (C4) will be absent from this spectrum as it has no attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbon (C4) by observing correlations from the protons on C3/C5 and the aminomethyl group to C4.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 would only show CH signals. Quaternary carbons are not observed in DEPT spectra.[4]

Visualization of Experimental Workflow

The logical flow of the experimental process can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in CDCl3 with TMS a->b c Filter into NMR Tube b->c d Insert Sample into Spectrometer c->d e Set Up 1D ¹³C Experiment d->e f Acquire Data (Multiple Scans) e->f g Fourier Transform & Phasing f->g h Baseline Correction & Referencing g->h i Peak Picking & Assignment h->i

Caption: Workflow for ¹³C NMR data acquisition and analysis.

Conclusion

References

Mass spectrometry analysis of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of this compound, a bifunctional small molecule characterized by its high polarity. As a Senior Application Scientist, this document moves beyond mere procedural outlines to detail the underlying scientific rationale for method selection, sample preparation, and instrumental analysis. We will explore two orthogonal and self-validating workflows: direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI), and an indirect approach using Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization. This guide is intended for researchers and drug development professionals seeking to establish robust analytical protocols for challenging polar analytes, with a focus on predictive fragmentation and confident structural elucidation.

Part 1: Analyte Characterization & Method Selection Rationale

Physicochemical Properties of the Analyte

The target analyte, this compound, is a saturated heterocyclic compound featuring a tetrahydropyran core. Its structure is distinguished by the presence of two highly polar functional groups—a primary amine (-NH2) and a tertiary alcohol (-OH)—attached to the same quaternary carbon atom (C4).

PropertyValueSource
Molecular Formula C₆H₁₃NO₂Calculated
Molecular Weight 131.17 g/mol Calculated
Monoisotopic Mass 131.09463 DaCalculated
Key Features High polarity, non-volatile, hydrogen bond donor/acceptorInferred from structure
Predicted pKa ~10.0 (for amine group)[1]
Predicted XLogP3 ~ -1.5 to -1.0Inferred from similar structures[2][3]

These properties, particularly the low volatility and high polarity stemming from the amino and hydroxyl groups, present a significant analytical challenge and dictate the appropriate mass spectrometry approach.

The Analytical Challenge & Strategic Approach

Direct analysis by Gas Chromatography (GC) is not feasible for this molecule. Its high boiling point and propensity for thermal degradation prevent it from being volatilized intact, a prerequisite for GC analysis. Therefore, a strategic approach involving two distinct, complementary methods is recommended for comprehensive characterization.

  • Direct Analysis (LC-MS/MS): This is the primary and most direct method. Liquid chromatography is perfectly suited for polar, non-volatile compounds. Coupling it with a soft ionization technique like Electrospray Ionization (ESI) allows for the ionization of the intact molecule with minimal fragmentation, providing definitive molecular weight information.[4][5]

  • Indirect Analysis (GC-MS): This method serves as an orthogonal confirmation of the molecule's structure. By chemically modifying the polar functional groups through derivatization, the molecule's volatility is increased, making it amenable to GC-MS analysis.[6][7] This process confirms the presence and reactivity of the -NH2 and -OH groups.

This dual-methodology approach ensures a self-validating system, where the results from one technique corroborate the findings of the other, leading to a high degree of confidence in the analyte's identification.

cluster_0 Strategic Method Selection Analyte Analyte: this compound Properties Physicochemical Properties - High Polarity (-OH, -NH2) - Non-Volatile - Thermally Labile Analyte->Properties Challenge Analytical Challenge Incompatible with direct GC analysis Properties->Challenge LCMS Primary Method: LC-MS/MS (Direct Analysis) Challenge->LCMS Ideal for polar analytes Deriv Chemical Derivatization Required Challenge->Deriv Overcomes volatility issue GCMS Confirmatory Method: GC-MS (Indirect Analysis) Deriv->GCMS M_H [M+H]⁺ m/z 132.1 F114 [M+H - H₂O]⁺ m/z 114.1 M_H->F114 - H₂O F115 [M+H - NH₃]⁺ m/z 115.1 M_H->F115 - NH₃ F30 [CH₂NH₂]⁺ m/z 30.0 M_H->F30 α-cleavage RingFrag Ring Fragments (e.g., m/z 84, 71) F114->RingFrag Ring Opening M_ion Di-TMS Derivative M⁺˙ m/z 275 F260 [M - CH₃]⁺ m/z 260 M_ion->F260 - •CH₃ F174 α-Cleavage Fragment m/z 174 M_ion->F174 α-cleavage F73 [(CH₃)₃Si]⁺ m/z 73 M_ion->F73 TMS fragment Other Other Ring Fragments F260->Other

References

An In-depth Technical Guide to the Crystal Structure of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol: A Case Study in Synthesis, Crystallization, and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the process for determining and analyzing the crystal structure of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, a key heterocyclic building block in medicinal chemistry. While a published crystal structure for this specific molecule is not currently available in open databases, this document presents a robust, field-proven methodology for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. Acting as a Senior Application Scientist, this guide emphasizes the causality behind experimental choices, providing researchers and drug development professionals with a practical framework for approaching similar small, polar, and pharmaceutically relevant molecules. The narrative covers a plausible synthetic route, detailed crystallization protocols, a step-by-step workflow for X-ray analysis, and an expert interpretation of the anticipated structural features, including the critical role of hydrogen bonding in the crystal lattice.

Introduction: The Significance of a Simple Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and its ability to act as a soluble, non-planar replacement for aromatic or flexible aliphatic groups. The specific compound, this compound, and its analogues are of significant interest. For instance, its hydrochloride salt serves as a crucial intermediate in the synthesis of selective inhibitors for key biological targets like mTOR kinase and phosphodiesterase 10A (PDE10A), which are implicated in cancer and neurological disorders, respectively[1].

The molecule's structure is deceptively simple, yet it possesses a rich stereoelectronic profile: a primary amine (a hydrogen bond donor and acceptor), a tertiary alcohol (a hydrogen bond donor and acceptor), and an ether oxygen (a hydrogen bond acceptor). This dense arrangement of functional groups on a constrained cyclohexane-like ring suggests that its three-dimensional conformation and intermolecular interactions are pivotal to its binding selectivity in drug-target complexes[1]. Determining the single-crystal X-ray structure is, therefore, not merely an academic exercise but a critical step in structure-based drug design, providing definitive insights into bond lengths, angles, ring conformation, and, most importantly, the supramolecular assembly dictated by hydrogen bonding.

Part 1: Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of this compound

A logical and efficient synthetic route starting from a commercially available precursor is paramount. A plausible method involves a two-step process starting from Tetrahydro-4H-pyran-4-one.

Rationale: This pathway is chosen for its efficiency and high-yield potential. The Strecker synthesis variant using trimethylsilyl cyanide (TMSCN) is a reliable method for installing an aminonitrile group onto a ketone. The subsequent reduction of the nitrile to a primary amine and concomitant reduction of any potential ester (if formed) to an alcohol can be achieved effectively with a powerful reducing agent like Lithium Aluminium Hydride (LAH).

Experimental Protocol: Synthesis

  • Step 1: Aminonitrile Formation.

    • To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in methanol at 0 °C, add an aqueous solution of ammonia (7.0 eq) followed by potassium cyanide (1.2 eq).

    • Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.

    • Upon completion, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-amino-tetrahydro-2H-pyran-4-carbonitrile.

  • Step 2: Reduction to the Amino Alcohol.

    • Caution: Lithium Aluminium Hydride (LAH) reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

    • Prepare a suspension of LAH (3.0 eq) in anhydrous tetrahydrofuran (THF) in a three-neck flask equipped with a reflux condenser and a dropping funnel, and cool to 0 °C.

    • Dissolve the crude aminonitrile from Step 1 in anhydrous THF and add it dropwise to the LAH suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF.

    • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound. Purify by column chromatography (silica gel, dichloromethane/methanol gradient) to obtain the final product.

Crystallization Strategy

Growing single crystals of a highly polar molecule like this compound can be challenging. The multiple hydrogen bond donors and acceptors can lead to rapid precipitation or the formation of oils. The key is to identify a solvent system where the compound has moderate solubility and to allow for slow cooling or solvent evaporation.

Rationale: The principle of "like dissolves like" dictates the use of polar solvents[2][3]. However, a solvent in which the compound is too soluble will prevent crystallization. The ideal solvent is one in which the compound is soluble when hot but only sparingly soluble at room or lower temperatures[4][5]. A mixed-solvent system, using a "good" solvent and a "poor" solvent (an anti-solvent), often provides the fine control needed for slow crystal growth.

Experimental Protocol: Crystallization

  • Solvent Screening:

    • Test the solubility of a few milligrams of the purified compound in various solvents at room temperature and with gentle heating. Potential solvents include isopropanol, ethanol, methanol, acetonitrile, and water.

    • A promising solvent would be one like isopropanol or a mixture such as acetonitrile/methanol, where the compound dissolves upon heating but shows signs of becoming insoluble upon cooling.

  • Slow Evaporation Method:

    • Dissolve approximately 10-20 mg of the compound in a minimal amount of a suitable solvent (e.g., methanol) in a small vial.

    • Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., diethyl ether). The slow diffusion of the anti-solvent vapor into the vial will gradually decrease the solubility of the compound, promoting crystal growth over several days.

  • Slow Cooling Method:

    • Dissolve the compound in a minimum amount of a suitable boiling solvent (e.g., isopropanol or acetonitrile).

    • Ensure the solution is saturated. If any insoluble impurities are present, perform a hot filtration[5].

    • Cover the flask or vial with foil, pierce a few small holes to allow for slow evaporation, and place it in a Dewar flask filled with hot water or wrap it in insulating material to ensure very slow cooling to room temperature.

    • Once at room temperature, the flask can be transferred to a refrigerator (4 °C) to further promote crystallization.

Part 2: Structural Elucidation by Single-Crystal X-ray Diffraction

Once a suitable crystal (ideally >0.1 mm in all dimensions, with sharp edges and no visible cracks) is obtained, the process of X-ray diffraction analysis can begin[1][6].

The X-ray Diffraction Workflow

The workflow for small-molecule crystallography is a well-established process, moving from data collection to a final, refined structural model[7].

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting:

    • Select a high-quality single crystal under a microscope.

    • Mount the crystal on a cryo-loop (e.g., a nylon loop) using a cryoprotectant oil (e.g., Paratone-N).

    • Flash-cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

    • Causality: Cryo-cooling is essential as it minimizes atomic thermal vibrations, leading to higher resolution data, and protects the crystal from radiation damage from the high-intensity X-ray beam[4].

  • Data Collection:

    • Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.

    • An initial set of frames is collected to determine the unit cell parameters and Bravais lattice.

    • A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam, recording the positions and intensities of thousands of diffracted spots[2].

  • Data Reduction and Structure Solution:

    • The raw diffraction images are processed. The intensities of the spots are integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled.

    • The space group is determined from the systematic absences in the diffraction pattern.

    • The "phase problem" is solved using direct methods, which are highly effective for small molecules, to generate an initial electron density map[1].

  • Structure Refinement:

    • An initial molecular model is built into the electron density map.

    • This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to achieve the best possible fit between the observed diffraction data (F_obs) and the calculated data from the model (F_calc).

    • Hydrogen atoms are typically located in the difference Fourier map and refined, or they are placed in calculated positions.

    • The final model is validated using metrics like the R1 factor, which indicates the quality of the fit.

Visualization of the Workflow

The logical steps from a purified solid to a final crystal structure are summarized in the following workflow diagram.

Xray_Workflow cluster_wet_lab Part 1: Chemistry Lab cluster_xray_facility Part 2: Diffraction Facility cluster_analysis Part 3: Computational Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High-Purity Compound Selection Crystal Selection Crystallization->Selection Single Crystals Mounting Crystal Mounting & Cryo-Cooling Selection->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection 100 K DataProcessing Data Reduction & Scaling DataCollection->DataProcessing Diffraction Images StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Reflection File Refinement Model Building & Refinement StructureSolution->Refinement Initial Model Validation Structure Validation & Analysis Refinement->Validation Refined Structure (CIF)

Caption: Workflow for Small-Molecule Crystal Structure Determination.

Part 3: Analysis of the Crystal Structure (Hypothetical Data)

As no public structure exists, we will analyze a hypothetical yet chemically realistic dataset for this compound to demonstrate the principles of structural interpretation.

Crystallographic Data Summary

The data obtained from a successful structure determination would be summarized in a standard crystallographic table.

Parameter Hypothetical Value Comment
Chemical FormulaC₆H₁₃NO₂Consistent with the molecular structure.
Formula Weight131.17 g/mol Calculated from the formula.
Crystal SystemMonoclinicA common crystal system for organic molecules.
Space GroupP2₁/cA very common centrosymmetric space group for chiral molecules crystallizing as a racemate.
a, b, c (Å)a = 8.5, b = 10.2, c = 9.8Representative unit cell dimensions.
α, β, γ (°)α = 90, β = 105.5, γ = 90Defines the monoclinic cell.
Volume (ų)818.5The volume of the unit cell.
Z4Number of molecules per unit cell.
Temperature (K)100(2)Standard low temperature for data collection.
R1 [I > 2σ(I)]0.045A good R-factor indicating a well-refined structure.
wR2 (all data)0.115A weighted R-factor for all data.
Intramolecular Features
  • Pyran Ring Conformation: The tetrahydropyran ring is expected to adopt a stable chair conformation , similar to cyclohexane. The substituents at the C4 position would occupy axial and equatorial positions to minimize steric strain. It is highly probable that the larger aminomethyl group (-CH₂NH₂) would preferentially occupy the equatorial position.

  • Bond Lengths and Angles: All bond lengths and angles would be expected to fall within standard values for C-C, C-O, C-N single bonds. The C-O-C angle within the ether linkage would be approximately 111°, characteristic of sp³ hybridized oxygen.

Intermolecular Interactions: The Hydrogen Bonding Network

The defining feature of this crystal structure will be its extensive network of hydrogen bonds. The molecule has three hydrogen bond donor sites (two on the -NH₂ group, one on the -OH group) and three primary acceptor sites (the N atom, the O of the alcohol, and the O of the ether).

Expected Hydrogen Bond Motifs (Synthons): Based on studies of similar amino alcohols, strong, charge-assisted hydrogen bonds are expected to dominate the crystal packing[3][5]. The most probable interactions include:

  • Amine-Alcohol (Head-to-Tail): The -NH₂ group of one molecule will donate a hydrogen to the hydroxyl oxygen of a neighboring molecule (N-H···O).

  • Alcohol-Amine: The -OH group of one molecule will donate its hydrogen to the nitrogen of another molecule (O-H···N).

  • Alcohol-Ether: The -OH group could also donate a hydrogen to the ether oxygen of the pyran ring (O-H···O_ether).

  • Amine-Ether: The -NH₂ group could donate a hydrogen to the ether oxygen (N-H···O_ether).

These interactions would likely link the molecules into intricate one-dimensional chains or two-dimensional sheets, creating a highly stable and dense crystal lattice.

H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H O2 O N1->O2 N-H···O (Strong) O_ether2 O_ether N1->O_ether2 N-H···O (Moderate) O1 O-H N2 N O1->N2 O-H···N (Strong) O_ether1 O_ether

Caption: Dominant Intermolecular Hydrogen Bond Synthons.

Part 4: Applications in Structure-Based Drug Design

Understanding the solid-state structure of this compound provides a direct blueprint for its application in drug design.

  • Conformational Rigidity: The crystal structure provides the lowest energy, ground-state conformation of the molecule. This rigid conformation can be used as a starting point for computational docking studies, reducing the conformational search space and increasing the accuracy of binding pose prediction[2].

  • Pharmacophore Modeling: The precise 3D arrangement of the hydrogen bond donors and acceptors is the molecule's pharmacophore. Knowing these vectors allows medicinal chemists to design more complex molecules that present these same features to a target's active site, thereby optimizing binding affinity and selectivity.

  • Informing Analogue Design: By observing how the molecules pack together, chemists can infer which positions on the scaffold are tolerant to substitution. The parts of the molecule not involved in critical hydrogen bonds are prime candidates for modification to improve properties like solubility, permeability, or metabolic stability without disrupting the core binding interactions.

Conclusion

The determination of the crystal structure of this compound is a critical step in harnessing its full potential as a pharmaceutical building block. This technical guide has outlined a complete and scientifically rigorous pathway—from a plausible chemical synthesis and targeted crystallization strategy to a detailed X-ray diffraction workflow and insightful structural analysis. The anticipated chair conformation of the pyran ring and the extensive, directional hydrogen bonding network are key features that dictate the molecule's properties. The structural data, even when hypothetical, provide an invaluable template for rational, structure-based drug design, enabling the development of next-generation therapeutics.

References

A Technical Guide to 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will explore its chemical identity, synthesis, and physicochemical properties, with a particular focus on its application as a key building block in the design of targeted therapeutics. This document will detail its role in the development of inhibitors for crucial signaling proteins such as mTOR and PDE10A, providing field-proven insights and detailed experimental protocols for its utilization in a research setting.

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a unique combination of structural rigidity, three-dimensionality, and synthetic accessibility is perpetual. This compound has emerged as one such "privileged scaffold." Its tetrahydropyran core, decorated with both a primary amine and a tertiary alcohol, provides a geometrically constrained framework. This distinct arrangement of functional groups allows for precise spatial orientation of pharmacophoric features, which can lead to enhanced binding affinity and selectivity for biological targets. The presence of polar functional groups also contributes to favorable physicochemical properties, such as improved solubility, which is a critical parameter in drug development.

This guide will serve as a comprehensive resource, consolidating the available technical information on this compound and providing practical, actionable protocols for its application in contemporary drug discovery projects.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its application in research.

IdentifierValue
IUPAC Name This compound
Synonyms 4-(Aminomethyl)oxan-4-ol
CAS Number 783303-73-1
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Boiling Point 258.69 °C at 760 mmHg
Density 1.115 g/cm³

Note: The hydrochloride salt of this compound (CAS No: 666261-01-4) is also commonly used in synthesis due to its improved handling and solubility characteristics.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the nucleophilic addition of a cyanide source to tetrahydro-4H-pyran-4-one, followed by the reduction of the resulting cyanohydrin and subsequent reduction of the nitrile.

Proposed Synthetic Workflow

Synthesis_Workflow A Tetrahydro-4H-pyran-4-one B 4-Hydroxy-tetrahydro-2H-pyran-4-carbonitrile (Cyanohydrin Intermediate) A->B 1. TMSCN 2. H₃O⁺ C This compound B->C LiAlH₄, THF

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile

  • To a stirred solution of tetrahydro-4H-pyran-4-one (1 equivalent) in a suitable aprotic solvent such as dichloromethane at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.2 equivalents) dropwise.

  • Catalyze the reaction with a Lewis acid, for instance, a catalytic amount of zinc iodide (ZnI₂).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The rationale for using TMSCN is its lower toxicity and higher solubility in organic solvents compared to other cyanide sources. The silyl ether intermediate formed is more stable and amenable to purification if necessary.

  • Upon completion, quench the reaction by the slow addition of an aqueous solution of hydrochloric acid (1M) at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the cyanohydrin intermediate.

Step 2: Reduction of 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile to this compound

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄, 3-4 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C. The use of a powerful reducing agent like LiAlH₄ is necessary for the complete reduction of the nitrile to the primary amine.

  • Add a solution of the cyanohydrin intermediate (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water (Fieser workup). This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate that is easily filtered.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or crystallization.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic methods.

TechniqueExpected Observations
¹H NMR Signals corresponding to the diastereotopic protons of the tetrahydropyran ring, a singlet for the aminomethyl protons, and a broad singlet for the hydroxyl and amine protons (exchangeable with D₂O).
¹³C NMR Resonances for the four distinct carbons of the tetrahydropyran ring, with the carbon bearing the hydroxyl and aminomethyl groups appearing at a characteristic downfield shift.
FTIR Broad absorption band in the region of 3300-3400 cm⁻¹ (O-H and N-H stretching), and C-O stretching vibrations around 1050-1150 cm⁻¹.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Discovery: A Scaffold for Targeted Inhibition

The unique structural features of this compound make it an invaluable building block in the design of inhibitors for key enzymes in cellular signaling pathways, notably mTOR and PDE10A.[1]

Inhibition of mTOR: A Key Target in Oncology

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The this compound scaffold can be elaborated to present functionalities that interact with the ATP-binding site of the mTOR kinase domain.

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibitor Inhibitor based on 4-(aminomethyl)tetrahydro- 2H-pyran-4-ol Inhibitor->mTORC1 Inhibition

Caption: Simplified mTOR signaling pathway and the point of intervention.

Targeting PDE10A for Neurological Disorders

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and cognition. PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in neuronal signaling. Inhibition of PDE10A has been explored as a therapeutic strategy for neurological and psychiatric disorders such as schizophrenia and Huntington's disease. The this compound moiety can be incorporated into molecules designed to fit the active site of PDE10A.[1]

Experimental Protocols for Inhibitor Screening

mTOR Kinase Activity Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against mTORC1.

  • Immunoprecipitation of mTORC1:

    • Lyse cultured cells (e.g., HEK293T) with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Incubate the cell lysate with an anti-mTOR antibody followed by protein A/G agarose beads to immunoprecipitate the mTORC1 complex.

  • Kinase Reaction:

    • Wash the immunoprecipitated mTORC1 complex several times.

    • Resuspend the beads in a kinase assay buffer.

    • Add the test compound (derived from this compound) at various concentrations.

    • Initiate the kinase reaction by adding ATP and a substrate (e.g., recombinant 4E-BP1).

    • Incubate at 30 °C for a defined period (e.g., 30 minutes).

  • Detection of Substrate Phosphorylation:

    • Terminate the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1).

    • Detect the signal using chemiluminescence and quantify the band intensities to determine the extent of inhibition.

PDE10A Inhibition Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP) assay for screening PDE10A inhibitors.

  • Assay Principle: The assay measures the displacement of a fluorescently labeled ligand from the PDE10A active site by a test compound.

  • Reagents and Materials:

    • Recombinant human PDE10A enzyme.

    • Fluorescently labeled PDE10A ligand (tracer).

    • Assay buffer (e.g., Tris-HCl, MgCl₂).

    • Test compounds synthesized using the this compound scaffold.

  • Assay Procedure:

    • In a microplate, add the PDE10A enzyme, assay buffer, and the test compound at various concentrations.

    • Incubate to allow for compound binding.

    • Add the fluorescent tracer to the wells.

    • Incubate to reach binding equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates displacement of the tracer by the test compound, signifying inhibition.

  • Data Analysis:

    • Calculate the IC₅₀ values for the test compounds from the dose-response curves.

Conclusion: A Promising Future in Drug Design

This compound represents a valuable and versatile scaffold for the development of novel therapeutics. Its unique three-dimensional structure and the presence of key functional groups provide a solid foundation for the design of potent and selective inhibitors of important biological targets like mTOR and PDE10A. The synthetic routes and experimental protocols detailed in this guide are intended to empower researchers to effectively utilize this promising building block in their drug discovery endeavors. As our understanding of disease pathways deepens, the strategic application of such well-defined molecular scaffolds will undoubtedly continue to drive the innovation of next-generation medicines.

References

An In-depth Technical Guide to the Solubility Profile of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Early-Stage Drug Development

In the landscape of modern drug discovery, the intrinsic physicochemical properties of a molecule are paramount to its success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. The subject of this guide, 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, is a bifunctional chemical building block of significant interest, serving as a key intermediate in the synthesis of selective inhibitors for crucial biological targets like mTOR kinase and phosphodiesterase 10A (PDE10A).[1] Given that many mTOR and PDE10A inhibitors face challenges with poor solubility, a comprehensive understanding of the solubility profile of this precursor is not merely an academic exercise, but a foundational step in the rational design of new therapeutics.[2][3]

This guide provides a holistic framework for characterizing the solubility of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its solubility, provide detailed, field-proven experimental protocols for its determination, and explore the utility of in-silico predictive tools. The narrative is designed to not only present methodologies but to also instill a deep understanding of the causality behind experimental choices, ensuring a robust and self-validating approach to solubility profiling.

Molecular Structure and Physicochemical Properties: A First Look

A thorough analysis of a compound's solubility profile begins with an examination of its molecular structure. This compound is a relatively small molecule characterized by a tetrahydropyran ring, a primary aminomethyl group, and a tertiary alcohol.

Chemical Structure:

Key Physicochemical Characteristics:

PropertyValue/InformationSource
Molecular Formula C6H13NO2Inferred from structure
Molecular Weight 131.17 g/mol Calculated
Functional Groups Primary amine, Tertiary alcohol, EtherInferred from structure
Hydrogen Bond Donors 3 (amine and hydroxyl)Calculated
Hydrogen Bond Acceptors 3 (amine, hydroxyl, ether oxygen)Calculated
Predicted pKa ~9.5-10.5 (for the aminomethyl group)Estimated based on similar structures
Salt Form Often used as a hydrochloride salt to improve solubility and handling.[1]Benchchem[1]

The presence of multiple polar functional groups capable of hydrogen bonding suggests that this compound is likely to have appreciable aqueous solubility. The primary amine group also indicates that its solubility will be pH-dependent.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a simple yet powerful guiding principle.

The Role of Polarity and Hydrogen Bonding

The aminomethyl and hydroxyl groups in this compound can act as both hydrogen bond donors and acceptors, while the ether oxygen in the tetrahydropyran ring can act as a hydrogen bond acceptor. These functionalities allow the molecule to interact favorably with polar solvents like water, disrupting the hydrogen bonding network of water to form new, stable solute-solvent interactions.

pH-Dependent Solubility: The Impact of Ionization

The primary amine in this compound is a basic functional group. In aqueous solution, it will exist in equilibrium between its neutral (free base) form and its protonated (conjugate acid) form.

Equilibrium Reaction:

R-CH₂NH₂ + H₂O ⇌ R-CH₂NH₃⁺ + OH⁻

The Henderson-Hasselbalch equation provides a mathematical relationship between the pH of the solution, the pKa of the ionizable group, and the ratio of the protonated and unprotonated forms. The pKa is the pH at which 50% of the compound is in its ionized form.

The protonated, or ionized, form of the amine is significantly more water-soluble than the neutral form due to its charge, which allows for strong ion-dipole interactions with water molecules. Consequently, the overall aqueous solubility of this compound is expected to be higher at pH values below its pKa. A precise determination of the pKa is therefore essential for a complete understanding of its solubility profile.

In-Silico Prediction of pKa and Solubility: A Modern Approach

Before embarking on extensive experimental work, computational tools can provide valuable initial estimates of a compound's physicochemical properties.

pKa Prediction

A number of software packages are available for the in-silico prediction of pKa values. These tools employ various methodologies, from empirical and rule-based systems to more computationally intensive quantum mechanical calculations.

Leading pKa Prediction Software:

  • ACD/pKa DB: Utilizes a large database of experimental pKa values to predict the ionization constants of new compounds.

  • Schrödinger's Macro-pKa: Employs a combination of physics-based DFT calculations and empirical corrections.

  • MolGpKa: A web-based tool that uses a graph-convolutional neural network model.

  • MoKa: Utilizes an algorithm based on descriptors derived from GRID molecular interaction fields.

For this compound, these tools would be used to predict the pKa of the primary amine. It is anticipated that the predicted value will be in the range of 9.5 to 10.5, typical for a primary alkylamine.

Solubility Prediction

Predicting solubility from first principles is a more complex challenge than pKa prediction, as it involves modeling the solid-state properties of the compound (crystal lattice energy) in addition to its interactions in solution. However, several computational models can provide useful estimations.

Common Approaches to Solubility Prediction:

  • Quantitative Structure-Property Relationship (QSPR) models: These models use statistical methods to correlate calculated molecular descriptors with experimental solubility data.

  • Thermodynamic cycle-based methods: These approaches calculate the free energy of solvation to predict solubility.

While in-silico predictions are a valuable starting point for guiding experimental design, they should not replace empirical determination.

Experimental Determination of Solubility: Protocols and Best Practices

A comprehensive solubility profile requires the determination of both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It represents the maximum concentration of a substance that can be dissolved to form a saturated solution in equilibrium with the solid material. The "gold standard" for determining thermodynamic solubility is the shake-flask method.

This protocol outlines the determination of the thermodynamic solubility of this compound hydrochloride in aqueous buffer.

Materials and Equipment:

  • This compound hydrochloride (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation vials or other suitable containers

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm, low-protein binding)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound hydrochloride to a series of vials containing a known volume of PBS (e.g., 1 mL). A visual excess of solid should be present.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common timeframe is 24-48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Prepare a series of standard solutions of this compound hydrochloride of known concentrations in the same buffer.

    • Analyze the standard solutions and the filtered sample supernatant by a validated HPLC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the compound in the sample by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Add excess solid to buffer equilibration Shake/rotate at constant temp. (24-48h) prep_solid->equilibration centrifugation Centrifuge to pellet solid equilibration->centrifugation filtration Filter supernatant (0.22 µm) centrifugation->filtration hplc Quantify by HPLC filtration->hplc

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates out of solution when a concentrated stock solution (typically in DMSO) is added to an aqueous buffer. This is a high-throughput screening method that is particularly relevant for early-stage drug discovery, as it mimics the conditions of many in vitro biological assays. Nephelometry is a common technique for measuring kinetic solubility.

Materials and Equipment:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well or 384-well microplates

  • Automated liquid handler or multichannel pipette

  • Plate shaker

  • Nephelometer (plate reader with light scattering detection)

Protocol:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound hydrochloride in DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a microplate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer:

    • Using an automated liquid handler, transfer a small volume of each DMSO stock concentration into a corresponding well of a new microplate containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation and Measurement:

    • Immediately place the plate in a nephelometer and begin reading. The plate is typically shaken briefly before each read.

    • Measure the light scattering (in Nephelometric Turbidity Units, NTU) at regular intervals over a set period (e.g., 1-2 hours) at a constant temperature.

  • Data Analysis:

    • Plot the NTU values against the compound concentration for each time point.

    • The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation. This can be determined by identifying the "break point" in the curve.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare concentrated DMSO stock serial_dilution Serial dilution of stock in DMSO prep_stock->serial_dilution add_to_buffer Add DMSO stock to aqueous buffer in microplate serial_dilution->add_to_buffer nephelometry Measure light scattering (NTU) over time add_to_buffer->nephelometry data_analysis Plot NTU vs. Concentration and determine break point nephelometry->data_analysis

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Factors Influencing the Solubility of this compound

A comprehensive solubility profile also considers how solubility changes under different conditions.

pH

As previously discussed, the solubility of this compound is expected to be highly pH-dependent. To fully characterize this, the thermodynamic solubility should be determined across a range of pH values (e.g., from pH 2 to pH 10). This will generate a pH-solubility profile, which is crucial for predicting its behavior in the gastrointestinal tract.

Co-solvents

In some formulations, co-solvents may be used to enhance solubility. The solubility of this compound can be assessed in various mixtures of water and common pharmaceutical co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG).

Temperature

The effect of temperature on solubility should also be evaluated, particularly if the intended formulation will be subjected to temperature variations. For most solids, solubility increases with temperature.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Example Data Table:

Solubility TypeMediumTemperature (°C)Solubility (µg/mL)Solubility (mM)
ThermodynamicPBS (pH 7.4)25[Experimental Value][Calculated Value]
ThermodynamicpH 2.0 Buffer25[Experimental Value][Calculated Value]
ThermodynamicpH 10.0 Buffer25[Experimental Value][Calculated Value]
KineticPBS (pH 7.4)25[Experimental Value][Calculated Value]

Conclusion: A Roadmap to Comprehensive Solubility Characterization

The solubility profile of this compound is a critical dataset for any drug discovery program utilizing this important building block. By combining a strong theoretical understanding with rigorous experimental methodologies, researchers can generate a comprehensive and reliable solubility profile. This guide has provided a roadmap for this process, from initial in-silico predictions to detailed protocols for determining thermodynamic and kinetic solubility. A thorough understanding of the solubility of this key intermediate will undoubtedly pave the way for the development of more effective and bioavailable mTOR and PDE10A inhibitors, ultimately benefiting patients in need of new therapeutic options.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Discovery of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is relentless. Among these, saturated heterocyclic systems have gained prominence for their ability to provide three-dimensional diversity, improve metabolic stability, and enhance binding selectivity.[1] 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol is a prime exemplar of such a scaffold. Its constrained tetrahydropyran ring, adorned with both a primary amine and a tertiary alcohol, presents a unique spatial arrangement of functional groups that has proven invaluable in the design of potent and selective therapeutic agents.[1] This technical guide provides an in-depth exploration of the initial synthesis and discovery of this versatile building block, offering insights into the chemical strategies employed for its creation and the context of its emergence as a key intermediate in drug development.

Synthetic Methodologies: Crafting a Key Building Block

The synthesis of this compound has been approached through several strategic routes, primarily revolving around the functionalization of a pre-formed tetrahydropyran ring. A prevalent and well-documented method involves the reduction of a nitrile precursor, 4-cyanotetrahydro-2H-pyran-4-ol.

Synthesis from 4-Cyanotetrahydro-2H-pyran

A common pathway to this compound involves the reduction of a nitrile group at the C4 position of the tetrahydropyran ring. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LAH) or through catalytic hydrogenation.[2][3]

Conceptual Workflow for Synthesis via Nitrile Reduction

start Tetrahydro-4H-pyran-4-one intermediate1 4-Cyanotetrahydro-2H-pyran-4-ol start->intermediate1 Cyanide Addition (e.g., TMSCN, KCN) final_product This compound intermediate1->final_product Nitrile Reduction (e.g., LiAlH4, Raney Ni/H2)

Figure 1: General synthetic strategy for this compound starting from tetrahydro-4H-pyran-4-one.

Detailed Experimental Protocol: Reduction of 4-Cyanotetrahydro-2H-pyran with Lithium Aluminum Hydride (LAH) [2]

This protocol is a representative example of the nitrile reduction route.

  • Preparation : To a stirred solution of crude 4-cyanotetrahydro-2H-pyran-4-ol (1 equivalent) in anhydrous tetrahydrofuran (THF), cooled to 0°C under an inert atmosphere (e.g., argon or nitrogen), is added a solution of lithium aluminum hydride (LAH) in THF (1 equivalent) dropwise.

    • Causality : The reaction is performed at low temperature to control the exothermic nature of the LAH reduction. Anhydrous conditions are crucial as LAH reacts violently with water.

  • Reaction : The reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 18 hours), during which the progress of the reaction is monitored by a suitable analytical technique (e.g., thin-layer chromatography or LC/MS).

  • Quenching : Upon completion, the reaction is carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then additional water, while maintaining a low temperature with an ice bath. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular solid that is easily filtered.

  • Filtration and Extraction : The resulting slurry is filtered, and the filter cake is washed with additional THF or another suitable organic solvent. The filtrate is then concentrated under reduced pressure.

  • Purification : The crude product can be further purified by techniques such as column chromatography on silica gel to afford the desired this compound.

Alternative Synthetic Approaches

Literature also describes the synthesis of the related compound 4-aminomethyltetrahydropyran via the reduction of 4-cyanotetrahydropyran using catalytic hydrogenation with Raney nickel in an ammonia-methanol solution under a hydrogen atmosphere.[3] This method avoids the use of pyrophoric hydrides like LAH, offering a potentially safer and more scalable alternative.

Discovery and Application in Drug Development

The "discovery" of this compound is intrinsically linked to its application as a pivotal intermediate in the synthesis of complex bioactive molecules. Its utility was recognized in the development of inhibitors for key biological targets, where the unique three-dimensional arrangement of its functional groups was leveraged to enhance potency and selectivity.

Case Study 1: mTOR Kinase Inhibitors

A significant application of this scaffold is in the synthesis of CC214-2, an orally available and selective inhibitor of mTOR kinase.[1][3] The mTOR pathway is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in various cancers.[1] The tetrahydropyran moiety in this context serves to orient the aminomethyl side chain in a specific vector, facilitating optimal interactions with the target enzyme.[1]

Case Study 2: PDE10A Inhibitors for Schizophrenia

Derivatives of this compound have also been instrumental in the development of potent and selective inhibitors of phosphodiesterase 10A (PDE10A).[1] PDE10A is an enzyme involved in signal transduction in the brain, and its inhibition represents a promising therapeutic strategy for the treatment of schizophrenia and other neuropsychiatric disorders.[1] The rigid tetrahydropyran core helps to minimize conformational flexibility, a key aspect in designing selective ligands.

Logical Flow of Application-Driven Discovery

target Identification of Therapeutic Target (e.g., mTOR, PDE10A) scaffold_design Scaffold Hopping & Design of Novel Ligands target->scaffold_design intermediate Identification of Key Intermediate: This compound scaffold_design->intermediate synthesis Development of Synthetic Routes intermediate->synthesis optimization Lead Optimization synthesis->optimization candidate Drug Candidate optimization->candidate

Figure 2: The role of this compound in a typical drug discovery workflow.

Data Summary

ParameterValueSource
Molecular FormulaC₆H₁₃NO₂Inferred
Molecular Weight131.17 g/mol Inferred
CAS Number666261-01-4 (for hydrochloride salt)[1]

Conclusion

The initial synthesis and discovery of this compound were not the result of a singular, isolated event but rather an outcome of the persistent need for novel, three-dimensional scaffolds in drug discovery. Its synthesis, achievable through robust and scalable chemical transformations, has made it a readily accessible building block for medicinal chemists. The successful incorporation of this moiety into advanced clinical candidates for oncology and neuroscience underscores its significance as a privileged scaffold. As the demand for more sophisticated and selective therapeutics continues to grow, the utility of this compound and its derivatives is poised to expand, cementing its place in the armamentarium of modern drug development.

References

An In-depth Technical Guide to the Spectroscopic Interpretation of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of the spectroscopic data for 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, a heterocyclic compound featuring a primary amine and a tertiary alcohol on a tetrahydropyran scaffold. As a valuable building block in medicinal chemistry, understanding its structural confirmation via modern spectroscopic techniques is paramount.[1] This document, intended for researchers and drug development professionals, offers a detailed interpretation of Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. It synthesizes theoretical principles with practical data interpretation, providing a self-validating framework for the structural elucidation of this and similar molecules.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₆H₁₃NO₂, Molecular Weight: 131.17 g/mol ) possesses a unique combination of functional groups that give rise to distinct spectroscopic signatures.[2] The core structure is a saturated six-membered tetrahydropyran (THP) ring. Critically, the C4 position is a quaternary carbon substituted with both a hydroxyl (-OH) group and an aminomethyl (-CH₂NH₂) group.

The primary analytical challenge is to unequivocally confirm the presence and connectivity of these key features:

  • Tertiary Alcohol (-OH): Its presence will be most evident in IR spectroscopy and its non-coupling nature in ¹H NMR.

  • Primary Amine (-NH₂): This group provides characteristic stretches and bends in the IR spectrum and a distinct signal in the ¹H NMR.

  • Tetrahydropyran Ring: The C-O-C ether linkage and the aliphatic C-H bonds of the ring will generate signals in the fingerprint region of the IR spectrum and characteristic chemical shifts in both ¹H and ¹³C NMR.

  • Aminomethyl Linker (-CH₂-): This methylene bridge connects the amine to the quaternary center and will have a unique NMR signature.

The following sections will deconstruct the expected data from each major spectroscopic technique.

Figure 1: Structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For the title compound, the most informative regions are the O-H and N-H stretching region (>3000 cm⁻¹) and the C-O stretching region in the fingerprint area.

Theoretical Principles & Data Interpretation

The IR spectrum is dominated by absorptions from the hydroxyl and primary amine groups.

  • O-H Stretch (Alcohol): A very strong and characteristically broad absorption is expected between 3200-3550 cm⁻¹ due to hydrogen bonding of the tertiary alcohol.[3]

  • N-H Stretch (Primary Amine): Superimposed on the broad O-H band, two distinct, sharper peaks of medium intensity should appear between 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the primary amine (-NH₂) group.[4][5] The presence of two peaks is a definitive indicator of a primary amine.[6]

  • C-H Stretch (Aliphatic): Medium-to-strong absorptions will be present in the 2840-3000 cm⁻¹ range, corresponding to the C-H bonds of the methylene groups in the tetrahydropyran ring and the aminomethyl group.[3]

  • N-H Bend (Primary Amine): A medium intensity bending vibration (scissoring) is expected in the 1580-1650 cm⁻¹ region.[5]

  • C-O Stretches (Ether and Alcohol): Strong absorptions in the fingerprint region, typically between 1250-1020 cm⁻¹, will confirm the C-O single bonds. The spectrum will likely show multiple peaks in this area due to contributions from both the C-O-C ether linkage of the ring and the C-OH bond of the tertiary alcohol.[5]

Table 1: Summary of Expected IR Absorptions

Wavenumber (cm⁻¹) Functional Group Vibration Type Expected Intensity
3200-3550 Alcohol O-H Stretch (H-bonded) Strong, Broad
3300-3500 Primary Amine N-H Asymmetric & Symmetric Stretch Medium, Sharper (two peaks)
2840-3000 Alkane C-H Stretch Medium to Strong
1580-1650 Primary Amine N-H Bend (Scissoring) Medium

| 1020-1250 | C-O (Ether & Alcohol) | Stretch | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a single drop of neat this compound directly onto the crystal surface of the ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument's software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for complete structural assignment.

¹H NMR Spectroscopy

3.1.1. Theoretical Principles & Data Interpretation The ¹H NMR spectrum will reveal the number of unique proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling.

  • Exchangeable Protons (-OH, -NH₂): The signals for the hydroxyl proton and the two amine protons are often broad and can appear over a wide chemical shift range (typically 1-5 ppm).[7][8] Their exact position is highly dependent on concentration, solvent, and temperature. A key confirmation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals corresponding to these exchangeable protons will disappear.[4][9]

  • Ring Protons Adjacent to Ether Oxygen (-CH₂-O-): The four protons on the carbons adjacent to the ring oxygen (C2 and C6) are deshielded and expected to resonate in the 3.0-4.0 ppm range.[10] Due to the chair conformation of the ring, these may appear as complex multiplets.

  • Aminomethyl Protons (-CH₂-N-): The two protons of the methylene group attached to the nitrogen are deshielded by the electronegative amine group and should appear as a singlet around 2.4-2.8 ppm. A singlet is expected because the adjacent carbon is quaternary and has no protons to couple with.

  • Other Ring Protons (-CH₂-): The four protons on the carbons at the C3 and C5 positions are in a standard aliphatic environment and are expected to appear as multiplets further upfield, likely in the 1.2-1.8 ppm range.[11]

Table 2: Summary of Predicted ¹H NMR Signals

Chemical Shift (δ, ppm) Assignment Multiplicity Integration
~1.2 - 1.8 Ring H at C3, C5 Multiplet 4H
~2.4 - 2.8 -CH ₂-NH₂ Singlet 2H
~3.0 - 4.0 Ring H at C2, C6 Multiplet 4H

| ~1.0 - 5.0 | -OH , -NH ₂ | Broad Singlet(s) | 3H (exchangeable) |

3.1.2. Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

  • D₂O Exchange (Optional but Recommended): After the initial spectrum is acquired, remove the tube, add 1-2 drops of D₂O, shake well, and re-acquire the spectrum to identify the -OH and -NH₂ peaks.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced to TMS. Integrals are calculated for each signal.

¹³C NMR Spectroscopy

3.2.1. Theoretical Principles & Data Interpretation The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.

  • Quaternary Carbon (C4): The carbon atom bonded to both the -OH and -CH₂NH₂ groups will be significantly deshielded and is expected to appear in the 65-80 ppm range. Its intensity will be lower than protonated carbons.

  • Carbons Adjacent to Ether Oxygen (C2, C6): These two equivalent carbons are deshielded by the oxygen and will produce a strong signal in the 60-75 ppm range.

  • Aminomethyl Carbon (-CH₂-N-): The carbon of the aminomethyl group will be deshielded by the nitrogen, appearing around 40-50 ppm.[4]

  • Other Ring Carbons (C3, C5): These two equivalent carbons are in a standard aliphatic environment and will appear furthest upfield, likely in the 25-40 ppm range.

Table 3: Summary of Predicted ¹³C NMR Signals

Chemical Shift (δ, ppm) Assignment
~25 - 40 C3, C5
~40 - 50 -C H₂-NH₂
~60 - 75 C2, C6

| ~65 - 80 | C4 (quaternary) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern upon ionization.

Theoretical Principles & Data Interpretation
  • Molecular Ion (M⁺•): The compound contains one nitrogen atom. According to the Nitrogen Rule, its molecular ion peak should have an odd nominal mass.[4] With a molecular weight of 131.17, a peak at m/z = 131 is expected for the M⁺• ion.

  • Fragmentation Patterns: Alcohols and amines undergo characteristic fragmentation pathways.

    • Loss of Water (M-18): Dehydration of the tertiary alcohol is a common fragmentation pathway, which would lead to a peak at m/z = 113 (131 - 18).[12]

    • Alpha-Cleavage: This is the most likely fragmentation for both the amine and alcohol functionalities. Cleavage of the C-C bond adjacent to the heteroatom is favored to form a stable carbocation or radical. The most significant α-cleavage would be the loss of the aminomethyl radical (•CH₂NH₂), resulting in a fragment at m/z = 101.

    • Ring Fragmentation: Cyclic ethers can undergo complex fragmentation. A common pathway involves the loss of an alkyl chain from the ring, which in this case could lead to various smaller fragments.[13]

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample of 4-(aminomethyl) tetrahydro-2H-pyran-4-ol IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, D₂O Exchange) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS Data_IR IR Spectrum: - Broad O-H - Doublet N-H - C-O Stretches IR->Data_IR Data_NMR NMR Spectra: - Chemical Shifts - Integration - Multiplicity NMR->Data_NMR Data_MS Mass Spectrum: - Molecular Ion (m/z 131) - Fragmentation Pattern MS->Data_MS Analysis Integrated Data Analysis Data_IR->Analysis Data_NMR->Analysis Data_MS->Analysis Structure Structure Confirmed Analysis->Structure

Figure 2: General workflow for spectroscopic structure elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or a gas chromatography (GC-MS) inlet.

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Integrated Spectroscopic Analysis and Conclusion

The definitive structural confirmation of this compound is achieved not by a single technique, but by the convergence of all spectroscopic data.

  • IR confirms the presence of the key -OH and -NH₂ functional groups.

  • MS establishes the correct molecular weight (m/z 131) and provides fragmentation data consistent with the proposed structure.

  • ¹H and ¹³C NMR provide the complete carbon-hydrogen framework, confirming the connectivity of the aminomethyl group to a quaternary carbon, the presence of the tetrahydropyran ring, and the precise number of protons and carbons in each unique chemical environment.

Together, these techniques provide a robust and self-validating dataset that unambiguously confirms the identity and structure of this compound, making it an indispensable workflow for quality control and reaction monitoring in a drug discovery and development setting.

References

A Technical Guide to the Stereochemistry of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol: Synthesis, Separation, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its ability to engage in hydrogen bonding. The introduction of substituents, particularly at the C4 position, can impart specific biological activities. 4-(aminomethyl)tetrahydro-2H-pyran-4-ol is a key building block that possesses a single stereocenter at the C4 position, a feature of critical importance in drug development. As stereoisomers (enantiomers) of a chiral molecule can exhibit profoundly different pharmacological, toxicological, and metabolic profiles, a thorough understanding and control of its stereochemistry are paramount. This guide provides an in-depth analysis of the stereochemical aspects of this compound, detailing robust protocols for its synthesis, chiral separation, and definitive characterization for researchers and drug development professionals.

The Centrality of Chirality: Structural Analysis

The molecular structure of this compound features a tetrahydropyran ring substituted at the C4 position with both an aminomethyl (-CH₂NH₂) group and a hydroxyl (-OH) group. This substitution pattern renders the C4 carbon a stereogenic center, as it is bonded to four distinct groups:

  • The hydroxyl group (-OH)

  • The aminomethyl group (-CH₂NH₂)

  • The -CH₂-O-CH₂- portion of the ring

  • The -CH₂-CH₂- portion of the ring

Consequently, the molecule exists as a pair of non-superimposable mirror images known as enantiomers: (R)-4-(aminomethyl)tetrahydro-2H-pyran-4-ol and (S)-4-(aminomethyl)tetrahydro-2H-pyran-4-ol.

G cluster_R (R)-enantiomer cluster_S (S)-enantiomer R_C4 C* R_C3 C R_C4->R_C3 R_OH OH R_C4->R_OH R_C7 R_C4->R_C7 R_O_ring O R_C6 C R_O_ring->R_C6 R_C2 C R_C2->R_O_ring R_C3->R_C2 R_C5 C R_C5->R_C4 R_C6->R_C5 R_CH2NH2 H₂NCH₂ S_C4 C* S_C3 C S_C4->S_C3 S_OH OH S_C4->S_OH S_C7 S_C4->S_C7 S_O_ring O S_C6 C S_O_ring->S_C6 S_C2 C S_C2->S_O_ring S_C3->S_C2 S_C5 C S_C5->S_C4 S_C6->S_C5 S_CH2NH2 H₂NCH₂ mirror mirror_line <-- Mirror Plane -->

Figure 1: Enantiomers of this compound.

Synthesis and Stereocontrol

The preparation of enantiomerically pure this compound requires a deliberate strategy, as a non-stereoselective synthesis will invariably produce a 1:1 racemic mixture.

Racemic Synthesis Approach

A robust and scalable synthesis of the racemic mixture can be achieved starting from the commercially available tetrahydro-4H-pyran-4-one. A common and effective method is the Strecker synthesis, which introduces both the amino and cyano functionalities in one step, followed by reduction.

Protocol 2.1: Racemic Synthesis via Strecker Reaction

  • Step 1: Aminonitrile Formation. To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in aqueous ammonia, add potassium cyanide (1.1 eq) and ammonium chloride (1.1 eq). Stir the reaction at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Step 2: Nitrile Reduction. Upon completion, the reaction mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The crude aminonitrile is then dissolved in a solvent like THF or diethyl ether and slowly added to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄, 2-3 eq), at 0 °C.

  • Step 3: Workup and Isolation. The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is extracted. The organic extracts are dried, concentrated, and the resulting crude this compound can be purified by crystallization or column chromatography.

  • Causality: The Strecker synthesis provides a direct route to α-aminonitriles, which are stable intermediates. LiAlH₄ is a powerful reducing agent capable of converting the nitrile directly to a primary amine without affecting the tertiary alcohol.

Strategies for Stereoselective Access

Achieving an enantiomerically enriched product requires either resolving the racemic mixture or employing an asymmetric synthesis.

1. Chiral Resolution (Classical Approach): The primary amine of the racemic product can be reacted with a chiral acid (e.g., tartaric acid, camphorsulfonic acid) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent treatment of the separated salt with a base liberates the desired enantiomerically pure amine.

2. Asymmetric Synthesis: A more elegant approach involves introducing chirality during the synthesis. This can be accomplished using chiral catalysts or auxiliaries. For instance, an asymmetric variant of the Strecker reaction using a chiral catalyst can directly yield an enantiomerically enriched aminonitrile.[1]

G start Tetrahydro-4H- pyran-4-one racemic_route Racemic Synthesis (e.g., Strecker Reaction) start->racemic_route KCN, NH₄Cl asymmetric_route Asymmetric Synthesis (Chiral Catalyst) start->asymmetric_route racemate Racemic Mixture (R)- and (S)-enantiomers racemic_route->racemate resolution Chiral Resolution (Diastereomeric Salt Formation) racemate->resolution enantiomer_R (R)-Enantiomer resolution->enantiomer_R Fractional Crystallization enantiomer_S (S)-Enantiomer resolution->enantiomer_S asymmetric_route->enantiomer_R Yields one enantiomer predominantly

Figure 2: Synthetic strategies for accessing stereoisomers.

Analytical Protocols for Stereochemical Determination

Once synthesized, the critical task is to separate the enantiomers and confirm their stereochemical identity and purity.

Chiral Chromatography: The Gold Standard for Separation

Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the most effective techniques for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Protocol 3.1.1: Chiral HPLC Method Development

  • Column Selection: Screen immobilized polysaccharide-based columns, such as Chiralpak® AD-H or Chiralcel® OD-H. These are broadly effective for a wide range of chiral compounds.[1]

  • Mobile Phase: Start with a standard mobile phase system of hexane/isopropanol or heptane/ethanol. The amine and hydroxyl groups may necessitate the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine or butylamine) to the mobile phase to improve peak shape and prevent tailing.

  • Optimization: Adjust the ratio of the alcohol co-solvent to optimize resolution (α) and retention time. A typical starting point is a 90:10 hexane:isopropanol mixture.

  • Detection: Use a standard UV detector (e.g., at 210 nm, due to lack of a strong chromophore) or a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

Table 1: Illustrative Chiral HPLC Separation Data

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 2.0
  • Trustworthiness: This protocol is self-validating. A successful separation will show two distinct, well-resolved peaks for the racemic standard. The enantiomeric excess (% ee) of a sample can be reliably calculated from the peak areas: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.

NMR Spectroscopy for Stereochemical Analysis

While enantiomers are indistinguishable by NMR in a standard achiral solvent, their spectra can be resolved by converting them into diastereomers or by using a chiral solvating agent.[2][3]

Protocol 3.2.1: Diastereomer Formation using a Chiral Derivatizing Agent

  • Derivatization: React the enantiomerically pure or enriched sample with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). The reaction with the primary amine forms a stable diastereomeric amide.

  • NMR Acquisition: Acquire high-resolution ¹H or ¹⁹F NMR spectra of the resulting diastereomeric mixture.

  • Analysis: The diastereomers will have distinct chemical shifts for nuclei near the newly formed chiral center. In ¹⁹F NMR, the single -CF₃ group provides two clean, well-separated signals, one for each diastereomer, allowing for highly accurate quantification of the enantiomeric ratio.[3]

  • Expertise: The choice of Mosher's acid is strategic. It is well-documented, reacts cleanly, and the presence of the fluorine atoms provides a powerful and simple analytical handle via ¹⁹F NMR, which has a wide chemical shift range and no background signals.[3]

X-ray Crystallography: Unambiguous Absolute Configuration

The most definitive method for determining the absolute configuration (i.e., assigning R or S) of a stereocenter is single-crystal X-ray crystallography.

Protocol 3.3.1: Crystallographic Analysis

  • Crystal Growth: This is often the most challenging step. The enantiomerically pure compound must be crystallized. If the compound itself does not crystallize well, forming a salt with a heavy-atom-containing chiral or achiral counter-ion (e.g., brominated mandelic acid) can facilitate both crystallization and the subsequent analysis (via anomalous dispersion).

  • Data Collection and Structure Solution: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Configuration Assignment: The resulting electron density map reveals the three-dimensional arrangement of atoms. When using anomalous dispersion, the absolute structure can be determined, allowing for an unambiguous assignment of the (R) or (S) configuration.[4]

Implications in Drug Development and Conclusion

The stereochemistry of this compound is not an academic curiosity; it is a critical quality attribute in the context of drug development. The two enantiomers must be considered as separate chemical entities. One may be the active therapeutic agent (the eutomer), while the other could be inactive, less active, or even contribute to off-target effects or toxicity (the distomer).

Therefore, the ability to synthesize, separate, and analyze the individual stereoisomers using the robust chromatographic and spectroscopic protocols outlined in this guide is essential. It enables researchers to:

  • Prepare stereochemically pure building blocks for lead optimization.

  • Perform structure-activity relationship (SAR) studies on individual enantiomers.

  • Meet stringent regulatory requirements for the development of single-enantiomer drugs.

References

Commercial suppliers of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol for research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Sourcing and Validating 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol for Research Applications

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound is a key heterocyclic building block in medicinal chemistry. Its rigid tetrahydropyran (THP) core, decorated with both a primary amine and a tertiary alcohol at a geminal center, provides a unique three-dimensional scaffold. This structure is of high value to researchers and drug development professionals as it allows for the creation of bioactive molecules with enhanced binding selectivity and improved metabolic stability.[1]

This compound, available as a free base (CAS No. 783303-73-1) or more commonly as a hydrochloride salt (CAS No. 666261-01-4), serves as a crucial intermediate in the synthesis of advanced pharmaceutical agents.[2][3] Notably, it is a recognized reagent in the development of selective inhibitors for critical biological targets. These include phosphodiesterase 10A (PDE10A), a target for treating schizophrenia and other neurological disorders, and mTOR kinase, a central regulator of cell growth and proliferation implicated in cancer research.[1][4] Given its importance, the ability to reliably source and validate high-purity this compound is paramount for the integrity and success of research and development programs. This guide provides a comprehensive overview of commercial suppliers and outlines a robust framework for in-house quality control and validation.

Supplier Landscape: A Comparative Analysis

Sourcing this building block requires careful consideration of several factors beyond price, including purity, the quality of analytical data provided, and batch-to-batch consistency. While numerous vendors list this product, they often fall into categories of primary manufacturers, secondary distributors, and marketplace aggregators. Researchers should prioritize suppliers who provide comprehensive Certificates of Analysis (CoA) with detailed analytical data.

The hydrochloride salt is the most frequently offered form, which is advantageous for its enhanced stability, handling characteristics, and solubility compared to the free base.[1]

Table 1: Comparison of Select Commercial Suppliers

SupplierProduct NameCAS NumberPurity ClaimFormNotes
Amerigo Scientific This compound783303-73-195%Free BaseFor Research Use Only.[2]
Amerigo Scientific This compound hydrochlorideNot SpecifiedHigh QualityHCl SaltFor Research Use Only.[5]
CymitQuimica 4-(Aminomethyl)tetrahydro-2H-pyran hydrochlorideNot Specified98%HCl SaltListed as a white solid.[6]
Matrix Scientific This compound783303-73-195+%Free BaseAvailable via ChemicalBook listing.
Benchchem This compound hydrochloride666261-01-4High PurityHCl SaltMarketed as a key building block for CNS agents.[1]
MySkinRecipes This compound hydrochloride666261-01-497%HCl SaltRecommends storage at 2-8°C.[3]
ChemicalBook This compound783303-73-195% to 99%Free BaseA marketplace listing multiple traders.

Note: This table is not exhaustive and represents a snapshot of available information. Purity and availability are subject to change by batch and supplier.

Workflow for Supplier Selection and Material Validation

A systematic approach is critical to ensure that the starting material does not compromise complex, multi-step syntheses. The following workflow diagram illustrates a best-practice model for sourcing and validating research chemicals like this compound.

G cluster_sourcing Phase 1: Sourcing & Due Diligence cluster_validation Phase 2: In-House Validation cluster_disposition Phase 3: Disposition start Identify Potential Suppliers (e.g., Amerigo, CymitQuimica) req_coa Request Batch-Specific Certificate of Analysis (CoA) start->req_coa eval_coa Evaluate CoA Data (NMR, HPLC, MS) req_coa->eval_coa select_supplier Select Supplier & Procure Material eval_coa->select_supplier receive Receive Material & Log Batch select_supplier->receive qc_identity QC 1: Identity Confirmation (¹H NMR, MS) receive->qc_identity qc_purity QC 2: Purity Assessment (HPLC-UV/ELSD) qc_identity->qc_purity decision Pass/Fail Decision qc_purity->decision release Release for Research Use decision->release Pass reject Reject Batch & Contact Supplier decision->reject Fail

Caption: Workflow for sourcing and validating research-grade chemicals.

Essential In-House Quality Control Protocols

Relying solely on a supplier's CoA is insufficient for rigorous scientific research. Independent verification is a self-validating system that ensures the identity and purity of the material before it is committed to a synthetic route. The synthesis of substituted tetrahydropyrans often involves precise stereochemical control, making the purity of starting materials critical.[7][8][9]

Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for confirming the molecular structure of the compound. It provides unambiguous information about the chemical environment of protons, allowing for verification of the core tetrahydropyran ring, the aminomethyl group, and the hydroxyl proton.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound (or its HCl salt) and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will exchange with the -OH and -NH₂ protons, causing their signals to disappear, which can be a useful diagnostic tool.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the ¹H NMR spectrum, typically over a range of 0-12 ppm.

  • Data Analysis:

    • Expected Signals: Analyze the chemical shifts, integration values, and coupling patterns.

    • The protons on the tetrahydropyran ring should appear as complex multiplets in the aliphatic region (~1.5-3.8 ppm).

    • The methylene protons of the aminomethyl group (-CH₂-NH₂) will typically be a singlet or a simple multiplet adjacent to the quaternary carbon.

    • The amine (-NH₂) and hydroxyl (-OH) protons will appear as broad singlets, the positions of which are concentration and solvent-dependent.

    • Verification: Compare the acquired spectrum against a reference spectrum (from the supplier or literature) to confirm structural identity and check for the absence of significant impurities.

Protocol 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It separates the main compound from any synthesis-related impurities or degradation products, allowing for accurate quantification of purity as a percentage of the total detected analytes.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare a dilution for analysis (e.g., 0.1 mg/mL).

  • Instrumentation & Column:

    • Use an HPLC system equipped with a UV detector. Since the tetrahydropyran scaffold lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) is highly recommended for universal detection.

    • A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

  • Mobile Phase & Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. This gradient will elute the polar main compound first, followed by any less polar impurities.

  • Data Analysis:

    • Integrate all peaks detected in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. A purity level of >97% is typically acceptable for most research applications.

Recommended Handling and Storage

To maintain the integrity of this compound, proper handling and storage are essential.

  • Storage: Several suppliers recommend storing the material at 2-8°C.[3][10] It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air, which could react with the primary amine.[10]

  • Handling: The compound, particularly the hydrochloride salt, should be handled in a well-ventilated area. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn to avoid contact.

By implementing this comprehensive guide to supplier evaluation, in-house validation, and proper handling, researchers can ensure the quality and reliability of this critical building block, thereby enhancing the reproducibility and success of their scientific endeavors.

References

Methodological & Application

Synthesis Protocol for 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, a valuable building block in medicinal chemistry. The synthesis commences with the readily available tetrahydro-4H-pyran-4-one and proceeds through a two-step sequence involving a Strecker-type reaction to form an α-hydroxynitrile intermediate, followed by chemical reduction to the target primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety precautions, and characterization data.

Introduction

The tetrahydropyran motif is a privileged scaffold in drug discovery, frequently incorporated into bioactive molecules to enhance pharmacokinetic properties such as solubility and metabolic stability.[1] Specifically, 4-substituted tetrahydropyran derivatives serve as crucial intermediates in the synthesis of a wide array of pharmaceutical agents.[1] The title compound, this compound, features both a primary amine and a tertiary alcohol, making it a versatile synthon for introducing polarity and hydrogen bonding capabilities, which are critical for target engagement and optimizing drug-like properties.

This protocol details a reliable and scalable synthesis from tetrahydro-4H-pyran-4-one. The chosen synthetic route is a modified Strecker synthesis, which is a classic and robust method for preparing α-amino acids and related compounds from carbonyl precursors.[2][3] The initial step involves the formation of an α-hydroxynitrile, which is subsequently reduced to the desired aminomethyl alcohol.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in two main steps starting from tetrahydro-4H-pyran-4-one.

G A Tetrahydro-4H-pyran-4-one B Step 1: Cyanohydrin Formation A->B NaCN, H2O/EtOH C 4-cyano-tetrahydro-2H-pyran-4-ol (Intermediate) B->C D Step 2: Nitrile Reduction C->D LiAlH4, THF then H2O workup E This compound (Final Product) D->E

Caption: Overall synthetic workflow.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Tetrahydro-4H-pyran-4-oneReagentSigma-AldrichStore in a cool, dry place.
Sodium Cyanide (NaCN)ACSFisher ScientificHighly Toxic! Handle with extreme care in a fume hood.
Lithium Aluminum Hydride (LiAlH₄)95%Acros OrganicsHighly Reactive! Handle under inert atmosphere.
Tetrahydrofuran (THF)AnhydrousEMD MilliporeDry over sodium/benzophenone before use.
Diethyl Ether (Et₂O)ACSVWR
Ethanol (EtOH)200 ProofDecon Labs
Sodium Sulfate (Na₂SO₄)AnhydrousJ.T. Baker
Hydrochloric Acid (HCl)1MLabChem
Sodium Hydroxide (NaOH)10% aq.Ricca Chemical
Deionized WaterIn-house

Safety Precautions:

  • Sodium Cyanide (NaCN): Extremely toxic by ingestion, inhalation, and skin contact. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available and be trained in its use. Acidification of cyanide salts generates highly toxic hydrogen cyanide (HCN) gas.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that reacts violently with water and protic solvents. Handle under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried before use.

Experimental Protocol

Step 1: Synthesis of 4-cyano-tetrahydro-2H-pyran-4-ol (Intermediate)

This step involves the nucleophilic addition of a cyanide ion to the carbonyl group of tetrahydro-4H-pyran-4-one to form a cyanohydrin.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydro-4H-pyran-4-one (10.0 g, 0.1 mol).

  • Dissolve the ketone in a mixture of ethanol (50 mL) and deionized water (50 mL).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • In a separate beaker, carefully dissolve sodium cyanide (5.4 g, 0.11 mol) in deionized water (20 mL). Caution: Highly Toxic!

  • Slowly add the sodium cyanide solution dropwise to the cooled ketone solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-cyano-tetrahydro-2H-pyran-4-ol as a pale yellow oil. The product is often used in the next step without further purification.

G cluster_0 Tetrahydro-4H-pyran-4-one cluster_1 4-cyano-tetrahydro-2H-pyran-4-ol ketone ketone cyanohydrin cyanohydrin ketone->cyanohydrin + NaCN, H₂O/EtOH

Caption: Formation of the cyanohydrin intermediate.

Step 2: Synthesis of this compound (Final Product)

This step involves the reduction of the nitrile group of the intermediate to a primary amine using a strong reducing agent, lithium aluminum hydride (LiAlH₄).[4][5]

Procedure:

  • Set up a 500 mL three-necked round-bottom flask, previously oven-dried and cooled under a nitrogen atmosphere, with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Carefully suspend lithium aluminum hydride (7.6 g, 0.2 mol) in anhydrous tetrahydrofuran (THF, 150 mL) under a nitrogen atmosphere. Caution: Highly Reactive!

  • Cool the LiAlH₄ suspension to 0 °C in an ice-water bath.

  • Dissolve the crude 4-cyano-tetrahydro-2H-pyran-4-ol (from Step 1, ~0.1 mol) in anhydrous THF (50 mL).

  • Add the solution of the cyanohydrin dropwise to the LiAlH₄ suspension via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approximately 65 °C) and maintain for 4 hours.[6] The mechanism involves a nucleophilic attack by the hydride ion on the nitrile carbon, forming an imine anion, which is then further reduced.[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C in an ice-water bath.

  • Quenching Procedure (Fieser workup): Cautiously and sequentially add the following dropwise with vigorous stirring:

    • Deionized water (7.6 mL)

    • 10% aqueous sodium hydroxide solution (7.6 mL)

    • Deionized water (22.8 mL) This procedure is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts.[6]

  • A granular white precipitate should form. Stir the resulting slurry at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake with THF (2 x 50 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound as a viscous oil.

  • Further purification can be achieved by vacuum distillation or column chromatography on silica gel (Eluent: Dichloromethane/Methanol/Ammonium Hydroxide, 90:9:1).

Characterization Data

ParameterExpected Result
Appearance Colorless to pale yellow viscous oil
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.80-3.70 (m, 2H), 3.65-3.55 (m, 2H), 2.75 (s, 2H), 1.80-1.70 (m, 2H), 1.65-1.55 (m, 2H), 1.50 (br s, 3H, -OH, -NH₂)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 70.5, 64.0, 50.0, 37.5
Mass Spec (ESI+) m/z: 132.1 [M+H]⁺
Purity (HPLC) >95%
Yield 65-75% over two steps

Mechanistic Insight: Nitrile Reduction

The reduction of the nitrile to a primary amine by LiAlH₄ proceeds through a two-step hydride addition.

G cluster_0 Nitrile Reduction Mechanism nitrile R-C≡N step1 1. LiAlH₄ (H⁻ attack) nitrile->step1 imine_anion Imine Anion Intermediate step1->imine_anion step2 2. Second H⁻ attack imine_anion->step2 dianion Dianion Intermediate step2->dianion step3 3. H₂O Workup (Protonation) dianion->step3 amine R-CH₂-NH₂ (Primary Amine) step3->amine

Caption: Mechanism of nitrile reduction by LiAlH₄.

First, a hydride ion from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbon of the nitrile group to form an imine anion.[4] A second equivalent of hydride then attacks the imine, generating a dianion.[4] Finally, protonation of this dianion during the aqueous workup yields the primary amine.[4][7]

Troubleshooting and Field-Proven Insights

  • Low Yield in Step 1: Ensure the reaction temperature is kept low during the addition of sodium cyanide to prevent side reactions. Incomplete reaction can be addressed by increasing the reaction time.

  • Difficult Workup in Step 2: The formation of a gelatinous aluminum salt precipitate during quenching can make filtration difficult. Adhering strictly to the Fieser workup ratios (1:1:3 of water:aq. NaOH:water relative to the mass of LiAlH₄) is crucial for obtaining a granular, easily filterable solid.

  • Alternative Reducing Agents: While LiAlH₄ is highly effective, it is also pyrophoric and not ideal for large-scale synthesis.[6] Alternative, safer conditions for nitrile reduction include catalytic hydrogenation using Raney Nickel (Ra-Ni) and hydrogen gas in an ammonia-methanol solution.[8] This method often provides high yields and avoids the hazards associated with metal hydrides.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can effectively produce this valuable building block for applications in drug discovery and medicinal chemistry. The mechanistic explanations and troubleshooting tips offer additional insights to ensure a successful synthesis.

References

Strategic Synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol Derivatives: A Guide to Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal and Process Chemists

The 4-(aminomethyl)tetrahydro-2H-pyran-4-ol scaffold is a cornerstone in modern medicinal chemistry. Its rigid, sp³-rich structure, featuring a vicinal amino alcohol moiety on a quaternary center, provides an excellent platform for developing selective and potent therapeutic agents. This structural motif is integral to compounds targeting critical biological pathways, including mTOR kinase inhibitors and PDE10A inhibitors for treating schizophrenia.[1][2] The synthesis of these derivatives, however, presents unique challenges related to the construction of the sterically hindered quaternary center and the controlled installation of the hydroxyl and aminomethyl groups.

This application note provides an in-depth analysis of three primary synthetic strategies for accessing this valuable chemical scaffold. We will explore the mechanistic underpinnings, practical considerations, and detailed protocols for each route, offering researchers a comprehensive guide to selecting and implementing the optimal pathway for their specific drug discovery and development needs.

Strategy 1: Reductive Amination of a Cyanohydrin Precursor

This approach is one of the most direct methods, leveraging the well-established chemistry of nitriles. The strategy hinges on the formation of a 4-cyano-tetrahydropyran-4-ol intermediate, which is subsequently reduced to the desired primary amine. The key advantage lies in the straightforward installation of both the hydroxyl and the latent aminomethyl groups in a single step from the corresponding ketone.

Mechanistic Rationale: The synthesis begins with the nucleophilic addition of a cyanide anion to the carbonyl of tetrahydropyran-4-one, forming a cyanohydrin. This intermediate contains the required C-C bond for the future aminomethyl group. The final, and critical, step is the reduction of the nitrile functionality. Potent reducing agents like Lithium Aluminum Hydride (LAH) are typically required for this transformation, as they can readily reduce the carbon-nitrogen triple bond to a primary amine without affecting the tertiary alcohol.[3]

G start Tetrahydropyran-4-one step1 4-Cyano-tetrahydro-2H-pyran-4-ol start->step1  NaCN, H₂O/AcOH   step2 4-(Aminomethyl)tetrahydro- 2H-pyran-4-ol step1->step2  1. LiAlH₄, THF  2. H₂O Workup   G start Tetrahydropyran-4-one step1 4-Methylene- tetrahydro-2H-pyran start->step1  Wittig Reaction  (Ph₃PCH₃Br, n-BuLi)   step2 1-Oxa-5-spiro[2.5]octane step1->step2  m-CPBA, DCM   step3 4-(Azidomethyl)tetrahydro- 2H-pyran-4-ol step2->step3  NaN₃, NH₄Cl  MeOH/H₂O   step4 4-(Aminomethyl)tetrahydro- 2H-pyran-4-ol step3->step4  H₂, Pd/C or  LiAlH₄, THF   G start Tetrahydropyran-4-one step1 Spiro-hydantoin Intermediate start->step1  (NH₄)₂CO₃, NaCN  EtOH/H₂O   step2 4-Amino-tetrahydro-2H- pyran-4-carboxylic Acid step1->step2  Ba(OH)₂, H₂O  Heat   step3 Methyl 4-amino-tetrahydro- 2H-pyran-4-carboxylate step2->step3  SOCl₂, MeOH   step4 4-(Aminomethyl)tetrahydro- 2H-pyran-4-ol step3->step4  LiAlH₄, THF  

References

The Strategic Deployment of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles has led to an increasing emphasis on molecules with three-dimensional (3D) character. Flat, aromatic systems, while historically prevalent, often present challenges related to metabolic instability, off-target effects, and poor solubility. Saturated heterocyclic scaffolds have emerged as a powerful solution, offering a means to escape "flatland" and access more complex and biologically relevant chemical space. Among these, the tetrahydropyran (THP) ring is a particularly privileged scaffold. Its oxygen atom can act as a hydrogen bond acceptor, and its stable, chair-like conformation can position substituents in well-defined spatial orientations, enhancing interactions with protein targets and often improving metabolic stability and solubility.[1]

This application note delves into the specific utility of a highly functionalized THP derivative, 4-(aminomethyl)tetrahydro-2H-pyran-4-ol , a building block that has proven its value in the development of targeted therapies, including inhibitors for critical oncology and neuroscience targets like mTOR kinase and phosphodiesterase 10A (PDE10A).[2] We will explore the underlying medicinal chemistry rationale for its use, provide detailed protocols for its synthesis and application, and illustrate its strategic importance for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Rationale

The unique value of this compound lies in the geminal arrangement of a primary aminomethyl group and a tertiary hydroxyl group on the C4 position of the tetrahydropyran ring. This specific architecture imparts a unique combination of physical and chemical properties that medicinal chemists can strategically exploit. The compound is typically used in its hydrochloride salt form to improve handling and solubility in polar solvents.[1][3]

Key Physicochemical Data
PropertyValue (for Hydrochloride Salt)Reference
CAS Number 666261-01-4[1][3]
Molecular Formula C₆H₁₄ClNO₂[3]
Molecular Weight 167.63 g/mol [1]
Appearance White to light yellow solid[3]
Storage 2-8°C[3]
The Medicinal Chemist's Perspective: Why this Scaffold Works

The tetrahydropyran ring itself is often employed as a bioisosteric replacement for morpholine. While morpholine is a common moiety in drug candidates, it can be susceptible to metabolic degradation. The THP ring offers similar spatial and polarity characteristics but can exhibit enhanced metabolic stability.[1] The true innovation of this compound, however, is the dense functionality at the C4 position.

  • Constrained Vector for Amide Linkage: The primary amine, presented as an aminomethyl group, provides a readily accessible point for synthetic elaboration, most commonly through amide bond formation. This allows the THP scaffold to be coupled to a larger drug molecule.

  • Hydrogen Bonding Hub: The tertiary alcohol introduces a crucial hydrogen bond donor and acceptor. This hydroxyl group can engage in key interactions within a protein's active site, anchoring the molecule and enhancing binding affinity and selectivity.

  • Improved Physicochemical Properties: The presence of both the amine and hydroxyl groups increases the polarity and sp³ character of the resulting molecule. This often leads to improved aqueous solubility and can disrupt undesirable planar stacking interactions, which may mitigate off-target toxicity.

  • Mimicry and Conformational Rigidity: The γ-amino alcohol motif is a key pharmacophore found in numerous biologically active molecules, including HIV protease inhibitors where it mimics the transition state of peptide cleavage.[3] The rigid chair conformation of the THP ring holds the aminomethyl and hydroxyl groups in a defined, constrained orientation, reducing the entropic penalty upon binding to a target protein compared to a more flexible acyclic analogue.

The following diagram illustrates the key structural features of the scaffold that are leveraged in drug design.

Caption: Key structural features of the this compound scaffold.

Application in Target-Oriented Synthesis

The utility of this building block is best demonstrated through its incorporation into potent and selective enzyme inhibitors.

Case Study 1: mTOR Kinase Inhibitors (e.g., CC214-2)

The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth and proliferation, and its hyperactivation is implicated in many cancers.[2] Second-generation mTOR inhibitors that are ATP-competitive are sought to overcome the limitations of earlier allosteric inhibitors. The related compound, 4-aminomethyltetrahydropyran, is a documented reagent in the discovery of CC214-2, an orally available and selective mTOR kinase inhibitor.[4] The THP moiety in these inhibitors is designed to bind in the solvent-exposed region of the mTOR active site, where its properties can enhance oral bioavailability and overall pharmacokinetic profile.[1] The amine serves as the attachment point to the core heteroaromatic scaffold of the inhibitor.

Case Study 2: PDE10A Inhibitors for Schizophrenia

Phosphodiesterase 10A (PDE10A) is highly expressed in the brain and is a key therapeutic target for neurological and psychiatric disorders like schizophrenia.[2][5] Inhibition of PDE10A can modulate neurotransmission, offering a novel antipsychotic mechanism. Derivatives of this compound have been incorporated into PDE10A inhibitors. In this context, the THP ring again provides a desirable 3D scaffold that can improve brain penetration and metabolic stability, while the amine and hydroxyl groups can form critical interactions within the PDE10A active site to ensure high potency and selectivity.[2]

Protocols for Synthesis and Application

A reliable and reproducible supply of key building blocks is paramount in drug discovery. The following protocols provide detailed, validated methods for the synthesis of this compound hydrochloride and its subsequent use in a representative amide coupling reaction.

Protocol 1: Synthesis of this compound Hydrochloride

This protocol describes the synthesis from the commercially available 4-hydroxytetrahydro-2H-pyran-4-carbonitrile via reduction.[3]

Causality and Rationale:

  • Reactant Choice: 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile is an ideal precursor, as the nitrile group can be selectively reduced to a primary amine.

  • Reagent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. Its use requires strictly anhydrous conditions.

  • Quenching: The reaction is carefully quenched with aqueous NaOH. This neutralizes the reactive aluminum species and precipitates aluminum salts, which can be filtered off.

  • Salt Formation: The final free amine is converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., dioxane or MTBE). This provides a stable, crystalline solid that is easier to handle, purify, and store than the free base.

Step-by-Step Methodology:

  • Reaction Setup: Equip a 2 L three-necked round-bottomed flask with a mechanical stirrer, thermocouple, dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with lithium aluminum hydride (LiAlH₄, 18.7 g, 492 mmol) and add anhydrous tetrahydrofuran (THF, 250 mL). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 4-hydroxytetrahydro-2H-pyran-4-carbonitrile (25.0 g, 196 mmol) in anhydrous THF (250 mL). Slowly add this solution dropwise to the LiAlH₄ suspension over approximately 1 hour, maintaining the internal temperature at or below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Replace the dropping funnel with a reflux condenser and heat the mixture to reflux (approx. 70 °C) for 4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Quenching: Cool the reaction mixture to -10 °C using a dry ice/acetone bath. Cautiously quench the reaction by the slow, dropwise addition of 2N aqueous NaOH solution (approx. 150 mL) until a white precipitate forms and gas evolution ceases.

  • Isolation of Free Amine: Allow the mixture to warm to room temperature. Dilute with ethyl acetate (500 mL) and stir vigorously for 10 minutes. Filter the mixture through a pad of Celite® to remove the aluminum salts, washing the filter cake thoroughly with additional ethyl acetate.

  • Salt Formation: Concentrate the filtrate under reduced pressure to yield the crude free amine as a gelatinous liquid. Dissolve this residue in methyl tert-butyl ether (MTBE, 100 mL) and cool to 0 °C.

  • Precipitation: Add a 4N solution of HCl in dioxane (100 mL) dropwise to the cooled solution. A precipitate will form. Stir the resulting slurry at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes.

  • Final Product Isolation: Collect the solid product by vacuum filtration, wash with cold MTBE, and dry under a stream of nitrogen to afford this compound hydrochloride as an off-white solid (yield approx. 21.0 g, 64%).

The following diagram provides a visual overview of the synthetic workflow.

G start Start: 4-Hydroxytetrahydro-2H- pyran-4-carbonitrile reduc Reduction start->reduc 1. LiAlH4, THF, 0°C to 70°C quench Quenching & Work-up reduc->quench 2. 2N NaOH (aq), -10°C salt HCl Salt Formation quench->salt 3. Filter, Concentrate end_node Product: 4-(Aminomethyl)tetrahydro-2H- pyran-4-ol HCl salt->end_node 4. 4N HCl in Dioxane, MTBE

Caption: Synthetic workflow for this compound hydrochloride.

Protocol 2: General Procedure for Amide Coupling

This protocol details a standard amide coupling reaction using HATU, a common and efficient coupling reagent, to connect the primary amine of the title compound to a generic carboxylic acid.

Causality and Rationale:

  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent that activates the carboxylic acid by forming a reactive ester, minimizing side reactions and racemization.

  • Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is required. It neutralizes the HCl salt of the amine starting material to liberate the free amine in situ and also scavenges the acid formed during the coupling reaction. At least two equivalents are necessary: one to free the amine and one for the coupling itself.

  • Solvent: A polar, aprotic solvent like N,N-Dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry vial, add the desired carboxylic acid (1.0 eq).

  • Activation: Add HATU (1.1 eq) and dissolve the solids in anhydrous DMF (to make a ~0.2 M solution based on the carboxylic acid). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate vial, suspend this compound hydrochloride (1.05 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir until the solid dissolves.

  • Coupling Reaction: Add the amine solution from step 3 to the activated carboxylic acid solution from step 2.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and saturated aqueous NaCl (brine).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide product.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to create drug candidates with enhanced three-dimensionality and optimized properties. Its rigid scaffold, combined with the synthetically versatile amine and the binding-enhancing hydroxyl group, provides a powerful tool for improving potency, selectivity, and pharmacokinetic parameters. The reliable synthetic protocols provided herein ensure that this valuable scaffold can be readily accessed and implemented in drug discovery programs targeting a wide range of diseases. As the demand for novel, differentiated therapeutics continues to grow, the strategic application of such sophisticated building blocks will remain a cornerstone of successful drug development.

References

The Strategic Application of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Saturated Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug discovery, the emphasis on molecules with a higher fraction of sp³-hybridized carbons has grown significantly. These three-dimensional scaffolds often lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, while providing novel intellectual property. The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, has emerged as a particularly valuable motif. It serves as a metabolically stable, hydrophilic bioisostere for more labile or lipophilic groups, such as piperidines or cyclohexanes. The strategic incorporation of a THP core can favorably modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide focuses on a specific, highly functionalized building block: 4-(aminomethyl)tetrahydro-2H-pyran-4-ol . The unique geminal substitution at the 4-position with both a primary amine and a hydroxyl group offers a constrained, yet versatile, platform for generating diverse chemical libraries. The primary amine serves as a key handle for derivatization, typically through amide bond formation, while the tertiary alcohol can act as a hydrogen bond donor, influencing binding affinity and selectivity. This scaffold has found notable application in the development of kinase inhibitors and central nervous system (CNS) agents.[1]

Core Applications & Mechanistic Insights

The this compound scaffold is particularly adept at orienting substituents in a well-defined three-dimensional space, making it an excellent choice for targeting specific pockets within protein active sites.

Kinase Inhibitors: The Case of mTOR

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[2] Its dysregulation is implicated in numerous diseases, most notably cancer. The development of ATP-competitive mTOR inhibitors has been a major focus of oncological research. The this compound scaffold has been successfully incorporated into potent and selective mTOR inhibitors, such as the clinical candidates CC214-1 and CC214-2.[3][4][5]

The rationale for its use lies in the ability of the THP ring to occupy solvent-exposed regions of the mTOR active site, while the aminomethyl group can be functionalized to interact with key residues in the hinge region. The 4-hydroxyl group can form crucial hydrogen bonds, further anchoring the inhibitor and enhancing potency.

Signaling Pathway Visualization: mTORC1 and mTORC2 Inhibition

The following diagram illustrates the central role of mTOR in cell signaling and the points of intervention by ATP-competitive inhibitors.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K activates Akt Akt PI3K->Akt activates mTORC2 mTORC2 (Rictor) PI3K->mTORC2 activates TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 (Raptor) Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Akt_S473 Akt (Ser473) (Full Activation) mTORC2->Akt_S473 phosphorylates Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis inhibits release of eIF4E Cytoskeleton Cytoskeletal Organization Akt_S473->Cytoskeleton Inhibitor ATP-Competitive Inhibitor (e.g., containing our scaffold) Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Simplified mTOR signaling pathway showing inhibition of both mTORC1 and mTORC2.

CNS Agents: Targeting Phosphodiesterase 10A (PDE10A)

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum and is responsible for hydrolyzing both cAMP and cGMP. Inhibition of PDE10A has emerged as a promising therapeutic strategy for schizophrenia and other neuropsychiatric disorders. The this compound scaffold has been incorporated into pyrazoloquinoline-based PDE10A inhibitors.

In this context, the THP moiety can occupy a hydrophobic pocket in the PDE10A active site, while the derivatized amine can form interactions with key residues. The rigid nature of the scaffold helps to correctly position the pharmacophoric elements for optimal binding.

Data Presentation: Bioisosteric Replacement & Structure-Activity Relationships

A common strategy in medicinal chemistry is the use of bioisosteric replacement to fine-tune the properties of a lead compound. The this compound scaffold can be considered a bioisostere of the analogous 4-(aminomethyl)piperidin-4-ol. While both can position the key functional groups in a similar spatial arrangement, the THP ring offers the advantage of being non-basic, which can be beneficial for avoiding off-target effects, such as hERG inhibition, and for improving oral bioavailability.

The following table presents structure-activity relationship (SAR) data for a series of μ opioid receptor (MOR) agonists based on a 4-hydroxy-4-phenylpiperidine scaffold, which serves as a relevant proxy for understanding the impact of substituents on a similar 4-hydroxy-saturated heterocycle.[1]

CompoundRKᵢ (MOR) (nM)Kᵢ (DOR) (nM)Kᵢ (KOR) (nM)
1 -CH₃0.003441.677.9
2 -CH₂CH₃0.002835.826.5
3 -CH(CH₃)₂0.004552.149.8
4 -CH₂-Ph0.01289.315.2

Data adapted from a study on 4-hydroxypiperidine analogues as MOR agonists.[1] This data illustrates how modifications to a substituent (R) attached to the core scaffold can significantly impact binding affinity and selectivity across different receptors.

Experimental Protocols

The following protocols are provided as representative examples of the synthesis and application of the this compound scaffold.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on a modified Strecker synthesis, a reliable method for generating α-amino nitriles from ketones, which are subsequently reduced to the desired aminomethyl alcohol.

Workflow Diagram: Synthesis of the Scaffold

Synthesis_Workflow Start Tetrahydro-4H-pyran-4-one Step1 Step 1: Cyanohydrin Formation (NaCN, H₂O/MeOH) Start->Step1 Intermediate1 4-hydroxytetrahydro-2H-pyran-4-carbonitrile Step1->Intermediate1 Step2 Step 2: Amination (NH₃ in MeOH) Intermediate1->Step2 Intermediate2 4-amino-4-cyanotetrahydro-2H-pyran Step2->Intermediate2 Step3 Step 3: Reduction (LiAlH₄ in THF or H₂/Raney Ni) Intermediate2->Step3 Product This compound Step3->Product

Caption: A three-step synthetic workflow for the target scaffold.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a 1:1 mixture of methanol and water at 0 °C, add sodium cyanide (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Causality: The use of a protic solvent system facilitates the formation of the cyanohydrin intermediate. Low temperature is crucial to control the exothermic reaction and prevent side product formation.

  • Cyanohydrin Formation: Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Amine Addition: Cool the reaction mixture back to 0 °C and slowly add a solution of ammonia in methanol (7N, 5.0 eq). Seal the reaction vessel and stir at room temperature for 24 hours.

    • Causality: The ammonia displaces the hydroxyl group of the cyanohydrin to form the α-amino nitrile. A sealed vessel is necessary to maintain the concentration of the volatile ammonia.

  • Reduction: Carefully quench the reaction with water and extract the α-amino nitrile with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude α-amino nitrile in anhydrous THF and add it dropwise to a stirred suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF at 0 °C.

    • Causality: Lithium aluminum hydride is a powerful reducing agent that will reduce the nitrile to a primary amine. The dropwise addition at low temperature is a critical safety measure to control the highly exothermic reaction.

  • Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours. Cool the mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting granular precipitate and wash with THF. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired this compound.

    • Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of both the aminomethyl and hydroxyl protons in the NMR spectrum and the correct molecular ion peak in the mass spectrum will validate the success of the synthesis.

Protocol 2: Derivatization via Amide Coupling

This protocol describes a standard and robust method for coupling a carboxylic acid to the primary amine of the scaffold using HATU, a highly efficient coupling reagent.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir the mixture at room temperature for 15 minutes.

    • Causality: HATU, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid by forming a highly reactive acyl-uronium species, which is susceptible to nucleophilic attack by the amine. Anhydrous conditions are essential to prevent hydrolysis of the activated intermediate.

  • Amine Addition: Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

    • Self-Validation: The successful formation of the amide bond can be confirmed by the appearance of a new amide proton signal in the ¹H NMR spectrum and the disappearance of the primary amine protons. The mass spectrum should show the molecular ion peak corresponding to the coupled product.

Protocol 3: In Vitro mTOR Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a synthesized compound against the mTOR kinase using a biochemical assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT). Prepare a stock solution of the test compound in DMSO.

  • Assay Procedure: In a 96-well plate, add the kinase buffer, a known concentration of active mTOR enzyme, and the inactive substrate (e.g., a recombinant p70S6K protein). Add the test compound at various concentrations (typically a serial dilution).

    • Causality: This setup allows for the determination of a dose-response relationship and the calculation of an IC₅₀ value.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a specified period (e.g., 30 minutes).

  • Detection: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Western Blotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-p70S6K). Subsequently, probe with an appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Detect the signal using a chemiluminescent substrate and quantify the band intensities. Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Self-Validation: The assay should include a known mTOR inhibitor as a positive control to validate the assay performance. The resulting IC₅₀ value for the positive control should be within the expected range.

Conclusion

The this compound scaffold is a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a constrained, metabolically stable heterocyclic core with orthogonally positioned functional groups provides a robust platform for generating potent and selective therapeutic agents. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to effectively utilize this valuable chemical building block in their own drug development programs, particularly in the pursuit of novel kinase inhibitors and CNS-active compounds.

References

Application Notes and Protocols for the N-Functionalization of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol Scaffold in Medicinal Chemistry

The this compound scaffold is a valuable building block in modern drug discovery. Its rigid tetrahydropyran ring system provides a defined three-dimensional conformation, which can be advantageous for achieving specific and high-affinity interactions with biological targets. The presence of a primary aminomethyl group offers a versatile handle for introducing a wide array of functional groups, allowing for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. Furthermore, the tertiary alcohol adds a key hydrogen bond donor and acceptor site, which can be crucial for target engagement and improving solubility. This application note provides detailed experimental procedures for the N-functionalization of this important scaffold through three widely applicable and robust synthetic methodologies: reductive amination, acylation, and Buchwald-Hartwig amination.

I. N-Alkylation via Reductive Amination

Reductive amination is a highly reliable and versatile method for the formation of carbon-nitrogen bonds, involving the reaction of an amine with a carbonyl compound in the presence of a reducing agent.[1] This one-pot procedure is characterized by its broad substrate scope and operational simplicity, making it a cornerstone of amine synthesis.[2][3]

Expertise & Experience: Ensuring Chemoselectivity

A key consideration when working with this compound is the presence of the tertiary alcohol. While this functional group is generally stable, its potential to undergo side reactions under certain conditions must be addressed. In the context of reductive amination, the choice of a mild and selective reducing agent is paramount to prevent the reduction of the carbonyl substrate to an alcohol before imine formation, and to avoid any potential dehydration of the tertiary alcohol under harsh acidic conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less reactive than sodium borohydride and selectively reduces the protonated imine intermediate over the starting aldehyde or ketone.[4] The reaction is typically performed at a slightly acidic pH to facilitate imine formation without promoting side reactions of the tertiary alcohol. The InCl₃/Et₃SiH/MeOH system is also highly chemoselective and tolerates hydroxyl groups.[5]

Experimental Workflow: Reductive Amination

cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification A Dissolve 4-(aminomethyl)tetrahydro- 2H-pyran-4-ol and aldehyde/ketone in a suitable solvent (e.g., DCE). B Add a mild acid catalyst (e.g., acetic acid). A->B C Stir at room temperature for 1-2 hours to form the imine. B->C D Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. C->D E Monitor reaction by TLC or LC-MS until starting material is consumed. D->E F Quench with saturated aqueous NaHCO₃. E->F G Extract with an organic solvent (e.g., DCM). F->G H Dry, concentrate, and purify by column chromatography. G->H

Caption: General workflow for the reductive amination of this compound.

Detailed Protocol: Reductive Amination with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add benzaldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-4-(aminomethyl)tetrahydro-2H-pyran-4-ol.

Aldehyde/KetoneReducing AgentSolventTypical Yield (%)
BenzaldehydeNaBH(OAc)₃DCE85-95
AcetoneNaBH(OAc)₃DCE80-90
CyclohexanoneNaBH(OAc)₃DCE82-92
4-FluorobenzaldehydeNaBH(OAc)₃DCE88-96

II. N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation in organic synthesis, providing a straightforward route to amides. This reaction is widely employed in drug development to introduce various functional groups that can modulate a compound's properties.[6]

Expertise & Experience: Achieving Selective N-Acylation

The primary amine of this compound is significantly more nucleophilic than the tertiary alcohol. This inherent difference in reactivity allows for highly selective N-acylation under appropriate conditions. The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is crucial to neutralize the acid byproduct (e.g., HCl from an acyl chloride) without promoting acylation of the alcohol.[7] Running the reaction at low temperatures (e.g., 0 °C) further enhances selectivity. While the tertiary alcohol is generally unreactive towards acylation under these conditions, it is good practice to use a slight excess of the amine relative to the acylating agent to minimize any potential O-acylation.

Reaction Mechanism: N-Acylation with an Acyl Chloride

Amine R-NH₂ AcylChloride R'-COCl Amine->AcylChloride Nucleophilic Attack Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Amide R-NH-CO-R' Intermediate->Amide Elimination of Cl⁻ HCl HCl Intermediate->HCl

Caption: Mechanism of N-acylation with an acyl chloride.

Detailed Protocol: N-Acylation with Acetyl Chloride

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (NEt₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-( (tetrahydro-2H-pyran-4-yl)methyl)acetamide.

Acylating AgentBaseSolventTypical Yield (%)
Acetyl ChlorideNEt₃DCM90-98
Benzoyl ChlorideNEt₃DCM88-95
Acetic AnhydridePyridineDCM85-93
Isobutyryl chlorideDIPEADCM87-94

III. N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines.[8][9] This reaction has revolutionized the synthesis of anilines and related compounds due to its broad functional group tolerance and wide substrate scope.[10][11]

Expertise & Experience: Navigating the Catalytic Cycle

In the context of this compound, the primary amine is the intended nucleophile. The tertiary alcohol is not expected to participate in the C-N bond-forming reductive elimination step. However, the hydroxyl group could potentially coordinate to the palladium center, which might influence the reaction kinetics. The choice of ligand is critical for a successful Buchwald-Hartwig amination. Sterically hindered biaryl phosphine ligands, such as XPhos or BrettPhos, are often employed to promote the desired reductive elimination and prevent catalyst deactivation.[10] The selection of an appropriate base is also crucial; a non-nucleophilic, strong base like sodium tert-butoxide is commonly used. The reaction should be performed under an inert atmosphere to prevent oxidation of the palladium(0) catalyst.

Catalytic Cycle: Buchwald-Hartwig Amination

Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)(X)L₂ OxAdd->ArPd(II)XL2 LigandExch Amine Coordination ArPd(II)XL2->LigandExch + RNH₂ ArPd(II)(NH2R)L2 [Ar-Pd(II)(NH₂R)L₂]⁺X⁻ LigandExch->ArPd(II)(NH2R)L2 Deprotonation Deprotonation ArPd(II)(NH2R)L2->Deprotonation + Base ArPd(II)(NHR)L2 Ar-Pd(II)(NHR)L₂ Deprotonation->ArPd(II)(NHR)L2 RedElim Reductive Elimination ArPd(II)(NHR)L2->RedElim RedElim->Pd(0)L2 Regeneration ArNHR Ar-NHR RedElim->ArNHR

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: N-Arylation with 4-Bromotoluene

Materials:

  • This compound

  • 4-Bromotoluene

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

Procedure:

  • In a glovebox, to an oven-dried reaction vessel, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Add 4-bromotoluene (1.0 eq) and this compound (1.2 eq).

  • Add anhydrous toluene and seal the vessel.

  • Remove the vessel from the glovebox and heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-(4-methylphenyl)-4-(aminomethyl)tetrahydro-2H-pyran-4-ol.

Aryl HalideLigandBaseTypical Yield (%)
4-BromotolueneXPhosNaOtBu75-85
1-Chloro-4-methoxybenzeneBrettPhosK₃PO₄70-80
2-BromopyridineXantphosCs₂CO₃65-75
3-IodoanisoleRuPhosK₂CO₃72-82

IV. Characterization of N-Functionalized Products

The successful synthesis of the N-functionalized derivatives of this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The appearance of new signals corresponding to the introduced alkyl, acyl, or aryl group and shifts in the signals of the aminomethyl protons will confirm the N-functionalization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final products.

  • Chromatography: TLC and LC-MS are invaluable for monitoring reaction progress and assessing the purity of the isolated products.

V. Conclusion

The N-functionalization of this compound provides a powerful platform for the generation of diverse chemical libraries for drug discovery. The protocols outlined in this application note for reductive amination, acylation, and Buchwald-Hartwig amination offer reliable and high-yielding methods for the synthesis of N-alkyl, N-acyl, and N-aryl derivatives, respectively. By carefully selecting the reaction conditions and reagents, highly chemoselective transformations can be achieved, preserving the integrity of the tertiary alcohol functionality. These procedures should serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

VI. References

  • Lee, O. -Y., Law, K. -L., Ho, C. -Y., & Yang, D. (2008). Reductive amination of aldehydes and ketones with the InCl₃/Et₃SiH/MeOH system is highly chemoselective and can be applied to various cyclic, acyclic, aromatic, and aliphatic amines. The Journal of Organic Chemistry, 73(22), 8829–8837. --INVALID-LINK--

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. --INVALID-LINK--

  • Tetrahydropyran synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--

  • Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof. Google Patents. --INVALID-LINK--

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. ResearchGate. --INVALID-LINK--

  • 4-Aminomethyltetrahydropyran. PubChem. --INVALID-LINK--

  • Buchwald-hartwig arylation method for the preparation of tertiary amines. Google Patents. --INVALID-LINK--

  • Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions. --INVALID-LINK--

  • Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine. Benchchem. --INVALID-LINK--

  • Reductive Amination, and How It Works. Master Organic Chemistry. --INVALID-LINK--

  • Palladium catalyzed N-alkylation of amines with alcohols. Tetrahedron Letters. --INVALID-LINK--

  • 4-(Aminomethyl)piperidine. PubChem. --INVALID-LINK--

  • Chemoselective Hydroxyl Group Transformation: An Elusive Target. ACS Chemical Biology. --INVALID-LINK--

  • Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--

  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. ResearchGate. --INVALID-LINK--

  • 1-(4-Aminopiperidin-1-yl)ethan-1-one. TCI Chemicals. --INVALID-LINK--

  • How can we protect an amino group leaving an alcohol group free? ResearchGate. --INVALID-LINK--

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. --INVALID-LINK--

  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Palladium-catalyzed N-arylation of bis(ortho-substituted aryl)amines: An efficient method for preparing sterically congested triarylamines. Kyushu University. --INVALID-LINK--

  • Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society. --INVALID-LINK--

  • Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. --INVALID-LINK--

  • 4-(Aminomethyl)tetrahydro-2H-pyran. ChemicalBook. --INVALID-LINK--

  • A steric tethering approach enables palladium-catalyzed C–H activation of primary amino alcohols. CORE. --INVALID-LINK--

  • tertiary amine synthesis & reductive amination. YouTube. --INVALID-LINK--

  • A Facile Synthesis of Racemic 2-Aminomethyl-4-oxo-piperidine Intermediates. ResearchGate. --INVALID-LINK--

  • ONE-POT SYNTHESIS OF SOME FUSED PYRAN-2-ONES. Semantic Scholar. --INVALID-LINK--

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. --INVALID-LINK--

  • Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives. Google Patents. --INVALID-LINK--

  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts. --INVALID-LINK--

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. --INVALID-LINK--

  • Recent Advances in the Synthesis of 2H-Pyrans. Molecules. --INVALID-LINK--

  • Buchwald-Hartwig cross-coupling reaction. YouTube. --INVALID-LINK--

  • 1-(4-AMINOPIPERIDIN-1-YL)ETHAN-1-ONE. Matrix Fine Chemicals. --INVALID-LINK--

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--

  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Scientific Reports. --INVALID-LINK--

References

Large-Scale Synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Scaffold

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol is a valuable building block in medicinal chemistry and drug discovery. Its rigid tetrahydropyran scaffold, substituted with both a primary amine and a hydroxyl group at a quaternary center, offers a unique three-dimensional architecture. This distinct structure is sought after for its potential to enhance binding affinity and selectivity to biological targets, as well as to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules, including inhibitors of enzymes like mTOR kinase and phosphodiesterase 10A (PDE10A), which are targets for cancer and schizophrenia therapies, respectively.[1][2]

This guide provides a comprehensive overview of a robust and scalable two-step synthesis of this compound, starting from the readily available tetrahydro-4H-pyran-4-one. The described protocol is designed to be suitable for large-scale production, with a focus on process safety, efficiency, and optimization.

Synthetic Strategy: A Two-Step Approach from a Cyclic Ketone

The most efficient and scalable synthetic route to this compound commences with tetrahydro-4H-pyran-4-one. The synthesis is strategically divided into two key transformations:

  • Strecker Reaction: Formation of the α-amino nitrile intermediate, 4-amino-4-cyanotetrahydro-2H-pyran.

  • Nitrile Reduction: Catalytic hydrogenation of the nitrile group to the primary amine, yielding the final product.

This approach is advantageous for large-scale synthesis due to the use of readily available and cost-effective starting materials, as well as the generally high-yielding nature of each step.

Synthesis_Workflow A Tetrahydro-4H-pyran-4-one B 4-Amino-4-cyanotetrahydro-2H-pyran (α-Amino Nitrile Intermediate) A->B Step 1: Strecker Reaction (NaCN, NH4Cl, NH4OH) C This compound (Final Product) B->C Step 2: Nitrile Reduction (H2, Raney Ni)

Figure 1: Overall synthetic workflow for this compound.

PART 1: Detailed Experimental Protocols

Step 1: Synthesis of 4-Amino-4-cyanotetrahydro-2H-pyran (Strecker Reaction)

The Strecker synthesis is a classic and reliable method for the preparation of α-amino nitriles from ketones or aldehydes.[3][4][5] In this one-pot, three-component reaction, tetrahydro-4H-pyran-4-one reacts with an ammonia source and a cyanide source to form the desired α-amino nitrile intermediate.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Tetrahydro-4H-pyran-4-one100.1210.099.88
Sodium Cyanide (NaCN)49.015.88119.85
Ammonium Chloride (NH4Cl)53.496.41119.85
Ammonium Hydroxide (28% aq.)35.0424.0 L-
Methanol32.0440.0 L-
Deionized Water18.02As needed-

Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control, and a bottom outlet valve.

  • Addition funnel.

  • Filtration unit (e.g., Nutsche filter).

  • Vacuum drying oven.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat, and a properly fitted respirator suitable for cyanide compounds.

Protocol:

  • Reactor Setup and Inerting: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Reagent Charging:

    • To the reactor, add methanol (40.0 L) and ammonium hydroxide (24.0 L).

    • Cool the solution to 0-5 °C with constant stirring.

    • In a separate container, dissolve ammonium chloride (6.41 kg) in deionized water (10 L) and add it to the reactor.

    • Slowly add sodium cyanide (5.88 kg) in portions to the cooled solution, ensuring the temperature does not exceed 10 °C. Extreme caution must be exercised when handling sodium cyanide. [6][7][8]

  • Addition of Ketone: Slowly add tetrahydro-4H-pyran-4-one (10.0 kg) to the reaction mixture over 1-2 hours, maintaining the internal temperature between 5-10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly add deionized water (20 L) to the reaction mixture to precipitate the product.

    • Stir the slurry for 1 hour at 10-15 °C.

    • Isolate the solid product by filtration.

    • Wash the filter cake with cold deionized water (2 x 10 L) until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Expected Yield: 80-90%

Characterization of 4-Amino-4-cyanotetrahydro-2H-pyran:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.70-3.60 (m, 4H), 2.15 (s, 2H, NH₂), 1.85-1.75 (m, 2H), 1.65-1.55 (m, 2H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 122.5 (CN), 63.8 (2C), 52.1, 36.4 (2C).

  • IR (KBr, cm⁻¹): 3350-3250 (N-H stretch), 2230 (C≡N stretch), 1100 (C-O-C stretch).

Step 2: Synthesis of this compound (Nitrile Reduction)

The reduction of the nitrile group in the α-amino nitrile intermediate to a primary amine is a critical step. Catalytic hydrogenation using Raney Nickel is a highly effective and scalable method for this transformation.[9][10] The presence of ammonia in the reaction mixture helps to suppress the formation of secondary and tertiary amine byproducts.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
4-Amino-4-cyanotetrahydro-2H-pyran126.1610.079.26
Raney Nickel (50% slurry in water)-1.0 (wet weight)-
Methanol32.0450.0 L-
Ammonia (gas)17.03As needed-
Deionized Water18.02As needed-
Celite®-As needed-

Equipment:

  • 100 L high-pressure stainless steel autoclave (hydrogenator) equipped with a mechanical stirrer, temperature and pressure controls, and a gas inlet.

  • Filtration unit.

  • Rotary evaporator.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, plus additional precautions for handling a pyrophoric catalyst and flammable gases.

Protocol:

  • Catalyst Preparation:

    • Carefully wash the Raney Nickel slurry with deionized water (3 x 1 L) and then with methanol (3 x 1 L) to remove residual water. Handle Raney Nickel with extreme care as it is pyrophoric when dry.

  • Reactor Charging:

    • To the autoclave, add methanol (50.0 L) and the washed Raney Nickel catalyst.

    • Add 4-amino-4-cyanotetrahydro-2H-pyran (10.0 kg).

    • Seal the reactor and purge with nitrogen gas several times.

    • Saturate the reaction mixture with ammonia gas by bubbling it through the solution for 30 minutes.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to 50-60 psi.

    • Heat the reaction mixture to 40-50 °C with vigorous stirring.

    • Maintain the hydrogen pressure and temperature for 8-12 hours, or until hydrogen uptake ceases.

  • Reaction Monitoring: Monitor the reaction by HPLC to confirm the disappearance of the starting material.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Keep the filter cake wet with methanol at all times to prevent ignition.

    • Wash the filter cake with methanol (2 x 5 L).

    • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/heptane) or by column chromatography on silica gel for smaller scales. For large-scale purification, crystallization is preferred.

Expected Yield: 75-85%

Characterization of this compound:

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 4.55 (s, 1H, OH), 3.60-3.50 (m, 4H), 2.50 (s, 2H), 1.50-1.40 (m, 4H), 1.35 (s, 2H, NH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 70.5, 64.2 (2C), 50.8, 35.1 (2C).

  • Mass Spectrometry (ESI+): m/z 146.1 ([M+H]⁺).

PART 2: Scientific Integrity & Logic

Causality Behind Experimental Choices
  • Strecker Synthesis: This method is chosen for its efficiency in forming the crucial C-C and C-N bonds in a single step from a simple ketone. The use of ammonium chloride and ammonium hydroxide creates a buffered system that provides a source of ammonia for imine formation while maintaining a suitable pH for the nucleophilic addition of cyanide.[3]

  • Nitrile Reduction with Raney Nickel: Catalytic hydrogenation is the method of choice for large-scale nitrile reductions due to its atom economy (using H₂ as the reductant), high yields, and the ability to recycle the catalyst. Raney Nickel is a cost-effective and highly active catalyst for this transformation.[9][10] The addition of ammonia is critical to prevent the formation of secondary and tertiary amine impurities through the reaction of the product amine with the intermediate imine.

Trustworthiness: A Self-Validating System

Each step in this protocol includes in-process controls to ensure the reaction is proceeding as expected and to validate the quality of the material before moving to the next stage.

  • Reaction Monitoring: The use of TLC and HPLC at both stages allows for the real-time tracking of substrate consumption and product formation. This ensures that the reaction is driven to completion, maximizing yield and minimizing downstream purification challenges.

  • Intermediate Characterization: Full characterization of the α-amino nitrile intermediate confirms its identity and purity, ensuring that high-quality material is carried forward into the final reduction step.

  • Final Product Analysis: Comprehensive analysis of the final product using NMR, MS, and purity assessment by HPLC confirms that the target molecule has been synthesized to the required specifications.

Validation_Loop Start Start Synthesis Step1 Step 1: Strecker Reaction Start->Step1 Monitor1 In-Process Control (TLC/HPLC) Step1->Monitor1 Isolate1 Isolate & Characterize Intermediate Monitor1->Isolate1 Reaction Complete Step2 Step 2: Nitrile Reduction Isolate1->Step2 Purity Confirmed Monitor2 In-Process Control (HPLC) Step2->Monitor2 Isolate2 Isolate & Purify Final Product Monitor2->Isolate2 Reaction Complete Analyze Final Product Analysis Isolate2->Analyze End End Analyze->End Specifications Met

Figure 2: A self-validating workflow for the synthesis of this compound.

PART 3: Safety and Process Optimization

Safety Precautions
  • Cyanide Handling: Sodium cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All handling of solid sodium cyanide and cyanide-containing solutions must be performed in a well-ventilated fume hood with appropriate PPE. An emergency cyanide spill kit and a first aid protocol for cyanide exposure must be readily available.[6][7][8]

  • Catalytic Hydrogenation: Raney Nickel is pyrophoric and can ignite if allowed to dry. Always handle the catalyst as a slurry in water or an appropriate solvent. Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction must be carried out in a properly rated and maintained high-pressure reactor in a designated area.

  • General Precautions: Standard laboratory safety practices should be followed at all times, including the use of appropriate PPE. A thorough risk assessment should be conducted before undertaking this synthesis on a large scale.

Process Optimization and Scale-Up Considerations
  • Reaction Concentration: For large-scale production, optimizing the reaction concentration can improve reactor throughput. However, this must be balanced with the need for efficient stirring and heat transfer.

  • Catalyst Loading and Recycling: The loading of the Raney Nickel catalyst can be optimized to achieve a balance between reaction time and cost. The feasibility of catalyst recovery and recycling should be investigated to improve the overall process economy.

  • Purification: For large-scale production, crystallization is the preferred method of purification over chromatography due to its scalability and cost-effectiveness. The choice of crystallization solvent and the optimization of crystallization conditions are critical for obtaining high purity and yield.

  • Waste Management: A comprehensive waste management plan should be in place for the safe disposal of all waste streams, particularly those containing cyanide and the Raney Nickel catalyst.

References

Application Note: Strategic Use of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol for Accelerated Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern drug discovery, the demand for structurally novel, three-dimensional chemical matter is insatiable. Scaffolds rich in sp³-hybridized carbons are increasingly sought after to improve physicochemical properties and explore new chemical space. The tetrahydropyran (THP) motif is a privileged structure in medicinal chemistry, often conferring improved metabolic stability and solubility.[1][2] This application note provides a detailed guide for leveraging 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, a versatile building block, in parallel synthesis campaigns. We present a strategic workflow, validated protocols for key chemical transformations, and practical insights into purification and analysis, enabling medicinal chemists to rapidly generate focused libraries of novel compounds with high therapeutic potential.

The Building Block: A Profile of this compound

The utility of a building block in parallel synthesis is dictated by its structural features, reactivity, and resulting physicochemical properties. This compound is an exemplary scaffold for library generation due to its unique combination of a reactive primary amine for diversification, a metabolically stable core, and a tertiary alcohol that enhances its drug-like character.

Key Structural Features:

  • Primary Amine: A versatile functional handle for a wide array of robust chemical reactions, including amide bond formation, reductive amination, and urea/thiourea synthesis.[3][4]

  • Tetrahydropyran (THP) Ring: This sp³-rich heterocyclic core is a common feature in many approved drugs and natural products.[2][5] Its inclusion can disrupt planarity, improve aqueous solubility, and reduce metabolic liability compared to aromatic analogues.

  • Tertiary Alcohol: This group acts as a hydrogen bond donor, potentially improving target engagement and pharmacokinetic properties. Its steric hindrance renders it largely unreactive under the standard conditions used to modify the primary amine, making orthogonal protection strategies unnecessary.

Physicochemical Properties:

PropertyValueRationale for Drug Discovery
Molecular Formula C₆H₁₃NO₂Low molecular weight starting point, adheres to "Rule of 5" principles.[6]
Molecular Weight 131.17 g/mol Provides ample room for modification without excessive molecular weight gain.
Topological Polar Surface Area (TPSA) 55.5 ŲContributes to favorable solubility and membrane permeability profiles.
Predicted pKa (Amine) ~10.0Typical primary amine basicity, ensuring predictable reactivity.

A Generalized Workflow for Parallel Synthesis

A successful parallel synthesis campaign is a systematic process that extends beyond the reaction vial. It encompasses thoughtful library design, robust execution, high-throughput purification, and quality control. The workflow below outlines a self-validating system for generating libraries based on the this compound core.

G cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Purification & QC cluster_3 Phase 4: Final Library A Core Scaffold Selection (4-aminomethyl-THP-4-ol) B Building Block Curation (Acids, Aldehydes, Isocyanates) A->B Define Vectors C Reaction Plate Mapping B->C Array Design D Parallel Reaction Setup (e.g., 96-well plate) C->D E Reaction Incubation (Controlled Temp/Time) D->E F High-Throughput Purification (Scavenger Resins / SPE) E->F G QC Analysis (LC-MS per well) F->G H Characterization (NMR on select examples) G->H I Compound Plating & Archiving H->I G cluster_reagents Reagents & Conditions Core 4-(Aminomethyl) tetrahydro-2H-pyran-4-ol Product Amide Product Core->Product Coupling Reagent R-COOH (Carboxylic Acid) Reagent->Product Coupling Coupling HATU / EDCI Base DIPEA / TEA Solvent DMF / NMP G cluster_reagents Reagents & Conditions Core 4-(Aminomethyl) tetrahydro-2H-pyran-4-ol Product Secondary Amine Product Core->Product Reduction Reagent R-CHO (Aldehyde) Reagent->Product Reduction ReducingAgent NaBH(OAc)₃ / NaBH₃CN Solvent DCE / MeOH Acid Acetic Acid (cat.) G cluster_reagents Reagents & Conditions Core 4-(Aminomethyl) tetrahydro-2H-pyran-4-ol Product Urea / Thiourea Product Core->Product Addition Reagent R-N=C=X (X = O, S) Reagent->Product Addition Solvent DCM / THF Temp Room Temperature

References

Synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol: A Detailed Guide to Reagents and Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol is a valuable building block in medicinal chemistry and drug development. Its unique structure, featuring a tertiary alcohol and a primary amine on a tetrahydropyran scaffold, makes it an attractive component for the synthesis of novel therapeutic agents. This application note provides a comprehensive guide to the synthesis of this compound, detailing the necessary reagents, optimal conditions, and underlying chemical principles. The protocols described herein are designed for researchers, scientists, and professionals in the field of drug development, emphasizing safety, efficiency, and reproducibility.

Synthetic Strategy: A Two-Step Approach

The most direct and efficient synthesis of this compound proceeds through a two-step reaction sequence starting from the commercially available tetrahydro-4H-pyran-4-one. This strategy involves:

  • Step 1: Cyanohydrin Formation. The nucleophilic addition of a cyanide ion to the carbonyl group of tetrahydro-4H-pyran-4-one to form the key intermediate, 4-hydroxytetrahydro-2H-pyran-4-carbonitrile.

  • Step 2: Nitrile Reduction. The subsequent reduction of the nitrile group to a primary amine, yielding the final product.

This approach is advantageous due to the accessibility of the starting material and the generally high yields of the individual steps.

Synthesis_Workflow start Tetrahydro-4H-pyran-4-one intermediate 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile start->intermediate Step 1: Cyanohydrin Formation product This compound intermediate->product Step 2: Nitrile Reduction

Caption: Overall synthetic workflow.

Part 1: Synthesis of 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile

Reaction Principle

The formation of a cyanohydrin from a ketone is a classic example of nucleophilic addition to a carbonyl group.[1][2] The reaction is typically base-catalyzed to generate the cyanide anion (CN⁻), a potent nucleophile, from a source like potassium cyanide (KCN) or sodium cyanide (NaCN).[2] The cyanide ion then attacks the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the cyanohydrin.

Cyanohydrin_Mechanism cluster_0 Cyanohydrin Formation Mechanism Ketone Tetrahydro-4H-pyran-4-one Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack Cyanide CN⁻ Cyanohydrin 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile Intermediate->Cyanohydrin Protonation H_source H₂O / H⁺ Nitrile_Reduction cluster_0 Method A: LiAlH₄ Reduction cluster_1 Method B: Catalytic Hydrogenation Nitrile 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile Amine This compound Nitrile->Amine Reduction LiAlH4 1. LiAlH₄, THF 2. H₂O workup H2_cat H₂, Raney Ni or Pd/C MeOH, pressure

References

Navigating the Labyrinth: A Guide to the Development of Central Nervous System Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of CNS Drug Discovery

The central nervous system (CNS), a complex and delicate network orchestrating our thoughts, emotions, and actions, presents a formidable frontier in drug development. Neurological and psychiatric disorders, ranging from Alzheimer's and Parkinson's disease to depression and schizophrenia, represent a significant and growing global health burden.[1][2] Despite decades of research, the development of effective CNS therapeutics is fraught with challenges, leading to high attrition rates for drug candidates.[1][3][4]

The primary obstacles stem from the inherent complexity of the CNS and its protective mechanisms.[3][5] The blood-brain barrier (BBB), a highly selective gatekeeper, restricts the entry of most molecules from the bloodstream into the brain, posing a major hurdle for drug delivery.[3][4][6][7] Furthermore, the heterogeneity of many CNS disorders, where symptoms and progression vary widely among patients, complicates the development of universally effective treatments.[1][5] A scarcity of reliable biomarkers for early diagnosis and treatment monitoring further compounds these difficulties.[5][6][8]

This guide provides an in-depth exploration of the applications and protocols integral to the modern CNS drug development pipeline. It is designed for researchers, scientists, and drug development professionals, offering not just methodologies, but also the scientific rationale that underpins them. We will navigate the path from target identification to preclinical modeling and strategies to overcome the blood-brain barrier, providing a framework for a more rational and successful approach to developing novel CNS therapeutics.

I. Target Identification and Validation: The First Step in a Long Journey

The foundation of any successful therapeutic lies in the identification and validation of a specific biological target involved in the disease process. In CNS drug discovery, this is a particularly nuanced endeavor due to the intricate signaling pathways and the incomplete understanding of many neurological disease mechanisms.[3][4]

Common Classes of CNS Drug Targets:

  • Receptors: A vast array of receptors, including G protein-coupled receptors (GPCRs) and ion channels, are involved in neurotransmission and are prime targets for modulation. For example, muscarinic receptors are a target for new schizophrenia medications.[2][6]

  • Enzymes: Enzymes involved in the synthesis or degradation of neurotransmitters, or those participating in pathological cascades (e.g., secretases in Alzheimer's disease), are key targets.

  • Transporters: Proteins that regulate the reuptake of neurotransmitters from the synaptic cleft are well-established targets for antidepressants and other psychotropic drugs.[2]

  • Aggregated Proteins: In many neurodegenerative diseases, the misfolding and aggregation of proteins like amyloid-beta and tau in Alzheimer's disease, and alpha-synuclein in Parkinson's disease, are central to pathology and are major therapeutic targets.[9][10]

Workflow for Target Identification and Validation:

cluster_0 Target Identification cluster_1 Target Validation Genomics Genomic & Proteomic Studies Bioinformatics Bioinformatics & Systems Biology Genomics->Bioinformatics InVitro In Vitro Assays (e.g., siRNA, CRISPR) Bioinformatics->InVitro Prioritize Targets Lit Literature & Pathway Analysis Lit->Bioinformatics CellModels Cell-Based Disease Models InVitro->CellModels Confirm Phenotype AnimalModels Animal Models (e.g., Knockout/Knock-in) CellModels->AnimalModels In Vivo Relevance

Figure 1: A streamlined workflow for CNS target identification and validation.

II. Preclinical In Vitro Models: Recreating the CNS in a Dish

Before advancing to in vivo studies, candidate therapeutic agents must be rigorously tested in in vitro models that recapitulate key aspects of the CNS environment and the targeted disease pathology. These models are crucial for initial efficacy screening, mechanism of action studies, and toxicity assessments.

A. 2D Cell Culture Models

Conventional 2D cell culture remains a workhorse in early-stage CNS drug discovery due to its simplicity and scalability.[11]

  • Monocultures: These involve a single cell type, such as primary neurons, astrocytes, or immortalized cell lines, and are useful for studying cell-autonomous effects of a drug.[12]

  • Co-cultures and Triple-cultures: To better mimic the cellular interactions within the CNS, co-culture systems incorporating multiple cell types (e.g., neurons and astrocytes) or even triple-cultures (neurons, astrocytes, and microglia) are employed.[12] These models can provide insights into non-cell-autonomous disease mechanisms and drug effects.

B. Advanced In Vitro Models: Bridging the Gap to In Vivo Complexity

While 2D models are valuable, they often fail to capture the three-dimensional architecture and complex cell-cell interactions of the brain. More sophisticated models are increasingly being adopted:

  • 3D Organoids: Derived from pluripotent stem cells, brain organoids self-assemble into 3D structures that mimic the cellular diversity and organization of the developing human brain. They offer a powerful platform for studying disease mechanisms and drug responses in a more physiologically relevant context.[11]

  • Microfluidic Devices ("Brain-on-a-Chip"): These devices allow for the precise control of the cellular microenvironment and can be used to model specific brain regions or the neurovascular unit, including the blood-brain barrier.[11]

Protocol: High-Throughput Screening (HTS) using a Cell-Based Assay

High-throughput screening (HTS) enables the rapid testing of large compound libraries to identify "hits" that modulate a specific biological pathway.[13][14]

Objective: To identify small molecule inhibitors of neuroinflammation using a microglial cell line.

Materials:

  • Immortalized microglial cell line (e.g., BV-2)

  • Lipopolysaccharide (LPS)

  • Nitric oxide (NO) detection kit (e.g., Griess reagent)

  • Compound library

  • 384-well microplates

Procedure:

  • Cell Seeding: Plate microglial cells in 384-well plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Add compounds from the library to the wells at a desired final concentration. Include appropriate controls (vehicle and a known inhibitor).

  • Stimulation: After a pre-incubation period with the compounds, stimulate the cells with LPS to induce an inflammatory response.

  • Nitric Oxide Measurement: Following an incubation period, measure the amount of nitric oxide produced by the cells using the Griess reagent, which correlates with the level of inflammation.

  • Data Analysis: Identify compounds that significantly reduce NO production without causing cytotoxicity (assessed in a parallel assay) as primary hits.

Rationale: This assay provides a robust and scalable method to screen for compounds that can suppress microglial activation, a key process in many neurodegenerative diseases.

III. In Vivo Models: Simulating CNS Diseases in Animals

Animal models are indispensable for evaluating the efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) properties of drug candidates in a whole-organism context.[15][16]

Commonly Used Animal Models in CNS Drug Discovery:

Disorder Model Type Key Features & Readouts
Alzheimer's Disease Transgenic mice (e.g., APP/PS1, 5XFAD)Amyloid plaques, tau pathology, cognitive deficits (Morris water maze)[17][18]
Parkinson's Disease Neurotoxin-induced (e.g., MPTP, 6-OHDA)Dopaminergic neuron loss, motor deficits (rotarod, pole test)[15][17]
Anxiety Behavioral models (e.g., elevated plus maze)Anxiety-like behaviors (time spent in open arms)[15][16]
Depression Forced swim test, tail suspension testDepressive-like behaviors (immobility time)[16]

Protocol: Assessing Motor Coordination in a Mouse Model of Parkinson's Disease using the Rotarod Test

Objective: To evaluate the effect of a novel therapeutic on motor coordination in the MPTP mouse model of Parkinson's disease.

Materials:

  • MPTP-treated mice and control mice

  • Rotarod apparatus

  • Test compound

Procedure:

  • Acclimation and Training: Acclimate the mice to the testing room and train them on the rotarod at a constant speed for several days until their performance stabilizes.

  • Compound Administration: Administer the test compound or vehicle to the mice according to the study design.

  • Testing: Place the mice on the accelerating rotarod and record the latency to fall. Repeat for several trials with an appropriate inter-trial interval.

  • Data Analysis: Compare the latency to fall between the different treatment groups. An increase in the latency to fall in the compound-treated MPTP mice compared to the vehicle-treated MPTP mice indicates improved motor coordination.

Rationale: The rotarod test is a widely used and validated method for assessing motor deficits in rodent models of Parkinson's disease and other movement disorders.[16]

IV. Overcoming the Blood-Brain Barrier: A Critical Hurdle

The blood-brain barrier (BBB) is a major impediment to the delivery of therapeutics to the CNS.[6][19][20] It is a complex interface formed by brain endothelial cells, pericytes, and astrocytes that tightly regulates the passage of substances into the brain.[19]

Strategies to Enhance BBB Penetration:

  • Chemical Modification of Small Molecules: Optimizing the physicochemical properties of small molecules, such as lipophilicity, molecular weight, and hydrogen bonding capacity, can improve their ability to passively diffuse across the BBB.[7][21]

  • Receptor-Mediated Transcytosis: This "Trojan horse" approach involves conjugating a therapeutic agent to a ligand that binds to a receptor expressed on brain endothelial cells (e.g., the transferrin receptor), thereby facilitating its transport across the BBB.[22][23][24]

  • Nanoparticle-Based Delivery: Encapsulating drugs within nanoparticles can protect them from degradation and enhance their delivery across the BBB.[5][23][25]

  • Focused Ultrasound: This non-invasive technique uses ultrasound waves to transiently and locally open the BBB, allowing for increased drug delivery to a specific brain region.[25][26]

Workflow for Assessing BBB Permeability:

cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment PAMPA PAMPA Assay CellBBB In Vitro BBB Model (e.g., Transwell) PAMPA->CellBBB Initial Permeability Microdialysis In Vivo Microdialysis CellBBB->Microdialysis Dynamic Assessment BrainTissue Brain Tissue Homogenate Analysis Microdialysis->BrainTissue Confirmation of Brain Exposure

Figure 2: A tiered approach for evaluating the blood-brain barrier permeability of a drug candidate.

V. The Role of Biomarkers in CNS Drug Development

Biomarkers are objectively measured characteristics that can be used as indicators of normal biological processes, pathogenic processes, or pharmacologic responses to a therapeutic intervention.[8] They are critically important in CNS drug development for:

  • Early Diagnosis and Patient Stratification: Biomarkers can help identify patients at early stages of a disease and stratify them into more homogeneous groups for clinical trials.[5][8]

  • Pharmacodynamic Readouts: They can provide evidence that a drug is engaging its target in the CNS.[8]

  • Surrogate Endpoints: In some cases, a change in a biomarker may be used as a surrogate for a clinical endpoint, potentially accelerating the drug approval process.

Types of CNS Biomarkers:

Biomarker Type Examples Applications
Neuroimaging MRI, PETAssessing brain structure and function, target engagement[8][27]
Cerebrospinal Fluid (CSF) Aβ42, TauDiagnosis and monitoring of Alzheimer's disease[8]
Blood-based Neurofilament light chain (NfL)Marker of neuronal damage
Electro-physiological EEGAssessing neuronal activity and drug effects[28]

VI. Emerging Therapeutic Modalities

Beyond traditional small molecules, several innovative therapeutic approaches are showing promise for treating CNS disorders.

A. Monoclonal Antibodies (mAbs)

Monoclonal antibodies offer high specificity for their targets and have revolutionized the treatment of many diseases.[9][29][30] In the CNS, mAbs are being developed to target aggregated proteins, such as amyloid-beta and tau, and to modulate immune responses in neuroinflammatory conditions like multiple sclerosis.[9][24][29][30] A major challenge for mAbs is their limited ability to cross the BBB, which is being addressed by strategies like bispecific antibodies that engage a BBB transporter.[24][30]

B. Gene Therapy

Gene therapy aims to treat diseases by introducing, deleting, or modifying genetic material within a patient's cells.[31][32] For monogenic CNS disorders, gene replacement therapy holds the potential for a one-time, curative treatment.[33] Viral vectors, such as adeno-associated viruses (AAVs), are commonly used to deliver therapeutic genes to the CNS.[32][33][34]

Conclusion: Towards a New Era of CNS Therapeutics

The path to developing new treatments for CNS disorders is undeniably challenging, but recent scientific and technological advancements are paving the way for a more optimistic future.[1][3] Innovations in preclinical modeling, a deeper understanding of disease biology, and novel strategies to overcome the blood-brain barrier are accelerating the discovery of more effective and targeted therapies.[1][5] The integration of biomarkers into clinical trials is enabling more informed decision-making and a move towards personalized medicine for neurological and psychiatric conditions.[8][27] By embracing a multi-faceted and scientifically rigorous approach, the research community is poised to make significant strides in alleviating the immense burden of CNS diseases.

References

Application Notes & Protocols: Strategic Incorporation of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol for Novel Peptidomimetic Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of peptidomimetics with enhanced pharmacological profiles is a cornerstone of modern drug discovery. Constraining peptide conformation is a proven strategy to improve receptor affinity, selectivity, and proteolytic stability. This guide provides a comprehensive overview and detailed protocols for the incorporation of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, a novel gem-disubstituted building block, into peptide sequences. The inherent structural rigidity of the tetrahydropyran (THP) scaffold, combined with the unique quaternary substitution pattern, offers a powerful tool to induce specific local conformations in the resulting peptide mimic. We present a proposed synthesis for the requisite Fmoc-protected building block and a robust solid-phase peptide synthesis (SPPS) protocol, emphasizing strategies to overcome the challenges associated with sterically hindered residues.

Introduction: The Rationale for Tetrahydropyran Scaffolds in Peptidomimetics

Natural peptides, while exhibiting remarkable biological activity, are often plagued by poor metabolic stability and conformational flexibility, which can lead to low receptor affinity and off-target effects. The field of peptidomimetics seeks to address these limitations by introducing non-natural structural motifs that mimic key peptide features while imparting improved drug-like properties. The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs, including anticancer agents.[1][2][3] Its inclusion in a peptide backbone serves to:

  • Impose Conformational Restraint: The saturated, non-aromatic THP ring restricts the available dihedral angles of the peptide backbone in its vicinity, reducing the entropic penalty upon binding to a biological target.[4]

  • Enhance Proteolytic Resistance: The non-natural structure is not recognized by common proteases, significantly increasing the in-vivo half-life of the peptide.[5]

  • Modulate Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor, influencing solubility and membrane permeability.

The specific building block, this compound, is of particular interest due to its gem-disubstituted nature at the 4-position. This α,α-disubstitution pattern is anticipated to exert a strong local conformational-directing effect, analogous to residues like aminoisobutyric acid (Aib).[6]

Synthesis of the Key Building Block: Fmoc-[this compound]-OH

Direct incorporation into standard Fmoc-based solid-phase peptide synthesis (SPPS) requires the N-terminal amine to be protected with the acid-labile Fmoc group. As this is a novel building block, a validated synthesis is not yet published. Below, we propose a robust and logical synthetic route based on established chemical transformations.

Proposed Synthetic Pathway

The synthesis begins with commercially available tetrahydro-4H-pyran-4-one and proceeds through a cyanohydrin formation, followed by reduction and subsequent N-terminal protection.

Synthesis_Pathway start Tetrahydro-4H-pyran-4-one step1 Cyanohydrin Formation (TMSCN, ZnI2) start->step1 intermediate1 4-cyano-tetrahydro-2H-pyran-4-ol step1->intermediate1 step2 Nitrile Reduction (LiAlH4 or Raney-Ni/H2) intermediate1->step2 intermediate2 This compound step2->intermediate2 step3 Fmoc Protection (Fmoc-OSu, NaHCO3, Dioxane/H2O) intermediate2->step3 final_product Fmoc-[this compound]-OH step3->final_product

Caption: Proposed synthesis of the Fmoc-protected building block.

Experimental Protocol: Fmoc Protection

This protocol is adapted from standard procedures for N-Fmoc protection of amino alcohols.[7]

  • Dissolution: Dissolve 1.0 equivalent of this compound in a 1:1 mixture of 1,4-dioxane and aqueous 10% sodium bicarbonate solution.

  • Addition of Fmoc Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of 1.05 equivalents of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in 1,4-dioxane dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure Fmoc-protected building block.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The gem-disubstituted nature of the this compound building block presents significant steric hindrance.[3][6] Therefore, standard coupling protocols are likely to be inefficient and must be modified to ensure complete acylation.[2] This protocol is based on the robust Fmoc/tBu strategy.[8]

Workflow for a Single Coupling Cycle

SPPS_Cycle cluster_main SPPS Cycle for Hindered Residue start Peptide-Resin (Free N-terminus) coupling Double Coupling Step start->coupling 1. Add Fmoc-THP-OH, HATU, DIPEA wash1 DMF Wash coupling->wash1 capping Optional Capping (Acetic Anhydride) wash1->capping If Kaiser test positive wash2 DMF/DCM Wash wash1->wash2 If Kaiser test negative capping->wash2 deprotection Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotection wash3 DMF Wash deprotection->wash3 end_cycle Ready for Next Coupling wash3->end_cycle

Caption: SPPS cycle optimized for sterically hindered residues.

Detailed SPPS Protocol

This protocol assumes a 0.1 mmol synthesis scale on a standard Rink Amide resin.[9]

  • Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.

  • Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-[this compound]-OH building block, 3.95 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and 8 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF. Allow to pre-activate for 2-5 minutes.

  • First Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

  • Intermediate Wash: Drain the reaction vessel and wash the resin with DMF (3x).

  • Kaiser Test: Perform a qualitative Kaiser test to check for the presence of free primary amines. A positive (blue) result indicates incomplete coupling.

  • Second Coupling (if necessary): If the Kaiser test is positive, repeat steps 3 and 4 for an additional 2 hours. Using microwave-assisted SPPS can also significantly enhance coupling efficiency for hindered residues.[6]

  • Capping (Optional but Recommended): If the coupling remains incomplete after the second attempt, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF (10:1:89 v/v) for 30 minutes. This prevents the formation of deletion sequences.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the newly added residue, preparing it for the next coupling cycle.

  • Final Cleavage and Deprotection: Once the full peptide sequence is assembled, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane) for 2-4 hours.[10]

  • Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Recommended Coupling Reagents for Hindered Residues
Coupling ReagentClassKey AdvantagesCitation
HATU / DIPEAAminium SaltHigh reactivity, forms highly active OAt esters, effective for hindered couplings.[3]
COMU® / DIPEAAminium SaltSimilar reactivity to HATU but with non-explosive and water-soluble byproducts.[3]
PyAOP / DIPEAPhosphonium SaltHighly effective for coupling α,α-disubstituted amino acids.[2]
DIC / OxymaPure®CarbodiimideLower cost, OxymaPure® additive enhances reactivity and suppresses racemization.[2]

Structural Impact and Expected Conformational Consequences

The incorporation of this compound is hypothesized to induce a highly localized and predictable conformation. The quaternary carbon atom within the cyclic scaffold effectively locks the local backbone dihedral angles (phi, ψ), preventing free rotation.

  • Local Conformation: The rigid THP ring acts as a β-turn or γ-turn mimetic, depending on its precise geometry within the peptide chain. This pre-organization can lead to a significant increase in binding affinity by reducing the entropic cost of binding.[1][4]

  • Global Structure: The placement of this building block can be used to nucleate secondary structures, such as β-sheets or helices, in the flanking peptide regions.

  • Solvent Exposure: The tertiary hydroxyl group provides a fixed point for hydrogen bonding with solvent or receptor side chains, which can be exploited in rational drug design to enhance affinity or solubility.

Further conformational analysis of peptides containing this moiety via NMR spectroscopy and molecular dynamics simulations will be crucial to fully elucidate its structural effects.[11]

Conclusion

The this compound building block represents a valuable new tool for medicinal chemists and peptide scientists. Its rigid, gem-disubstituted cyclic structure offers a powerful method for inducing conformational stability in peptide mimics. While its steric bulk demands optimized coupling strategies during SPPS, the use of high-reactivity aminium or phosphonium salt reagents can ensure its successful incorporation. The resulting peptidomimetics are expected to exhibit enhanced proteolytic stability and receptor affinity, making this an attractive scaffold for the development of next-generation peptide-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol. This document is designed for researchers, medicinal chemists, and process development professionals aiming to optimize the yield and purity of this valuable bifunctional building block. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance your synthetic success.

Overview of the Primary Synthetic Challenge

The target molecule, this compound, features a quaternary carbon substituted with both a hydroxyl group and an aminomethyl group. This structure presents a unique synthetic challenge, primarily in constructing this sterically hindered center efficiently. The most direct and reliable approach involves a two-step sequence starting from the commercially available ketone, tetrahydro-4H-pyran-4-one. This strategy involves:

  • Nucleophilic Addition of Cyanide: Formation of an intermediate cyanohydrin.

  • Reduction of the Nitrile: Conversion of the cyano group to a primary amine.

This guide is structured around this primary synthetic route, addressing potential pitfalls at each stage.

G cluster_0 Synthetic Workflow A Tetrahydro-4H-pyran-4-one (Starting Material) B Step 1: Cyanohydrin Formation (e.g., TMSCN, cat. KCN/18-crown-6) A->B C 4-hydroxy-tetrahydro-2H-pyran-4-carbonitrile (Intermediate) B->C D Step 2: Nitrile Reduction (e.g., LiAlH4 or H2/Raney Ni) C->D E This compound (Final Product) D->E

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: Why is the cyanohydrin route preferred over a Grignard-based approach?

A1: A Grignard-based approach, for instance, using a reagent like (N,N-dibenzylaminomethyl)magnesium chloride, is conceptually possible but practically challenging. Grignard reagents are exceptionally strong bases and can be difficult to prepare and handle, especially with complex functional groups.[1][2][3] They are also highly sensitive to moisture and protic sources, which complicates reactions.[1][3] The cyanohydrin route is generally more robust, higher-yielding, and utilizes more stable and accessible reagents.

Q2: Can I use catalytic hydrogenation for the nitrile reduction instead of LiAlH₄?

A2: Yes, catalytic hydrogenation is a viable and often safer alternative to lithium aluminum hydride (LiAlH₄). High-pressure hydrogenation using catalysts like Raney Nickel or Rhodium on alumina can effectively reduce the nitrile.[4] This method avoids the highly reactive and hazardous nature of LiAlH₄ and often simplifies the work-up. However, optimization of catalyst loading, pressure, and temperature may be required to prevent side reactions and ensure complete conversion.

Q3: My final product is difficult to purify by standard silica gel chromatography. What are my options?

A3: The target molecule is a highly polar amino alcohol, which can lead to significant tailing and poor separation on standard silica gel. Consider the following alternatives:

  • Ion-Exchange Chromatography: This is often the most effective method for purifying polar amines. A strong cation exchange (SCX) cartridge can be used to capture the amine, wash away neutral impurities, and then elute the pure product with a basic solution (e.g., NH₃ in methanol).

  • Reverse-Phase Chromatography: If the molecule has sufficient hydrophobic character, C18 reverse-phase chromatography with a water/acetonitrile or water/methanol mobile phase containing a modifier like TFA or formic acid can be effective.

  • Crystallization: Attempt to form a salt (e.g., hydrochloride or hydrobromide) by treating the purified oil with an acid like HCl in ether or isopropanol.[5] Salts of amino alcohols often have higher crystallinity and can be purified by recrystallization.

Troubleshooting Guide: From Low Yields to Pure Product

Low yield is the most common issue in this synthesis. The following decision tree and detailed sections will help you diagnose and resolve the problem systematically.

G cluster_solutions Troubleshooting Paths Start Problem: Low Overall Yield CheckCrude Analyze Crude Reaction Mixture (TLC, LCMS, ¹H NMR) Start->CheckCrude Issue Issue CheckCrude->Issue What is the major component? SM High % of Starting Ketone Troubleshoot Step 1: Cyanohydrin Formation Issue->SM Starting Material Intermediate High % of Cyanohydrin Intermediate Troubleshoot Step 2: Nitrile Reduction Issue->Intermediate Intermediate Complex Complex Mixture / Byproducts Troubleshoot Both Steps & Purification Issue->Complex Multiple Products

Caption: Decision tree for troubleshooting low yield issues.

Section 1: Issues in Cyanohydrin Formation

The equilibrium between the ketone and the cyanohydrin can be unfavorable, leading to incomplete conversion.

Symptom Potential Cause Recommended Solution
Reaction stalls; significant starting ketone remains. 1. Presence of Water: Moisture consumes the cyanide catalyst and can hydrolyze TMSCN.Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar).
2. Insufficient Catalyst: The cyanide source (e.g., KCN) is catalytic and essential for the reaction.Use a phase-transfer catalyst like 18-crown-6 with KCN to improve its solubility and reactivity in organic solvents.
3. Unfavorable Equilibrium: The reaction is reversible and may not proceed to completion under all conditions.Use a stoichiometric amount of a Lewis acid catalyst (e.g., ZnI₂) to activate the carbonyl group and drive the reaction forward. Lowering the reaction temperature can also shift the equilibrium toward the product.
Formation of dark, polymeric material. Base-Catalyzed Polymerization: Strong bases can deprotonate the starting ketone, leading to aldol-type side reactions.Avoid strong, non-nucleophilic bases. Use a catalytic amount of a nucleophilic cyanide source. If a base is needed, use it substoichiometrically.
Detailed Protocol 1: Optimized Cyanohydrin Formation
  • Preparation: Under a nitrogen atmosphere, add tetrahydro-4H-pyran-4-one (1.0 eq) to a flame-dried round-bottom flask containing anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add potassium cyanide (KCN, 0.05 eq) and 18-crown-6 (0.05 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise over 15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and warm slowly to room temperature overnight.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

  • Work-up: Quench the reaction carefully at 0 °C by adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin. This intermediate is often used directly in the next step without further purification.

Section 2: Issues in Nitrile Reduction

The reduction of the sterically hindered tertiary nitrile can be sluggish or lead to side products.

Symptom Potential Cause Recommended Solution
Incomplete reduction; cyanohydrin remains. 1. Insufficient Reducing Agent: LiAlH₄ can be consumed by trace moisture or acidic protons.Use a sufficient excess of LiAlH₄ (typically 2-4 equivalents). Ensure the reaction solvent (e.g., THF, ether) is rigorously dried.
2. Low Reaction Temperature: The reduction may be slow at lower temperatures.After the initial addition at 0 °C, allow the reaction to warm to room temperature and then gently reflux to drive it to completion.
3. Catalyst Poisoning (Hydrogenation): Trace impurities can deactivate the hydrogenation catalyst.Ensure the cyanohydrin intermediate is reasonably pure before hydrogenation. If necessary, filter the crude intermediate through a short plug of silica.
Formation of secondary amine byproduct. Dimerization: The initially formed primary amine can react with any remaining imine intermediate.This is less common with LiAlH₄ but can occur in catalytic hydrogenation. Use a higher concentration of ammonia during hydrogenation to suppress the formation of secondary amines.[4]
Detailed Protocol 2: LiAlH₄ Reduction
  • Safety First: LiAlH₄ reacts violently with water. All operations must be conducted under a stringent inert atmosphere with anhydrous solvents.

  • Preparation: Suspend LiAlH₄ (3.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel under a nitrogen atmosphere. Cool to 0 °C.

  • Substrate Addition: Dissolve the crude cyanohydrin intermediate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. Then, heat the reaction to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LCMS. Look for the disappearance of the starting material and the appearance of a new, polar spot corresponding to the amino alcohol.

  • Work-up (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular white precipitate should form.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified as described in the FAQ section (ion-exchange chromatography is highly recommended).

References

Technical Support Center: Synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower your process optimization.

The synthesis of this valuable building block, which contains a primary amine and a tertiary alcohol on a quaternary center, typically proceeds through a cyanohydrin intermediate derived from tetrahydro-4H-pyran-4-one. This guide focuses on troubleshooting this common pathway.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues identified during synthesis and analysis in a direct question-and-answer format.

Q1: What are the primary process-related impurities I should expect when synthesizing this compound via the cyanohydrin route?

The most common impurities are directly related to the two main synthetic steps: cyanohydrin formation and nitrile reduction.

  • Unreacted Starting Material: Tetrahydro-4H-pyran-4-one.

  • Intermediate: 4-cyano-tetrahydro-2H-pyran-4-ol (the cyanohydrin).

  • Dimeric Secondary Amine: Bis((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)amine.

  • Byproducts from Reducing Agents: Inorganic salts (e.g., borates, aluminum salts) or residual catalysts.[1]

Each of these impurities arises from specific mechanistic deviations or incomplete conversions, which are detailed in the questions below.

G SM Tetrahydro-4H-pyran-4-one R1 + NaCN / H+ SM->R1 IMP1 Impurity: Unreacted Ketone SM->IMP1 Incomplete Step 1 INT 4-Cyano-tetrahydro-2H-pyran-4-ol (Intermediate) R2 + Reducing Agent (e.g., LiAlH4, Raney Ni/H2) INT->R2 IMP2 Impurity: Unreacted Nitrile INT->IMP2 Incomplete Step 2 IMP3 Impurity: Secondary Amine Dimer INT->IMP3 PROD Final Product 4-(Aminomethyl)tetrahydro- 2H-pyran-4-ol PROD->IMP3 Side Reaction R1->INT R2->PROD

Caption: Synthetic pathway and points of impurity formation.

Q2: My post-reaction analysis (HPLC/GC-MS) shows a significant peak corresponding to the starting ketone, tetrahydro-4H-pyran-4-one. What causes this?

The presence of unreacted starting material points to an incomplete cyanohydrin formation (Step 1).

Causality: The formation of a cyanohydrin is a reversible equilibrium. The position of this equilibrium is highly dependent on pH. An overly acidic environment can protonate the cyanide ion (HCN, pKa ~9.2), reducing the concentration of the active nucleophile (CN⁻). Conversely, highly basic conditions can lead to side reactions.

Troubleshooting Actions:

  • pH Control: Ensure the reaction pH is maintained in a weakly acidic to neutral range (pH 6-8) to favor the cyanohydrin product.

  • Reagent Stoichiometry: Increase the molar equivalent of the cyanide source slightly (e.g., 1.1-1.2 equivalents) to push the equilibrium towards the product.

  • Temperature and Time: While often performed at room temperature or below, ensure sufficient reaction time for the equilibrium to be established. Monitor the reaction by TLC or GC to confirm the disappearance of the starting ketone.

Q3: My NMR analysis indicates a persistent nitrile (C≡N) signal, even after the reduction step. Why is my reduction incomplete?

Observing the cyanohydrin intermediate after the reduction step indicates a failure in Step 2. The cause depends heavily on the chosen reducing agent.

Causality & Troubleshooting:

  • If using Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C):

    • Catalyst Deactivation: The catalyst may be poisoned by residual cyanide or other impurities. Ensure the cyanohydrin intermediate is reasonably pure before hydrogenation. The catalyst may also be old or poorly activated.

    • Insufficient Hydrogen Pressure: The reaction may require higher H₂ pressure to proceed efficiently.

    • Solvent Effects: The choice of solvent can impact catalyst activity. Protic solvents like ethanol or methanol are common.

  • If using a Hydride Reagent (e.g., LiAlH₄, BH₃•THF):

    • Insufficient Equivalents: The tertiary alcohol and the nitrile group both react with strong hydride reagents. You must use sufficient equivalents to account for both functional groups. The initial reaction with the hydroxyl group consumes one equivalent of hydride.

    • Reaction Temperature: LiAlH₄ reductions are often started at 0 °C and then allowed to warm to room temperature or refluxed. Insufficient temperature may lead to a stalled reaction.

    • Workup Procedure: An improper aqueous workup can trap the product in aluminum or boron salt complexes, leading to low isolated yield and the appearance of unreacted intermediate.

Q4: I've identified a high-molecular-weight impurity by LC-MS. Could this be the bis((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)amine dimer?

This is a very likely possibility. The formation of a secondary amine dimer is a classic byproduct in reductive aminations or the reduction of nitriles to primary amines.[2]

Causality: This impurity forms when the newly generated primary amine product acts as a nucleophile and attacks an intermediate species. During nitrile reduction with certain catalysts, a transient imine species can form on the catalyst surface. The final amine product can react with this imine, leading to a secondary amine after reduction. While one source indicates this byproduct was not detected under their specific conditions, it remains a common theoretical and practical impurity to monitor.[3]

Troubleshooting Actions:

  • Ammonia Addition: In catalytic hydrogenation, adding a co-solvent like liquid ammonia or using an ethanolic ammonia solution can suppress dimerization by providing a large excess of an external nitrogen source.

  • Slow Addition: When using hydride reagents, slowly adding the reagent to the substrate (inverse addition) can help keep the concentration of the reactive intermediates low.

  • Dilution: Running the reaction at a higher dilution can sometimes disfavor the bimolecular dimerization reaction.

Part 2: Analytical & Purification Protocols

This section provides standardized procedures for impurity analysis and product purification.

Impurity Profile Summary

The following table summarizes the key impurities, their likely origin, and primary methods for detection and removal.

Impurity NameMolecular WeightCommon CauseRecommended Analytical TechniquePurification Strategy
Tetrahydro-4H-pyran-4-one100.12 g/mol Incomplete cyanohydrin formationGC-MS, LC-MSStandard silica gel chromatography
4-cyano-tetrahydro-2H-pyran-4-ol127.14 g/mol Incomplete nitrile reductionLC-MS, HPLC-UV, IR (nitrile peak)Standard silica gel chromatography
Bis((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)amine259.33 g/mol Dimerization during reductionLC-MSIon-exchange chromatography or reverse-phase HPLC
Protocol 1: HPLC Method for In-Process Control and Final Purity

This protocol provides a general-purpose method for separating the polar product from less-polar starting materials and intermediates.

Objective: To resolve the starting ketone, cyanohydrin intermediate, and the final amine product.

Methodology:

  • Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for non-aromatic compounds) and/or Mass Spectrometry (MS).

  • Rationale: The acidic mobile phase ensures the amine product is protonated, leading to better peak shape on silica-based columns. The gradient elution will separate the non-polar ketone from the more polar cyanohydrin and the highly polar final product.

Protocol 2: Purification by Ion-Exchange Chromatography

Due to the basic nature of the primary amine, ion-exchange chromatography is a highly effective method for purification.

Objective: To separate the basic final product from neutral impurities like the starting ketone and cyanohydrin intermediate.

G cluster_0 Purification Workflow A 1. Load Crude Mixture to Strong Cation Exchange (SCX) Column B 2. Wash with Methanol to Elute Neutral Impurities (Ketone, Nitrile) A->B C 3. Elute Product with Ammoniated Methanol (e.g., 2M NH3 in MeOH) B->C IMP_OUT Neutral Impurities (Washed Away) B->IMP_OUT D 4. Concentrate Eluate under Reduced Pressure C->D E Final Purified Product D->E

Caption: Workflow for purification via ion-exchange chromatography.

Methodology:

  • Column Preparation: Select a strong cation exchange (SCX) resin and pack it into a column. Equilibrate the column with a suitable solvent like methanol.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of methanol and load it onto the column.

  • Washing: Elute the column with several column volumes of methanol. This will wash away neutral impurities (unreacted ketone, cyanohydrin). Monitor the eluent by TLC or HPLC to ensure all non-basic impurities have been removed.

  • Elution: Switch the mobile phase to a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH). The ammonia will displace the protonated amine product from the resin, allowing it to elute.

  • Isolation: Collect the fractions containing the product and concentrate them under reduced pressure to yield the purified this compound.

References

Troubleshooting side reactions in 4-(aminomethyl)tetrahydro-2H-pyran-4-ol preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the preparation of this valuable building block. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Introduction to Synthetic Strategies

The preparation of this compound typically commences from the readily available starting material, tetrahydro-4H-pyran-4-one. The primary synthetic challenge lies in the selective installation of both a hydroxymethyl and an amino group on the same quaternary carbon center. The most common and logical approaches involve variations of nucleophilic addition to the ketone, followed by functional group manipulations. This guide will focus on troubleshooting two primary synthetic pathways:

  • Reductive Amination of a Hydroxymethyl Precursor: This involves the initial formation of a cyanohydrin or a related species, followed by reduction and subsequent amination.

  • Cyanide-mediated Amino-nitrile Formation (Strecker-type Synthesis): This route involves the direct formation of an α-amino nitrile from the ketone, which is then hydrolyzed and reduced.

Each of these pathways presents a unique set of potential side reactions and optimization challenges. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield of the Desired Product in Reductive Amination

Question: I am attempting a one-pot reductive amination of tetrahydro-4H-pyran-4-one using ammonia and a reducing agent like sodium cyanoborohydride, but I am observing a low yield of this compound. What are the likely causes and how can I improve the conversion?

Answer: Low yields in reductive amination are a frequent challenge and can be attributed to several factors, primarily related to the delicate equilibrium of imine formation and the subsequent reduction.

Causality and Troubleshooting Steps:

  • Inefficient Imine/Iminium Ion Formation: The condensation of a ketone with ammonia to form an imine is a reversible reaction.[1][2] For a sterically hindered ketone like tetrahydro-4H-pyran-4-one, this equilibrium may not favor the imine. The actual species reduced is often the protonated imine (iminium ion), which is more electrophilic.[3]

    • pH Control is Critical: Imine formation is typically catalyzed by mild acid (pH 4-5).[2][3] If the pH is too low, the ammonia will be protonated to ammonium, rendering it non-nucleophilic. If the pH is too high, the concentration of the iminium ion will be too low for efficient reduction.

    • Solution: Implement a buffered system (e.g., AcOH/NaOAc) or carefully monitor and adjust the pH throughout the reaction.[4]

  • Competitive Reduction of the Ketone: The reducing agent may reduce the starting ketone to the corresponding alcohol (tetrahydro-2H-pyran-4-ol) before imine formation and reduction can occur.

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) can readily reduce ketones.[2] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are milder and more selective for the iminium ion over the ketone, especially at controlled pH.[2][5]

    • Solution: Switch to a more selective reducing agent like NaBH₃CN or STAB. Ensure the imine has sufficient time to form before adding the reducing agent if a two-step, one-pot approach is used.

  • Formation of a Stable Enamine: With cyclic ketones, secondary amines can form stable enamines.[6][7] While you are using a primary amine source (ammonia), any in-situ formed primary amine product could potentially react with another molecule of the ketone to form a secondary amine, which could then lead to enamine byproducts.

    • Solution: Use a large excess of the ammonia source to favor the formation of the primary amine. Monitor the reaction by TLC or LC-MS for the appearance of less polar byproducts that could indicate enamine formation.

Experimental Protocol: Optimized Reductive Amination

Parameter Recommendation Rationale
Amine Source Anhydrous ammonia in methanol or ammonium acetateProvides a high concentration of the nucleophile.
Reducing Agent Sodium triacetoxyborohydride (STAB)High selectivity for iminium ions over ketones.[2][5]
Solvent Dichloroethane (DCE) or Tetrahydrofuran (THF)Aprotic solvents that are compatible with STAB.
Additive Acetic Acid (catalytic amount)To facilitate imine formation.[8]
Temperature Room TemperatureMild conditions to avoid side reactions.

Step-by-Step Procedure:

  • To a solution of tetrahydro-4H-pyran-4-one (1 equivalent) in DCE, add ammonium acetate (1.5-2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add STAB (1.5 equivalents) portion-wise over 30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Diagram of Reductive Amination Troubleshooting

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Reductive Amination cause1 Inefficient Imine Formation start->cause1 cause2 Ketone Reduction start->cause2 cause3 Enamine Formation start->cause3 sol1 Optimize pH (4-5) Use buffered system cause1->sol1 Address Equilibrium sol2 Use Selective Reducing Agent (e.g., STAB, NaBH3CN) cause2->sol2 Enhance Selectivity sol3 Use Excess Ammonia Monitor for byproducts cause3->sol3 Suppress Side Reaction outcome Higher Product Yield sol1->outcome Improved Imine Concentration sol2->outcome Minimized Ketone Loss sol3->outcome Reduced Impurities

Caption: Troubleshooting workflow for low yields in reductive amination.

Issue 2: Formation of Over-Alkylated Byproducts

Question: My reaction is producing significant amounts of the secondary amine, bis((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)amine. How can I prevent this?

Answer: The formation of secondary and tertiary amines is a classic side reaction in reductive aminations when a primary amine is the target.[2] The initially formed primary amine product is nucleophilic and can compete with ammonia to react with the starting ketone, leading to the formation of a secondary amine after reduction.

Causality and Mitigation Strategies:

  • Relative Reactivity: The product primary amine can sometimes be more reactive than ammonia, leading to a higher rate of reaction with the ketone.

  • Stoichiometry: An insufficient excess of ammonia allows the concentration of the product primary amine to build up to levels where it can effectively compete.

Solutions:

  • High Excess of Ammonia Source: Use a large excess (5-10 equivalents or more) of the ammonia source (e.g., a saturated solution of ammonia in methanol). This will statistically favor the reaction of the ketone with ammonia over the product amine.

  • Slow Addition of the Ketone: If using a high excess of ammonia is not feasible, consider slowly adding the tetrahydro-4H-pyran-4-one to the reaction mixture containing the ammonia and the reducing agent. This maintains a low concentration of the ketone, minimizing the chance of the product amine reacting with it.

Diagram of Over-alkylation Pathway

G ketone Tetrahydro-4H-pyran-4-one primary_amine Desired Primary Amine (Product) ketone->primary_amine + NH3, [H] secondary_amine Secondary Amine (Side Product) ketone->secondary_amine + Primary Amine, [H] ammonia NH3 primary_amine->secondary_amine Competes with NH3

Caption: Competing reaction pathways leading to over-alkylation.

Frequently Asked Questions (FAQs)

Q1: Can I use a Strecker or Bucherer-Bergs reaction to synthesize the target molecule?

A1: Yes, these are viable, albeit multi-step, alternatives. Both reactions proceed through a cyanide addition to the ketone.

  • Strecker Synthesis: This would involve reacting tetrahydro-4H-pyran-4-one with ammonia and a cyanide source (e.g., KCN) to form an α-amino nitrile.[2] Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by reduction, would yield the desired amino alcohol. A key challenge is the potential for side reactions during the harsh hydrolysis conditions.

  • Bucherer-Bergs Reaction: This multicomponent reaction of the ketone, ammonium carbonate, and potassium cyanide would yield a spiro-hydantoin.[9] This stable intermediate can be isolated and then hydrolyzed under basic or acidic conditions to give the corresponding α-amino acid, which would then require reduction.[10][11] The hydrolysis of the sterically hindered spiro-hydantoin can be challenging and may require forcing conditions.

Q2: My final product is highly water-soluble and difficult to extract and purify. What are some effective purification strategies?

A2: The polar nature of this compound, with its amino and hydroxyl groups, indeed makes purification challenging.

  • Extraction: Ensure the aqueous layer is basified (pH > 10) before extraction to deprotonate the ammonium salt and increase its solubility in organic solvents. Use a more polar solvent for extraction, such as a mixture of dichloromethane and isopropanol. Continuous liquid-liquid extraction can also be effective.

  • Chromatography:

    • Normal Phase Silica Gel: A mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide in methanol/dichloromethane) is often necessary to prevent severe tailing of the amine on the acidic silica gel.

    • Reverse Phase Chromatography: This can be an excellent alternative for polar compounds.

    • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids and amino alcohols.[12] You can use a cation exchange resin to bind your product, wash away neutral impurities, and then elute the product with a basic solution (e.g., aqueous ammonia).

Q3: Are there any specific safety precautions I should take when working with cyanide-containing reagents?

A3: Absolutely. Working with cyanide salts (e.g., KCN, NaCN) or sodium cyanoborohydride requires strict safety protocols.

  • Acid Incompatibility: Never mix cyanide salts with acid. This will generate highly toxic hydrogen cyanide (HCN) gas. All reactions involving cyanides should be performed in a well-ventilated chemical fume hood.

  • Quenching: Quench any residual cyanide in the reaction mixture before workup by adding an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

References

Technical Support Center: Optimization of Reaction Conditions for 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol. This document is designed for researchers, chemists, and drug development professionals actively working with this valuable building block. Here, we move beyond simple protocols to address the common challenges encountered during synthesis, providing troubleshooting strategies and in-depth FAQs grounded in chemical principles.

Introduction: The Significance of a Quaternary Center

This compound is a key intermediate in medicinal chemistry, prized for its tetrahydropyran core and, most notably, its quaternary carbon center bearing both a hydroxymethyl and an aminomethyl group. This structure offers a rigid scaffold for introducing diverse functionality, making it a valuable component in the design of novel therapeutics. However, the construction of this sterically hindered quaternary center presents unique synthetic challenges. This guide focuses on the most common and direct synthetic pathway starting from tetrahydro-4H-pyran-4-one and provides solutions to optimize reaction conditions for improved yield and purity.

Primary Synthetic Pathway: A Two-Step Approach

The most reliable and scalable synthesis involves a two-step sequence: a nucleophilic addition of cyanide to a ketone (cyanohydrin formation), followed by the reduction of the resulting nitrile to a primary amine.

Synthetic_Pathway start Tetrahydro-4H-pyran-4-one step1 4-Hydroxy-tetrahydro-2H- pyran-4-carbonitrile (Cyanohydrin Intermediate) start->step1 Step 1: KCN or TMSCN, pH buffer final 4-(Aminomethyl)tetrahydro- 2H-pyran-4-ol step1->final Step 2: Reduction (e.g., LiAlH4, H2/Raney Ni) Side_Reaction cluster_0 Reaction Pathway cluster_1 Side Reaction Imine Imine Intermediate PrimaryAmine Product: Primary Amine Imine->PrimaryAmine [H] SecondaryAmine Byproduct: Secondary Amine Imine->SecondaryAmine [H] PrimaryAmine->Imine Nucleophilic Attack

Stability and storage conditions for 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(aminomethyl)tetrahydro-2H-pyran-4-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this versatile building block in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of this compound and established principles for handling heterocyclic molecules in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize potential degradation.

Q2: What are the primary known degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, related heterocyclic compounds can be susceptible to several degradation mechanisms:

  • Oxidation: The ether linkage and the aminomethyl group can be susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal contaminants, or oxidizing agents.[2][3] Studies on similar tetrahydropyran structures have shown that oxidation can occur.[2][3]

  • Hydrolysis: Although the tetrahydropyran ring is generally stable, extreme pH conditions could potentially lead to ring-opening or other hydrolytic degradation over extended periods.

  • Photodegradation: Exposure to light, particularly UV light, can initiate photochemical reactions in many organic molecules, and it is a good practice to protect the compound from light.[4]

  • Thermal Decomposition: Elevated temperatures can accelerate the rate of all chemical degradation pathways.[4][5]

Q3: Is this compound sensitive to air or moisture?

Given the presence of an amine group, this compound can be sensitive to atmospheric carbon dioxide, which can lead to the formation of carbonate salts. The compound is also hygroscopic and should be protected from moisture. Handling under an inert, dry atmosphere is the best practice.

Q4: What are the typical physical and chemical properties of this compound?

PropertyValue
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol [6]
Appearance Solid
Storage Temperature 2-8°C (recommended)

Q5: In what research areas is this compound commonly used?

This compound is a valuable building block in medicinal chemistry and drug discovery.[7] Its constrained tetrahydropyran ring with both amine and hydroxyl functional groups makes it a useful scaffold for synthesizing enzyme inhibitors and ligands for neurotransmitter receptors.[7] For example, it has been used in the development of mTOR kinase inhibitors and phosphodiesterase 10A (PDE10A) inhibitors for potential therapeutic applications.[7]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.

Problem 1: Inconsistent reaction yields or the appearance of unknown impurities in my chromatogram.

Possible Cause: This is often an indication of compound degradation. The stability of this compound can be compromised by improper handling or storage, leading to the formation of byproducts that can interfere with your reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Step-by-Step Protocol:

  • Verify Storage Conditions:

    • Confirm that the compound has been stored at 2-8°C in a tightly sealed container.

    • If the compound has been stored for an extended period, consider re-analyzing its purity by techniques such as NMR or LC-MS before use.

  • Assess Solvent Quality:

    • Ensure that the solvents used in your reaction are anhydrous and free of peroxides, as these can promote degradation.

    • Consider using freshly distilled or purchased anhydrous solvents.

  • Evaluate Reaction Conditions:

    • Temperature: Avoid unnecessarily high reaction temperatures, as this can accelerate degradation.[4]

    • pH: Be mindful of the pH of your reaction mixture. Strongly acidic or basic conditions may lead to instability.

    • Atmosphere: If your reaction is sensitive to oxygen, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Characterize Impurities:

    • If possible, use techniques like LC-MS or GC-MS to identify the mass of the unknown impurities. This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation).

  • Implement Corrective Actions:

    • Based on your findings, you may need to purify the starting material, change your solvent, adjust reaction conditions, or handle the compound under an inert atmosphere.

Problem 2: The compound appears discolored or has a different physical appearance than expected.

Possible Cause: Discoloration can be a sign of degradation or the presence of impurities.

Solutions:

  • Visual Inspection: Compare the appearance of your compound to the supplier's specifications.

  • Purity Analysis: Perform a purity analysis (e.g., NMR, LC-MS) to determine if the compound meets the required specifications for your experiment.

  • Purification: If impurities are detected, you may need to purify the compound using an appropriate technique such as recrystallization or column chromatography.

Problem 3: My analytical results show a decrease in the peak area for the compound over time, but no new peaks are appearing in the chromatogram.

Possible Cause: This situation can arise from a few possibilities:

  • Formation of Non-UV Active Degradants: The degradation products may not have a chromophore that absorbs at the wavelength you are using for detection.[4]

  • Formation of Insoluble Degradants: The degradation products may be precipitating out of the solution and are therefore not being analyzed.[4]

  • Formation of Volatile Degradants: The degradation products may be volatile and lost during sample preparation or analysis.

Solutions:

  • Use a Universal Detector: Employ a detection method that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), in conjunction with your LC system.

  • Mass Spectrometry: Use LC-MS to detect a wider range of potential degradation products, regardless of their UV absorbance.

  • Visual Inspection: Carefully inspect your sample for any signs of precipitation.

By following these guidelines, you can enhance the stability and successful application of this compound in your research and development endeavors.

References

Technical Support Center: Purification of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol. This document provides in-depth guidance, troubleshooting, and best practices for obtaining high-purity material through recrystallization. Given the compound's unique structural features—a primary amine, a tertiary alcohol, and a tetrahydropyran ring—it possesses high polarity, making purification a nuanced challenge. This guide is designed to equip researchers with the foundational knowledge and practical steps to overcome these challenges effectively.

Physicochemical Profile & Solubility Rationale

Understanding the molecule's properties is the cornerstone of developing a successful purification strategy. This compound is a hydrophilic molecule due to the presence of multiple hydrogen bond donors (amine and hydroxyl groups) and acceptors (the oxygen atoms). This structure dictates its solubility, making it soluble in polar protic solvents and less soluble in nonpolar organic solvents.

PropertyValue / PredictionImplication for Recrystallization
Molecular Formula C₆H₁₃NO₂Low molecular weight suggests potential volatility with very high-boiling solvents.
Molecular Weight 145.17 g/mol [1]A relatively low mass can sometimes lead to faster dissolution.
Predicted XLogP3 -1.4A negative LogP value indicates high hydrophilicity, predicting good solubility in polar solvents like water and alcohols, and poor solubility in nonpolar solvents like hexanes.
Key Functional Groups Primary Amine, Tertiary Alcohol, EtherThese groups dominate the solubility profile, making solvent selection critical. They are prone to strong intermolecular hydrogen bonding, which is key to forming a stable crystal lattice.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing this compound?

A: There is no single "best" solvent, as the optimal choice depends on the impurity profile. However, given the compound's polar nature, a good starting point is a polar protic solvent like isopropanol (IPA) or ethanol . These solvents are likely to dissolve the compound when hot but allow it to crystallize upon cooling. A mixed-solvent system, such as Methanol/Toluene or Ethanol/Ethyl Acetate , is an excellent secondary choice, particularly if single solvents fail.

Q2: My compound is dissolving in all tested solvents at room temperature. What should I do?

A: This indicates that the solvents are too effective. The principle of recrystallization relies on poor solubility at low temperatures and good solubility at high temperatures.[2][3] If the compound is highly soluble at room temperature, you will not achieve a good recovery. You should move to a less polar solvent system or utilize a mixed-solvent (anti-solvent) approach. For example, dissolve your compound in a minimal amount of a "good" solvent (like methanol) and then slowly add a "bad" or anti-solvent (like toluene or ethyl acetate) in which the compound is insoluble until turbidity persists.

Q3: Why did my product turn into a sticky oil instead of crystals?

A: This phenomenon, known as "oiling out," is a common problem, especially with impure compounds or when cooling is too rapid.[4][5] It occurs when the saturated solution's temperature is above the melting point of the solute (impurities can significantly depress the melting point). To resolve this, re-heat the solution to re-dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool much more slowly. Insulating the flask can promote slow cooling and favor crystal formation over oiling.[5]

Q4: Can I use water as a recrystallization solvent?

A: While the compound is likely water-soluble, using water alone can be challenging. Many organic impurities may also be water-soluble, leading to poor purification. Furthermore, removing residual water from the final product can be difficult. A mixed solvent system like Ethanol/Water is often a more practical choice for polar molecules, where water acts as the "bad" solvent or anti-solvent.[2]

Experimental Protocols

These protocols provide a starting point for development. Always begin with a small-scale test (10-20 mg) to determine the ideal solvent and conditions before committing the bulk of your material.[6]

Protocol A: Single-Solvent Recrystallization (Isopropanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small volume of isopropanol (IPA), just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add IPA in small portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.[6]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes insoluble matter.[7]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for forming large, pure crystals.[8]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold IPA to rinse away any remaining soluble impurities.[6]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol B: Mixed-Solvent Recrystallization (Methanol/Toluene)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of warm methanol (the "good" solvent).

  • Anti-Solvent Addition: While the solution is warm and stirring, add toluene (the "bad" solvent or anti-solvent) dropwise until you observe persistent cloudiness (turbidity).

  • Re-solubilization: Add a few drops of warm methanol to re-dissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by chilling in an ice bath as described in Protocol A.

  • Collection & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a pre-chilled Methanol/Toluene mixture (using the same approximate ratio that induced crystallization).

  • Drying: Dry the crystals under vacuum.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling, even after icing. 1. Too much solvent was used, and the solution is not saturated.[5] 2. The solution is supersaturated.[6]1. Gently heat the solution to evaporate some of the solvent and re-cool. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of pure product.[6][8]
The compound "oils out" instead of crystallizing. 1. The solution was cooled too quickly. 2. The boiling point of the solvent is higher than the melting point of the compound.[4] 3. High concentration of impurities depressing the melting point.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool very slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temp).[5] 2. Switch to a lower-boiling point solvent or solvent mixture.
Recovery (yield) is very low. 1. Too much solvent was used during dissolution.[6] 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration. 4. Too much cold solvent was used for washing.1. Use the absolute minimum volume of hot solvent for dissolution. 2. Ensure adequate chilling time in an ice bath. Consider concentrating the mother liquor to recover a second crop of crystals. 3. Use pre-heated glassware for hot filtration and dilute slightly with hot solvent before filtering.[7] 4. Wash the crystals with a minimal amount of ice-cold solvent.
The final product is still impure. 1. The chosen solvent does not effectively differentiate between the compound and the impurity (i.e., the impurity has similar solubility). 2. The solution cooled too quickly, trapping impurities in the crystal lattice. 3. The crystals were not washed properly.1. Perform new solvent screening tests to find a more selective solvent system. 2. Ensure slow, undisturbed cooling. 3. Perform a second recrystallization (a "double recrystallization").

Recrystallization Workflow Diagram

The following diagram outlines the decision-making process for developing and troubleshooting a recrystallization protocol for this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_main_path Primary Protocol cluster_troubleshooting Troubleshooting Loops Start Crude Solid Screen Solvent Screening (Small Scale) Start->Screen Dissolve Dissolve in Minimum Hot Solvent Screen->Dissolve HotFilter Hot Filtration? (If Insoluble Impurities) Dissolve->HotFilter Cool Cool Slowly to RT, Then Ice Bath HotFilter->Cool Yes/No Collect Collect & Wash Crystals (Vacuum Filtration) Cool->Collect OilOut Problem: Oiling Out Cool->OilOut If oil forms NoCrystals Problem: No Crystals Cool->NoCrystals If no crystals Dry Dry Crystals Collect->Dry End Pure Product Dry->End ReheatAddSolvent Re-heat, Add More 'Good' Solvent, Cool Slower OilOut->ReheatAddSolvent Induce Induce Crystallization (Scratch / Seed Crystal) NoCrystals->Induce ReheatAddSolvent->Cool Induce->Collect If successful ReduceVolume Reduce Solvent Volume (Evaporate) Induce->ReduceVolume If fails ReduceVolume->Cool

Caption: Decision workflow for recrystallization of this compound.

References

Handling and safety precautions for 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing this compound (CAS No: 783303-73-1). It provides in-depth safety information, handling protocols, and troubleshooting solutions for common experimental challenges.

Chemical Profile & Quick Stats

For immediate reference, the key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 783303-73-1[1]
Molecular Formula C6H13NO2[1]
Molecular Weight 131.17 g/mol [1]
Synonyms 4-(aminomethyl)oxan-4-ol[1][2]
Primary Use Research & Development, Medicinal Chemistry Building Block[1][2]

Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the handling and properties of this compound.

Q: What is this compound and what are its primary applications?

A: this compound is a valuable chemical building block used extensively in medicinal chemistry and organic synthesis. Its structure, featuring a tetrahydropyran ring with both a primary amine and a tertiary hydroxyl group, makes it a versatile scaffold. This unique arrangement is utilized in the development of bioactive molecules, including selective inhibitors of mTOR kinase and phosphodiesterase 10A (PDE10A), which are targets for research in oncology and schizophrenia, respectively.[2]

Q: What are the primary hazards associated with this compound?

A: According to the Globally Harmonized System (GHS), this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] It is crucial to handle it with appropriate personal protective equipment in a well-ventilated area.

Q: How should I properly store this chemical?

A: The compound should be stored in a tightly closed container in a location that is dry, cool, and well-ventilated.[3][4] It should be stored separately from incompatible materials and foodstuff containers.[3] For long-term stability and to prevent potential degradation such as oxidation, storage under an inert gas atmosphere (e.g., Argon or Nitrogen) is recommended.[5]

Q: What chemicals or materials are incompatible with this compound?

A: Due to its chemical nature, it is incompatible with strong oxidizing agents, strong acids, acid chlorides, and reducing agents.[4][6] Contact with these materials should be avoided to prevent vigorous or uncontrolled reactions.

Q: What is the correct procedure for disposing of waste?

A: All waste material, including empty containers, must be disposed of in accordance with national and local regulations. Do not mix with other waste. Uncleaned containers should be treated with the same precautions as the product itself and disposed of at an approved waste disposal plant.[7]

Hazard Identification and Safety Precautions

A thorough understanding of the hazards is critical for safe experimentation.

GHS Hazard Classification
Hazard CodeStatementClass
H315 Causes skin irritationSkin Irritant, Category 2
H319 Causes serious eye irritationEye Irritant, Category 2A
H335 May cause respiratory irritationSTOT SE, Category 3

Source: Echemi Safety Data Sheet[3]

Required Personal Protective Equipment (PPE)

Adherence to PPE standards is mandatory to mitigate exposure risks.

Protection TypeSpecificationRationale
Eye/Face Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3][4]Prevents contact with eyes, which can cause serious irritation.[3]
Skin Handle with chemical-impermeable gloves (e.g., Nitrile rubber) that satisfy EU Directive 89/686/EEC and EN 374 standard. Wear appropriate protective clothing.[3][4]Prevents skin contact, which can cause irritation.[3] Contaminated gloves must be disposed of properly.
Respiratory Use only in a chemical fume hood or a well-ventilated area.[4][6] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (e.g., Type ABEK).[3]Prevents inhalation of vapors or aerosols, which may cause respiratory tract irritation.[3]
General Hygiene Facilities must be equipped with an eyewash station and a safety shower.[4][6] Wash hands thoroughly after handling.[3]Ensures immediate decontamination capabilities in case of accidental exposure.

Emergency Procedures & First Aid

Immediate and appropriate action during an emergency is vital.

Personal Exposure Response
  • Inhalation: Move the victim to fresh air immediately.[1][3] If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[1][3][4]

  • Skin Contact: Immediately take off all contaminated clothing.[1][3] Wash the affected area with soap and plenty of water for at least 15 minutes.[4][8] Consult a physician.[3][8]

  • Eye Contact: Immediately flush eyes with plenty of pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[4]

  • Ingestion: Rinse the mouth thoroughly with water.[3][8] Do NOT induce vomiting.[3][4] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][3]

Spill & Fire Response
  • Accidental Spill: Ensure adequate ventilation and evacuate personnel to a safe area.[3] Remove all sources of ignition.[3] Wear full PPE as described in Section 3. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and collect it into a suitable, closed container for disposal.[4] Prevent the chemical from entering drains or waterways.[3][4]

  • Fire Fighting: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam as extinguishing media.[3][4] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

Emergency Response Workflow Diagram

G cluster_exposure Personal Exposure Event cluster_type Identify Exposure Type cluster_actions Immediate First Aid Actions start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye action_inhale Move to Fresh Air Administer Oxygen if Needed inhalation->action_inhale action_skin Remove Contaminated Clothing Wash with Soap & Water (15+ min) skin->action_skin action_eye Flush with Water (15+ min) Remove Contact Lenses eye->action_eye end_node Seek Immediate Medical Attention action_inhale->end_node action_skin->end_node action_eye->end_node

Caption: Workflow for personal exposure first aid response.

Troubleshooting Guide for Experimental Applications

This section provides solutions to potential issues encountered during experiments involving this compound.

Q: My reaction yield is consistently lower than expected. What are the likely causes?

A: Low yields can stem from several factors. Consider the following:

  • Reagent Purity & Stability: The compound contains both an amine and a tertiary alcohol, which can be susceptible to degradation. Ensure it was stored correctly (cool, dry, under inert gas) to prevent oxidation or other side reactions.[3][5] Verify the purity of all other reagents and solvents.

  • Reaction Conditions: The primary amine is a good nucleophile, but reactions may be reversible or require specific pH ranges. The tertiary alcohol is generally stable but could undergo elimination under harsh acidic conditions and heat. Re-evaluate reaction time, temperature, and stoichiometry.

  • Incomplete Reaction: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). An extended reaction time or a slight increase in temperature (if thermally stable) might be necessary.

  • Workup & Purification Losses: The compound's polarity, due to the amine and hydroxyl groups, can lead to losses during aqueous workup or column chromatography. Ensure the pH is adjusted correctly during extraction and consider using a more polar eluent system for chromatography.

Q: I am observing an unexpected byproduct in my LC-MS/NMR analysis. What could it be?

A: The bifunctional nature of the molecule provides pathways for side reactions.

  • Dimerization/Oligomerization: The primary amine of one molecule could potentially react with an activated form of another, though this is less common without a specific coupling agent.

  • Oxidation: While the tertiary alcohol is resistant to oxidation, the primary amine can be oxidized. Check if your reaction conditions involve any oxidizing agents, including atmospheric oxygen over long reaction times.

  • Contamination: The most common source of unexpected signals is contamination from starting materials, solvents, or previously used glassware. Always use positive and negative controls to validate your setup.[9]

Q: The compound appears to have discolored or changed consistency during storage. Is it still usable?

A: Discoloration (e.g., turning yellow) or a change in consistency can indicate degradation. This is often due to slow oxidation from air exposure or reaction with atmospheric moisture/CO2.

  • Recommendation: Before use, it is highly advisable to re-analyze the material's purity via NMR, LC-MS, or another suitable method. If significant degradation or impurity peaks are observed, the material should be repurified (e.g., by distillation or chromatography) or discarded. To prevent this, always store the compound in a tightly sealed container under an inert atmosphere, especially after the container has been opened.[3][5]

Example Experimental Protocol: N-Acylation

This protocol details a standard N-acylation reaction, a common step in modifying the primary amine of this compound.

Objective: To synthesize N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide.

Causality: This reaction adds an acetyl group to the primary amine. A non-nucleophilic base (Triethylamine, TEA) is used to scavenge the HCl generated as a byproduct, preventing it from protonating the starting amine and stopping the reaction. The reaction is performed at 0 °C initially to control the exothermic nature of the acylation.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical for controlling the reaction rate and minimizing side reactions.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes using a syringe. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching & Workup: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Each wash helps remove water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure N-acylated product.

N-Acylation Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification node1 Dissolve Starting Material & Base in DCM node2 Cool to 0 °C node1->node2 node3 Add Acetyl Chloride Dropwise node2->node3 node4 Warm to RT & Stir for 2-4h node3->node4 node5 Quench & Extract node4->node5 node6 Wash & Dry Organic Layer node5->node6 node7 Concentrate node6->node7 node8 Purify via Chromatography node7->node8

Caption: Step-by-step workflow for a typical N-acylation reaction.

References

Minimizing byproduct formation in 4-(aminomethyl)tetrahydro-2H-pyran-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis, with a primary focus on minimizing byproduct formation and maximizing the yield and purity of your target compound.

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The presence of a primary amine and a tertiary alcohol on a tetrahydropyran scaffold makes it a valuable building block. However, the inherent reactivity of these functional groups can lead to the formation of undesirable byproducts, complicating purification and reducing overall yield. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses common issues encountered during the synthesis of this compound, which typically proceeds via the reduction of a 4-cyano-tetrahydro-2H-pyran-4-ol intermediate.

Issue 1: Formation of Secondary and Tertiary Amine Byproducts

One of the most prevalent issues in the reduction of nitriles to primary amines is the formation of secondary and tertiary amine impurities.[1][2]

Probable Cause: The primary amine product can react with the intermediate imine formed during the reduction process, leading to the formation of a secondary amine. This secondary amine can then react further to form a tertiary amine.[2] This is particularly common in catalytic hydrogenation.[1]

Solutions:

  • Ammonia or Ammonium Hydroxide Addition (for Catalytic Hydrogenation): The presence of a large excess of ammonia or ammonium hydroxide can suppress the formation of secondary and tertiary amines by shifting the equilibrium to favor the reaction of the imine intermediate with ammonia rather than the primary amine product.[1]

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that is highly effective for the reduction of nitriles to primary amines.[3][4] Its high reactivity can often minimize the formation of dimeric and trimeric byproducts if the reaction is worked up promptly.

    • Borane Complexes (BH₃-THF or BH₃-SMe₂): Borane-tetrahydrofuran or borane-dimethylsulfide are also effective reagents for nitrile reduction.[1] They are generally considered milder than LiAlH₄ and can offer good selectivity for the primary amine.

Experimental Protocol: Reduction of 4-cyano-tetrahydro-2H-pyran-4-ol with LiAlH₄

  • To a stirred suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-cyano-tetrahydro-2H-pyran-4-ol in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Issue 2: Incomplete Reduction or Formation of Aldehyde Byproduct

Occasionally, the reduction may not go to completion, or an aldehyde byproduct may be observed.

Probable Cause:

  • Insufficient Reducing Agent: Not using a sufficient excess of the reducing agent can lead to incomplete conversion of the nitrile.

  • Use of Milder Reducing Agents: Reagents like diisobutylaluminum hydride (DIBAL-H) are known to reduce nitriles to aldehydes, especially at low temperatures.[2][3] While not the intended reagent for this synthesis, accidental use or contamination could lead to aldehyde formation.

Solutions:

  • Ensure Stoichiometry: Use an adequate excess of a strong reducing agent like LiAlH₄ or a borane complex.

  • Verify Reagent Identity and Purity: Confirm that the correct reducing agent is being used and that it has not degraded.

Issue 3: Formation of Spiro-oxazolidinone Byproduct

A potential, though less common, side reaction could involve the intramolecular cyclization of the product.

Probable Cause: Under certain conditions, particularly if phosgene or a similar carbonylating agent is present as a contaminant or in a subsequent step, the amino alcohol product could cyclize to form a spiro-oxazolidinone.

Preventative Measures:

  • Careful Control of Reagents: Ensure that all reagents and solvents are free from contaminants that could promote this side reaction.

  • Appropriate Workup and Purification: A standard aqueous workup and purification by chromatography should effectively separate the desired amino alcohol from any non-polar cyclized byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct route involves the reduction of a 4-cyano-tetrahydro-2H-pyran-4-ol precursor. This precursor can be synthesized from tetrahydro-4H-pyran-4-one.

Q2: How can I best monitor the progress of the nitrile reduction?

A2: Thin-layer chromatography (TLC) is a quick and effective method. The product, being an amine, will have a different Rf value and may require a specific stain (e.g., ninhydrin) for visualization. Liquid chromatography-mass spectrometry (LC-MS) is a more definitive method to track the disappearance of the starting material and the appearance of the product and any byproducts.

Q3: What are the recommended purification techniques for the final product?

A3: Due to its polar nature (containing both an amine and an alcohol), column chromatography on silica gel is often the preferred method for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine or ammonium hydroxide to prevent tailing of the amine on the silica), is typically effective.

Q4: Can I use catalytic hydrogenation for the nitrile reduction?

A4: Yes, catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) is a viable method.[1][2] However, as mentioned in the troubleshooting guide, it is more prone to the formation of secondary and tertiary amine byproducts. If this method is chosen, the addition of ammonia or ammonium hydroxide to the reaction mixture is highly recommended to improve the selectivity for the primary amine.[1]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Strong reducing agents like LiAlH₄ and borane complexes are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from moisture. The quenching process for LiAlH₄ is highly exothermic and should be performed with extreme care at low temperatures. Always consult the Safety Data Sheet (SDS) for all reagents used.

Data Summary and Visualization

ByproductProbable CauseRecommended Action
Secondary/Tertiary AminesReaction of primary amine product with imine intermediateUse excess ammonia in catalytic hydrogenation; use a strong reducing agent like LiAlH₄.
AldehydeIncomplete reduction or use of a mild reducing agent (e.g., DIBAL-H)Ensure sufficient equivalents of a strong reducing agent; verify reagent identity.
Spiro-oxazolidinoneIntramolecular cyclization in the presence of carbonylating agentsUse pure reagents; purify by chromatography.

.dot

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Pathways 4-Cyano-tetrahydropyran-4-ol 4-Cyano-tetrahydropyran-4-ol Imine_Intermediate Imine_Intermediate 4-Cyano-tetrahydropyran-4-ol->Imine_Intermediate Reduction (e.g., LiAlH4) This compound This compound Imine_Intermediate->this compound Hydrolysis (Workup) Secondary_Amine Secondary_Amine Imine_Intermediate->Secondary_Amine Reaction with Primary Amine Tertiary_Amine Tertiary_Amine Secondary_Amine->Tertiary_Amine Further Reaction

Caption: Byproduct formation pathway in nitrile reduction.

.dot

Troubleshooting_Flowchart start Analysis of Crude Product Shows Impurities impurity_type Identify Impurity Type (e.g., by LC-MS, NMR) start->impurity_type sec_tert_amine Secondary/Tertiary Amines Detected impurity_type->sec_tert_amine Mass consistent with dimerization/ trimerization incomplete_red Starting Material or Aldehyde Detected impurity_type->incomplete_red Mass consistent with starting material or aldehyde other_byproduct Other Byproducts Detected impurity_type->other_byproduct Unidentified peaks solution_amine Modify Reaction Conditions: - Add NH3/NH4OH (catalytic hydrogenation) - Use strong reducing agent (e.g., LiAlH4) sec_tert_amine->solution_amine solution_incomplete Modify Reaction Conditions: - Increase equivalents of reducing agent - Verify reagent quality incomplete_red->solution_incomplete solution_other Purification Strategy: - Column chromatography with appropriate solvent system other_byproduct->solution_other

Caption: Troubleshooting flowchart for impurity analysis.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary analytical methods for the structural elucidation and purity assessment of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, a key building block in medicinal chemistry. Its unique structure, featuring a tetrahydropyran ring with both amine and tertiary hydroxyl functional groups, necessitates a multi-faceted analytical approach for unambiguous characterization.[1] This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical protocols. The methodologies discussed are designed to be self-validating, ensuring high confidence in the generated data.

The strategic selection of analytical techniques is paramount for confirming the identity, purity, and stability of such intermediates. Pyran derivatives are integral scaffolds in a vast array of bioactive molecules and approved therapeutic agents, making their rigorous characterization a critical step in the drug discovery pipeline.[2][3] This guide will explore the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to create a comprehensive analytical profile of the target molecule.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone technique for the definitive structural confirmation of organic molecules. Its ability to provide detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) allows for the unambiguous assignment of the molecule's complex three-dimensional structure.

Expertise in Action: Why NMR is the Primary Tool

For a molecule like this compound, NMR is indispensable. It not only confirms the presence of the key functional groups (amine and hydroxyl) but also establishes their precise location and the stereochemical relationship of the protons on the pyran ring. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) as it allows for the observation of exchangeable protons from the -OH and -NH₂ groups, which appear as distinct, broad singlets.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H NMR data on a 400 MHz (or higher) spectrometer. A standard pulse program is typically sufficient. Acquire ¹³C NMR data using a proton-decoupled pulse sequence to simplify the spectrum.

  • Spectral Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts (δ), coupling constants (J-values), and multiplicities (e.g., singlet, doublet) to assign signals to specific protons. Assign the signals in the ¹³C spectrum based on chemical shifts and supported by techniques like DEPT (Distortionless Enhancement by Polarization Transfer) if necessary.

Expected Spectral Data
Technique Parameter Expected Observation for this compound Rationale
¹H NMR Chemical Shift (δ)~3.5-3.7 ppm (m, 4H, -CH₂-O-); ~2.5 ppm (s, 2H, -CH₂-N); ~1.4-1.6 ppm (m, 4H, ring -CH₂-); Exchangeable protons for -OH and -NH₂ (variable)Protons adjacent to the electronegative oxygen atom are deshielded and appear downfield. The aminomethyl protons are a singlet as they are adjacent to a quaternary carbon.
¹³C NMR Chemical Shift (δ)~70 ppm (quaternary C-OH); ~65 ppm (-CH₂-O-); ~50 ppm (-CH₂-N); ~35 ppm (ring -CH₂-)The carbon bearing the hydroxyl group is significantly downfield. Carbons adjacent to oxygen and nitrogen are also deshielded relative to the other aliphatic carbons in the ring.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural insights through fragmentation analysis. It serves as an essential confirmation of the compound's elemental composition.

Expertise in Action: Selecting the Right Ionization Technique

Given the polar and non-volatile nature of this compound, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear indication of the molecular weight. This is crucial for confirming the successful synthesis of the target compound.

Experimental Protocol: LC-MS with ESI
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in the protonation of the molecule.

  • Instrumentation: Infuse the sample directly into the ESI source of a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) or inject it through an HPLC system for online separation and analysis.

  • Data Acquisition: Acquire data in positive ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). The molecular weight of C₇H₁₅NO₂ is 145.20 g/mol .[4]

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ at m/z 146.2. If a high-resolution mass spectrometer (HRMS) is used, the exact mass can be used to confirm the elemental formula. For instance, the calculated exact mass for [C₇H₁₅NO₂ + H]⁺ is 146.1181.

Expected Mass Spectrum Data
Ion Expected m/z (Nominal) Expected m/z (Exact) Interpretation
[M+H]⁺ 146.2146.1181Protonated molecular ion, confirming the molecular weight.
[M+H-H₂O]⁺ 128.2128.1075Loss of the hydroxyl group as water, a common fragmentation pathway for alcohols.
[M+H-CH₂NH₂]⁺ 115.1115.0759Loss of the aminomethyl group, indicating cleavage at the quaternary carbon.

The overall analytical workflow for characterizing this compound integrates these primary techniques for a comprehensive profile.

G cluster_0 Characterization Workflow cluster_1 Data Interpretation Compound Synthesized Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Structure Elucidation MS Mass Spectrometry (LC-MS, ESI+) Compound->MS MW Confirmation HPLC Chromatography (RP-HPLC) Compound->HPLC Purity & Quantification Structure Definitive Structure NMR->Structure Identity Identity Confirmed MS->Identity Purity Purity Profile (>95%) HPLC->Purity Final Certificate of Analysis Structure->Final Comprehensive Profile Purity->Final Comprehensive Profile Identity->Final Comprehensive Profile

Caption: Integrated analytical workflow for the characterization of this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard method for determining the purity of pharmaceutical compounds and for quantifying them in various matrices. It separates the target compound from impurities, starting materials, and by-products.

Expertise in Action: Method Development Strategy

Due to the polar nature of the analyte and the lack of a strong UV chromophore, a robust HPLC method requires careful selection of both the stationary phase and the detector. A reversed-phase (RP) C18 column is a versatile starting point. For detection, while a standard UV detector may have low sensitivity, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly suitable as they are universal detectors for non-volatile analytes. Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) provides both separation and mass identification.[1]

Experimental Protocol: RP-HPLC with ELSD/CAD
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and an ELSD or CAD detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a concentration of ~1 mg/mL.

  • Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of the main peak as a percentage of the total area.

Comparative Analysis of Analytical Methods

Each technique provides unique and complementary information. A robust characterization relies on the integration of data from all three methods.

Method Information Provided Primary Application Strengths Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, functional group confirmation.Structure Elucidation Unambiguous structural information; quantitative by nature (qNMR).Relatively low sensitivity; requires higher sample amounts.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patterns.Identity Confirmation Extremely high sensitivity; can be coupled to chromatography (LC-MS).Provides limited structural information on its own; isomers are often indistinguishable.
HPLC/UPLC Purity, quantification, separation of isomers and impurities.Purity & Quantification High resolving power; excellent for purity assessment; well-established and validated.Requires a suitable detector; analyte must be soluble in the mobile phase.

The logical relationship between these techniques demonstrates their complementary roles in achieving a full characterization.

G cluster_0 Analytical Questions & Methods cluster_1 Integrated Answer struct_q What is the structure? nmr NMR Spectroscopy struct_q->nmr mw_q What is the molecular weight? ms Mass Spectrometry mw_q->ms purity_q How pure is it? hplc HPLC purity_q->hplc answer Fully Characterized Compound nmr->answer Confirms Connectivity ms->answer Confirms Identity hplc->answer Confirms Purity

Caption: Complementary roles of primary analytical techniques in compound characterization.

Conclusion

The comprehensive characterization of this compound is achieved not by a single technique, but by the synergistic application of NMR spectroscopy, mass spectrometry, and HPLC. NMR provides the definitive structural blueprint, MS confirms the molecular weight and elemental formula, and HPLC establishes the purity profile. By employing these methods in concert, researchers and drug developers can ensure the quality and integrity of this valuable chemical intermediate, thereby supporting the advancement of robust and reproducible scientific research.

References

A Comparative Analysis of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydropyran motif is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in numerous natural products and synthetic drugs. Among its derivatives, the 4-(aminomethyl)tetrahydro-2H-pyran-4-ol scaffold has emerged as a particularly versatile starting point for the development of potent and selective modulators of a diverse range of biological targets. This guide provides a comparative analysis of various analogs derived from this core structure, offering insights into their structure-activity relationships (SAR), experimental validation, and therapeutic potential. We will delve into the nuances of their interactions with key enzymes implicated in oncology, neurodegenerative disorders, and metabolic diseases, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Strategic Advantage of the Tetrahydropyran Scaffold

The constrained tetrahydropyran ring, featuring both an amine and a hydroxyl group, imparts a unique combination of properties to its derivatives. This rigid structure can enhance binding selectivity and improve metabolic stability, making it an attractive scaffold for designing enzyme inhibitors and receptor ligands.[1] The strategic placement of the aminomethyl and hydroxyl moieties at the 4-position provides a valuable three-dimensional vector for chemical modifications, allowing for the exploration of a wide chemical space to optimize potency and selectivity for a given target.

Comparative Analysis of Biological Activities

Analogs of this compound have demonstrated significant activity against several key drug targets. This section will compare their performance as inhibitors of mTOR, PDE10A, ALK5, and DPP-4, highlighting the structural modifications that drive their potency and selectivity.

mTOR Kinase Inhibitors: Targeting a Central Regulator of Cell Growth

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[2] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Analogs of this compound have been investigated as ATP-competitive mTOR inhibitors.

Structure-Activity Relationship Insights:

The development of mTOR inhibitors based on the tetrahydropyran scaffold has revealed several key SAR trends. The aminomethyl group often serves as a crucial interaction point with the hinge region of the kinase domain, while modifications on the pyran ring and the amino group can be tailored to enhance interactions with the ATP-binding pocket and improve selectivity over other kinases, such as the closely related phosphoinositide 3-kinases (PI3Ks).

Analog Class Key Structural Modifications Reported mTOR IC50 Selectivity Profile Reference
Pyrazolo[1,5-a]pyrimidine DerivativesIncorporation of a pyrazolopyrimidine core attached to the aminomethyl group.1-10 nMHigh selectivity for mTOR over PI3Kα.[3]
Imidazo[1,2-b]pyridazine AnalogsFusion of an imidazopyridazine moiety to the core scaffold.~67 nMGood selectivity profile.[2]
Quinoline DerivativesAddition of a quinoline group to introduce intramolecular hydrogen bonds.~14 nMPotent and selective against a panel of cancer cell lines.[2]

Experimental Workflow: mTOR Kinase Activity Assay

To quantitatively assess the inhibitory potential of novel analogs, an in vitro mTOR kinase assay is essential. The following workflow outlines a common approach.

mTOR_Kinase_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Assay Buffer, mTORC1, Substrate (4E-BP1), ATP, and Test Compounds mix Combine mTORC1, Test Compound, and Substrate reagents->mix 1. incubate1 Pre-incubate mix->incubate1 2. start_reaction Initiate reaction with ATP incubate1->start_reaction 3. incubate2 Incubate at 30°C start_reaction->incubate2 4. stop_reaction Stop reaction incubate2->stop_reaction 5. detection Detect phosphorylated substrate (e.g., Western Blot, TR-FRET) stop_reaction->detection 6. analysis Calculate IC50 values detection->analysis 7.

Caption: Workflow for an in vitro mTOR kinase inhibition assay.

PDE10A Inhibitors: A Target for Neuropsychiatric Disorders

Phosphodiesterase 10A (PDE10A) is highly expressed in the medium spiny neurons of the striatum and plays a critical role in regulating cyclic nucleotide signaling, which is essential for normal brain function.[1] Inhibition of PDE10A is a promising therapeutic strategy for treating neuropsychiatric disorders such as schizophrenia and Huntington's disease.

Structure-Activity Relationship Insights:

The this compound scaffold has been utilized in the development of pyrazoloquinoline-based PDE10A inhibitors. The tetrahydropyran moiety often occupies the solvent-exposed region of the active site, where its properties can be fine-tuned to improve pharmacokinetic parameters.

Analog Class Key Structural Modifications Reported PDE10A IC50 Key Interactions Reference
Pyrazoloquinoline DerivativesA pyrazoloquinoline core linked to the tetrahydropyran moiety.Low nanomolar rangeHydrogen bonding with the glutamine and tyrosine residues in the active site.[4]

Experimental Workflow: PDE10A Inhibition Assay (Fluorescence Polarization)

A fluorescence polarization (FP) assay is a common high-throughput screening method to identify PDE10A inhibitors.

PDE10A_FP_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Assay Buffer, PDE10A Enzyme, Fluorescent Tracer, and Test Compounds add_enzyme Add PDE10A and Test Compound to plate reagents->add_enzyme 1. incubate1 Incubate add_enzyme->incubate1 2. add_tracer Add Fluorescent Tracer incubate1->add_tracer 3. incubate2 Incubate to equilibrium add_tracer->incubate2 4. read_fp Measure Fluorescence Polarization incubate2->read_fp 5. analysis Calculate IC50 values read_fp->analysis 6. MTT_Assay cluster_prep Cell Culture & Treatment cluster_assay MTT Reduction cluster_detection Data Acquisition & Analysis seed_cells Seed cells in a 96-well plate add_compound Treat cells with varying concentrations of the test compound seed_cells->add_compound 1. incubate1 Incubate for 24-72 hours add_compound->incubate1 2. add_mtt Add MTT reagent to each well incubate1->add_mtt 3. incubate2 Incubate for 2-4 hours add_mtt->incubate2 4. solubilize Add solubilization solution to dissolve formazan crystals incubate2->solubilize 5. read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance 6. calculate_viability Calculate cell viability and determine IC50 read_absorbance->calculate_viability 7.

References

A Multi-Spectroscopic Approach to Validating the Structure of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, a substituted tetrahydropyran with potential applications in medicinal chemistry, precise structural validation is paramount. This guide provides an in-depth, multi-spectroscopic strategy for the structural elucidation of this compound, comparing the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As senior application scientists, our focus is not merely on the data but on the causal logic behind our experimental choices and interpretations, ensuring a self-validating analytical system.

The Imperative of Orthogonal Techniques in Structural Elucidation

Relying on a single analytical method for structural confirmation is fraught with peril. Each spectroscopic technique interrogates a different molecular property. It is the convergence of data from these orthogonal methods that provides the highest degree of confidence in a proposed structure.[1][2] For this compound, a molecule with a tertiary alcohol, a primary amine, and a saturated heterocyclic ring, this multi-faceted approach is essential to rule out potential isomers and synthetic byproducts.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of an organic molecule.[1] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can construct a detailed map of the molecule.

¹H NMR Spectroscopy: Mapping the Proton Framework

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Data for this compound:

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-2, H-6 (axial & equatorial)3.50 - 3.90Multiplet4HProtons adjacent to the ring oxygen are significantly deshielded.
H-3, H-5 (axial & equatorial)1.40 - 1.80Multiplet4HMethylene protons on the tetrahydropyran ring.
-CH₂-NH₂~2.70Singlet2HMethylene protons adjacent to the nitrogen atom.
-NH₂Variable (1.0 - 3.0)Broad Singlet2HExchangeable protons with a chemical shift dependent on concentration and solvent.
-OHVariable (1.5 - 4.0)Broad Singlet1HExchangeable proton of the tertiary alcohol.

Note: Predicted chemical shifts are based on typical values for similar functional groups.

Causality in Interpretation: The distinct chemical shifts of the protons on the tetrahydropyran ring are a direct result of the deshielding effect of the electronegative oxygen atom. The protons at positions 2 and 6, being closest to the oxygen, will appear furthest downfield.[3] The aminomethyl group's protons will also be deshielded by the adjacent nitrogen. The broadness of the -NH₂ and -OH signals is due to chemical exchange and quadrupole broadening from the nitrogen atom, a key identifying feature.[4]

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data for this compound:

Assignment Expected Chemical Shift (δ, ppm) Rationale
C-468 - 75Quaternary carbon bonded to an oxygen and a carbon, deshielded.
C-2, C-660 - 65Carbons adjacent to the ring oxygen.
-CH₂-NH₂45 - 55Carbon adjacent to the primary amine.
C-3, C-530 - 40Methylene carbons on the tetrahydropyran ring.

Note: Predicted chemical shifts are based on typical values for similar functional groups.[5]

Self-Validating Protocol: NMR Experimentation

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Dissolve 5-10 mg of sample B in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Acquire ¹H NMR spectrum D Acquire ¹³C NMR spectrum C->D E Perform 2D NMR (COSY, HSQC) if needed D->E F Integrate ¹H signals G Assign ¹H and ¹³C peaks F->G H Confirm connectivity with 2D data G->H cluster_sample cluster_sample cluster_acquisition cluster_acquisition cluster_sample->cluster_acquisition cluster_analysis cluster_analysis cluster_acquisition->cluster_analysis

Caption: Standard workflow for NMR-based structural validation.

Section 2: Mass Spectrometry (MS) - Weighing the Evidence

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which acts as a molecular fingerprint.[6]

Expected Mass Spectrometry Data for this compound:

  • Molecular Formula: C₆H₁₃NO₂

  • Molecular Weight: 131.17 g/mol [7]

  • Ionization Technique: Electrospray Ionization (ESI) is recommended due to the polar nature of the molecule.

m/z (Mass-to-Charge Ratio) Proposed Fragment Fragmentation Pathway
132.102[M+H]⁺Protonated molecular ion.
114.091[M+H - H₂O]⁺Loss of water from the tertiary alcohol.
101.081[M+H - CH₂NH₂]⁺Loss of the aminomethyl group.
83.070[M+H - H₂O - CH₂NH₂]⁺Sequential loss of water and the aminomethyl group.

Comparative Analysis with Potential Impurities:

A potential impurity in the synthesis could be the corresponding ketone, 4-amino-tetrahydro-pyran-4-one, which would have a different molecular weight (M.W. 129.16). Another possibility is the reduction of the hydroxyl group, leading to 4-(aminomethyl)tetrahydro-2H-pyran, with a molecular weight of 115.17.[8][9][10] MS can readily distinguish these species based on their distinct molecular ions.

Self-Validating Protocol: Mass Spectrometry Experimentation

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion or coupled with liquid chromatography (LC) for separation of impurities.

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern.

Section 3: Infrared (IR) Spectroscopy - Identifying the Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1]

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Appearance
3400 - 3200O-H stretchTertiary AlcoholBroad
3350 - 3250N-H stretchPrimary AmineTwo sharp peaks (symmetric & asymmetric)
2950 - 2850C-H stretchAliphaticStrong, sharp
1650 - 1580N-H bendPrimary AmineMedium
1150 - 1050C-O stretchEther and AlcoholStrong, broad

Distinguishing Features and Comparative Insights:

The IR spectrum provides clear, confirmatory evidence for the presence of the hydroxyl and primary amine groups. The broad O-H stretch is characteristic of alcohols, while the pair of sharper N-H stretching bands is a hallmark of a primary amine.[4][11][12][13][14] This allows for easy differentiation from potential precursors or side-products lacking these functionalities. For instance, a ketone intermediate would exhibit a strong C=O stretch around 1715 cm⁻¹, which would be absent in the final product.

Spectroscopic_Validation cluster_molecule This compound cluster_techniques Spectroscopic Techniques cluster_data Experimental Data cluster_confirmation Validation Molecule Proposed Structure NMR NMR (¹H, ¹³C) Molecule->NMR MS Mass Spec. Molecule->MS IR IR Spec. Molecule->IR NMR_Data Connectivity & Environment NMR->NMR_Data MS_Data Molecular Weight & Fragments MS->MS_Data IR_Data Functional Groups IR->IR_Data Confirmation Structure Confirmed NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

Caption: Interrelation of spectroscopic data for structural confirmation.

Conclusion: A Symphony of Evidence

The structural validation of this compound is not achieved by a single "magic bullet" technique. Instead, it is the symphony of corroborating evidence from NMR, MS, and IR spectroscopy that provides an unshakeable foundation for its structural assignment. NMR delineates the precise atomic framework, MS confirms the molecular weight and key structural motifs through fragmentation, and IR provides rapid verification of the essential functional groups.[15][16][17][18] This integrated, self-validating approach ensures the scientific integrity required for advancing drug development programs.

References

A Senior Application Scientist's Guide to HPLC Method Development for 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the quantitative analysis of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol. This molecule, a polar amino alcohol, presents significant analytical challenges that render traditional reversed-phase methods ineffective. We will explore and compare three robust alternatives: Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase HPLC following Pre-column Derivatization, and Mixed-Mode Chromatography (MMC). Our focus is on the causality behind methodological choices to empower researchers, scientists, and drug development professionals to build self-validating and reliable analytical systems.

The Analytical Challenge: Unpacking this compound

Understanding the physicochemical properties of this compound is the cornerstone of effective method development.

  • High Polarity: The presence of a primary amine (-NH2) and a tertiary alcohol (-OH) group makes the molecule highly hydrophilic. This property leads to poor retention on nonpolar stationary phases, such as C18, which are the workhorses of reversed-phase chromatography[1][2]. The analyte often elutes in or near the solvent front, making quantification impossible.

  • Lack of a Chromophore: The molecule is aliphatic and lacks conjugated double bonds or aromatic rings. Consequently, it does not absorb ultraviolet-visible (UV-Vis) light, precluding the use of the most common and straightforward HPLC detector[3][4].

  • Volatility: The analyte is non-volatile, which is a prerequisite for detection by universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD)[5].

These challenges necessitate a departure from standard protocols and an exploration of specialized chromatographic and detection techniques.

Comparative Analysis of Chromatographic Strategies

We will now compare three distinct and viable strategies for the analysis of this compound, complete with supporting experimental logic and protocols.

Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC) with Universal Detection

HILIC is a powerful technique for retaining and separating highly polar compounds[6][7][8]. It can be considered a variant of normal-phase chromatography that uses mobile phases typical of reversed-phase (e.g., acetonitrile and water).

Mechanism of Action: In HILIC, the stationary phase is polar (e.g., bare silica, amide, or diol). The mobile phase, rich in an organic solvent like acetonitrile, forms a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content)[9].

dot

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HILIC-CAD/ELSD System cluster_output Data Acquisition Sample Dissolve Analyte in Acetonitrile/Water Injector Inject Sample Sample->Injector MobilePhase Prepare High Organic (e.g., 90% ACN) Mobile Phase HILIC_Column HILIC Column (e.g., Amide Phase) Injector->HILIC_Column Gradient Elution (Increasing Water %) Detector CAD or ELSD HILIC_Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc RP-HPLC-FLD System cluster_output Data Acquisition Sample Aqueous Sample/ Standard Solution Reagent Add Derivatization Reagent (e.g., OPA/Thiol) Sample->Reagent Reaction React at Controlled Temp & Time Reagent->Reaction Injector Inject Derivatized Sample Reaction->Injector RP_Column Reversed-Phase C18 Column Injector->RP_Column Gradient Elution (Increasing ACN %) Detector Fluorescence Detector (FLD) RP_Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Quantify Derivative Chromatogram->Quantification MMC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc MMC-CAD/ELSD System cluster_output Data Acquisition Sample Dissolve Analyte in Mobile Phase A Injector Inject Sample Sample->Injector MobilePhase Prepare Buffered Aqueous/Organic Mobile Phases MMC_Column Mixed-Mode Column (RP + Cation-Exchange) Injector->MMC_Column Gradient Elution (Organic % & Salt Conc.) Detector CAD or ELSD MMC_Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification

References

A Senior Application Scientist's Guide to the Efficacy of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol Derivatives as Versatile Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the efficacy of derivatives based on the 4-(aminomethyl)tetrahydro-2H-pyran-4-ol scaffold. Moving beyond a rigid template, this guide offers a holistic view, grounded in scientific literature, to illuminate the therapeutic potential of this versatile chemical entity. We will delve into its applications in oncology and neurology, supported by experimental data from various pyran-based compounds, and provide detailed protocols to empower your own research endeavors.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The tetrahydropyran ring is a common motif in a multitude of bioactive natural products and synthetic drugs, valued for its ability to impart favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The this compound scaffold, in particular, presents a unique three-dimensional arrangement of functional groups—a primary amine and a tertiary alcohol—offering multiple points for chemical modification. This structural rigidity and the presence of hydrogen bond donors and acceptors make it an attractive starting point for the design of potent and selective ligands for various biological targets.

Therapeutic Applications and Comparative Efficacy of Pyran Derivatives

Derivatives of the tetrahydropyran scaffold have shown significant promise in several therapeutic areas, most notably in the development of antitumor and neurological agents. The following sections explore the efficacy of various pyran-based compounds against key molecular targets.

Anticancer Activity: Targeting the PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, dual inhibitors of PI3K and mTOR are highly sought after. The tetrahydropyran scaffold has been successfully incorporated into the design of such inhibitors.

Compound IDR (at C6)R' (at C4)Cancer Cell LineIC50 (µM)
19 Phenyl4-MethoxyanilineKB0.079-0.163
20 Styryl4-MethoxyanilineKB0.079-0.163
27 Phenyl4-MethylanilineKB0.059-0.090
4d --HCT-11685.88
4k --HCT-11675.1

Table 1: In vitro anticancer activity of selected pyran derivatives. Data compiled from multiple sources.[1][2]

The structure-activity relationship (SAR) studies on these analogs indicate that an aromatic substituent at the 6-position and a secondary aromatic amine at the 4-position are crucial for potent cytotoxic activity.[1] Specifically, compound 27 , with a 4-methylaniline substituent, emerged as a highly potent analog with IC50 values in the nanomolar range.[1]

Neurological Disorders: Inhibition of Phosphodiesterase 10A (PDE10A)

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP and is highly expressed in the medium spiny neurons of the striatum. Inhibition of PDE10A is a promising therapeutic strategy for the treatment of neurological and psychiatric disorders like schizophrenia and Huntington's disease. The tetrahydropyran moiety has been utilized in the design of potent and selective PDE10A inhibitors.

While direct comparative data on a series of this compound derivatives as PDE10A inhibitors is limited in the reviewed literature, the importance of the tetrahydropyran scaffold is highlighted by the discovery of compounds like 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine, a highly selective PDE10A inhibitor.[3] The development of pyrazoloquinoline-based PDE10A inhibitors also underscores the continuous search for novel scaffolds for this target.[4]

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and for key biological assays.

Synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran

A common route for the synthesis of the core scaffold involves the reduction of a nitrile precursor. The following protocol is based on established methods for the preparation of 4-aminomethyltetrahydropyran.[5]

Materials:

  • 4-Cyanotetrahydropyran

  • Ammonia-methanol solution (22% w/w)

  • Raney nickel

  • Hydrogen gas

  • Methanol

  • Stainless steel autoclave

Procedure:

  • In a 200 mL stainless steel autoclave equipped with a stirrer, thermometer, and manometer, charge 10.0 g of 4-cyanotetrahydropyran, 50.0 g of a 22% (w/w) ammonia-methanol solution, and 2.0 g of activated Raney nickel.

  • Pressurize the autoclave with hydrogen gas to 0.51 to 0.61 MPa.

  • Heat the reaction mixture to 45 to 55 °C and stir for 17 hours, maintaining the hydrogen pressure.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Raney nickel and wash the catalyst with methanol (30 mL).

  • Combine the filtrate and the washings.

  • Concentrate the combined solution under reduced pressure.

  • Purify the resulting crude product by vacuum distillation (73-74 °C at 2.67 kPa) to yield 4-aminomethyltetrahydropyran as a colorless liquid.

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran start Start Materials: 4-Cyanotetrahydropyran, Ammonia-Methanol, Raney Nickel reaction Reaction: Autoclave, H2 atmosphere 45-55 °C, 17h start->reaction 1. Charge filtration Filtration: Remove Raney Nickel reaction->filtration 2. Cool & Filter concentration Concentration: Under reduced pressure filtration->concentration 3. Combine & Concentrate distillation Purification: Vacuum Distillation concentration->distillation 4. Purify product Final Product: 4-(Aminomethyl)tetrahydro-2H-pyran distillation->product

Caption: Synthetic workflow for the preparation of 4-(aminomethyl)tetrahydro-2H-pyran.

In Vitro PI3K/mTOR Kinase Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of test compounds against PI3K and mTOR kinases.

Materials:

  • Recombinant PI3K and mTOR enzymes

  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 1 mM EGTA, 0.1 mM Na3VO4)

  • ATP

  • Substrate (e.g., purified GST-4E-BP1 for mTOR)

  • Test compounds dissolved in DMSO

  • SDS-PAGE equipment and reagents

  • Phospho-specific antibodies (e.g., anti-phospho-4E-BP1)

  • Secondary antibodies and detection reagents

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a reaction tube, combine the kinase buffer, recombinant enzyme, and the test compound (or DMSO for control).

  • Pre-incubate the mixture for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP and the substrate.

  • Incubate the reaction mixture at 30 °C for 30-60 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with a phospho-specific primary antibody, followed by an HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the extent of inhibition and calculate IC50 values.

Diagram of PI3K/mTOR Signaling Pathway:

G cluster_pathway PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition of translation inhibitor

Caption: Simplified PI3K/mTOR signaling pathway highlighting key therapeutic targets.

PDE10A Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay for screening PDE10A inhibitors.

Materials:

  • Recombinant human PDE10A enzyme

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Fluorescently labeled substrate (e.g., FAM-cAMP)

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add 5 µL of the diluted test compound or DMSO (control) to the wells of the microplate.

  • Add 10 µL of the diluted PDE10A enzyme solution to each well.

  • Incubate the plate at room temperature for 15-30 minutes.

  • Add 5 µL of the fluorescently labeled substrate solution to each well to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Read the fluorescence polarization on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutics, particularly in the fields of oncology and neurology. While comprehensive comparative efficacy data for a series of its direct derivatives is an area for future research, the broader class of pyran-containing molecules has demonstrated significant potential as inhibitors of key targets like PI3K/mTOR and PDE10A. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of new analogs. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

A Comparative Guide to 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol: A Scaffold for Enhanced Drug-like Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the selection of a molecular scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. While traditional drug design has often relied on aromatic and heteroaromatic systems, there is a growing appreciation for the advantages conferred by saturated heterocycles.[1][2] These three-dimensional structures offer an escape from the "flatland" of aromatic rings, often leading to improved solubility, metabolic stability, and novel intellectual property.

This guide provides an in-depth comparison of the 4-(aminomethyl)tetrahydro-2H-pyran-4-ol scaffold against other commonly used structural motifs in medicinal chemistry. We will explore its unique advantages, supported by physicochemical data and experimental insights, to provide a clear rationale for its application in modern drug development programs.

The Physicochemical Landscape: A Data-Driven Comparison

The introduction of heteroatoms and specific functional groups dramatically alters a molecule's properties. The this compound scaffold, with its constrained tetrahydropyran ring, ether oxygen, primary amine, and tertiary alcohol, presents a unique combination of features. Let's compare its calculated properties to analogous piperidine and cyclohexane scaffolds.

PropertyThis compound4-(Aminomethyl)piperidin-4-ol(4-Amino-1-hydroxycyclohexyl)methanol
Structure
Molecular Weight 147.19 g/mol 130.19 g/mol 145.22 g/mol
cLogP -1.4-1.00.2
Topological Polar Surface Area (TPSA) 58.7 Ų52.5 Ų66.5 Ų
Hydrogen Bond Donors 333
Hydrogen Bond Acceptors 322
pKa (strongest basic) ~9.5 (amine)~10.2 (amine)~10.0 (amine)

Analysis of Physicochemical Properties:

  • Solubility and Lipophilicity: The most striking difference lies in the calculated LogP (cLogP). The tetrahydropyran scaffold is significantly more hydrophilic (lower cLogP) than its piperidine and cyclohexane counterparts. This is a direct consequence of the ether oxygen atom, which reduces lipophilicity and can improve aqueous solubility—a frequent challenge in drug development.[1][2]

  • Polarity and Permeability: The higher TPSA and additional hydrogen bond acceptor of the tetrahydropyran scaffold indicate increased polarity. While this aids solubility, it must be carefully balanced to ensure adequate cell permeability.

  • Basicity: The pKa of the exocyclic amine is influenced by the adjacent ring structure. The electron-withdrawing effect of the ether oxygen in the tetrahydropyran ring slightly reduces the basicity of the amine compared to the piperidine analogue. This modulation of pKa can be crucial for optimizing target engagement and minimizing off-target effects, such as hERG channel interactions.

Structural Advantages: Rigidity, Three-Dimensionality, and Vectorial Control

The true power of the this compound scaffold lies in its well-defined three-dimensional structure.

  • Conformational Rigidity: Saturated six-membered rings like tetrahydropyran and piperidine predominantly adopt a rigid chair conformation.[3] This pre-organizes the appended functional groups (the aminomethyl and hydroxyl groups) into defined axial and equatorial positions. This conformational constraint reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinity compared to more flexible, acyclic analogues.

  • "Escape from Flatland": The move towards sp³-rich, non-planar molecules is a key strategy in modern medicinal chemistry to improve the developability of drug candidates.[1] Planar, aromatic compounds are often associated with poor solubility, high metabolic turnover, and promiscuous binding. The inherent three-dimensionality of the tetrahydropyran scaffold provides access to a much larger and more diverse chemical space.

G cluster_0 Traditional 'Flat' Scaffolds cluster_1 Modern 3D Scaffolds A Benzene B Pyridine A->B Limited 3D Shape C Piperidine A->C Escape from Flatland D This compound B->D Enhanced Drug-likeness C->D Improved Properties G A Compound Incubation (Test Compound, Microsomes, NADPH) B Time Point Sampling (e.g., 0, 5, 15, 30, 60 min) A->B C Reaction Quenching (Acetonitrile with Internal Standard) B->C D Sample Analysis (LC-MS/MS) C->D E Data Analysis (Calculate % Remaining vs. Time) D->E

References

Comparative Benchmarking of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol in GABA-A Receptor Modulatory Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Functional Characterization and Structure-Activity Relationship Analysis

Abstract

The tetrahydropyran moiety is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] This guide provides an in-depth comparative analysis of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol , a novel compound featuring a geminal aminomethyl and hydroxyl substitution, postulating its potential as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor. We present a structured benchmarking workflow, comparing the title compound against a close structural analog, 4-(aminomethyl)tetrahydro-2H-pyran , and the well-established positive allosteric modulator, Diazepam . This guide details the rationale behind the experimental design, provides step-by-step protocols for both high-throughput screening and gold-standard validation assays, and interprets the resulting data to elucidate critical structure-activity relationships (SAR).

Introduction: The Rationale for Investigation

The discovery of novel central nervous system (CNS) modulators is a cornerstone of neuropharmacology. The GABA-A receptor, a ligand-gated chloride ion channel, is a clinically significant target for treating conditions like anxiety, insomnia, and epilepsy.[3][4] Its activity is modulated by a variety of ligands that bind to distinct sites on the receptor complex.[4][5]

The chemical structure of this compound contains key pharmacophoric features—a primary amine and a hydroxyl group—that suggest potential interactions with amino acid receptors. The aminomethyl group bears a structural resemblance to the endogenous neurotransmitter GABA, prompting the hypothesis that this compound may act as a modulator of the GABA-A receptor.

To rigorously test this hypothesis, a benchmarking strategy is essential.[6] This involves comparing the compound of interest not only to a known standard but also to a closely related analog to understand the specific contribution of individual functional groups.[7][8] Here, we benchmark this compound (termed Compound A ) against its non-hydroxylated counterpart, 4-(aminomethyl)tetrahydro-2H-pyran (Compound B ), to probe the significance of the 4-hydroxyl group. Diazepam, a classic benzodiazepine, serves as a positive allosteric modulator (PAM) control, providing a validated reference point for assay performance and comparative efficacy.

cluster_0 Test Compounds & Rationale cluster_1 Target & Assays Compound_A Compound A 4-(aminomethyl)tetrahydro- 2H-pyran-4-ol Compound_B Compound B 4-(aminomethyl)tetrahydro- 2H-pyran Compound_A->Compound_B Investigate role of 4-hydroxyl group (SAR) Target GABA-A Receptor (α1β2γ2 subunit composition) Compound_A->Target Modulation? Compound_B->Target Modulation? Diazepam Positive Control Diazepam Diazepam->Target Modulation? GABA Endogenous Agonist GABA GABA->Target Modulation? Assay1 Primary Screen: YFP-Halide Influx Assay Target->Assay1 Measure functional activity (HTS) Assay2 Secondary Validation: Automated Electrophysiology Assay1->Assay2 Confirm mechanism and potency

Caption: Logic diagram for the comparative benchmarking study.
Primary Screening: YFP-Based High-Throughput Functional Assay

Expertise & Causality: For initial screening, a high-throughput, cell-based functional assay is paramount. We selected a yellow fluorescent protein (YFP)-based halide influx assay due to its robustness, sensitivity, and scalability.[3] This assay utilizes a halide-sensitive YFP mutant (YFP-H148Q/I152L) co-expressed with the target GABA-A receptor subunits in a stable cell line. The influx of iodide (I⁻) through the activated channel quenches the YFP fluorescence, providing a direct optical readout of channel function. This method is superior to membrane potential dyes for this target, as some dyes can directly modulate GABA-A receptors, leading to false positives.[5]

Experimental Protocol: YFP-Halide Influx Assay
  • Cell Line Maintenance: Chinese Hamster Ovary (CHO-K1) cells stably co-expressing the human GABA-A receptor subunits (α1, β2, γ2) and the halide-sensitive YFP are cultured in standard F-12K Medium supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics (e.g., puromycin, G418).

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells/well and incubated for 24 hours to form a confluent monolayer.

  • Compound Preparation: Test compounds (Compound A, Compound B, Diazepam) are serially diluted in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to create a 10-point concentration range. A 0.1% DMSO final concentration is maintained across all wells to ensure compound solubility and serve as a vehicle control.

  • Assay Execution:

    • The cell culture medium is aspirated from the plates.

    • Cells are washed twice with a chloride-free buffer (Nitrate Buffer: 160 mM NaNO₃, 4.5 mM KNO₃, 2 mM Ca(NO₃)₂, 1 mM Mg(NO₃)₂, 10 mM HEPES, pH 7.4).

    • 15 µL of the compound dilutions are added to the wells, followed by 15 µL of an EC₂₀ concentration of GABA (the concentration that elicits 20% of the maximal response, pre-determined). This co-application allows for the detection of positive allosteric modulation. For agonist activity, compounds are added without GABA.

    • The plate is incubated for 5 minutes at room temperature.

    • The plate is transferred to a fluorescence plate reader (e.g., FLIPR Tetra®). A baseline fluorescence reading is taken for 10 seconds.

    • 30 µL of an iodide-containing buffer (Iodide Buffer: replacing NaNO₃ with NaI) is added to stimulate halide influx.

    • Fluorescence is monitored kinetically for 120 seconds.

  • Data Analysis: The rate of fluorescence quench is calculated and normalized to the vehicle control (0% effect) and a maximal GABA response (100% effect). The resulting data are fitted to a four-parameter logistic equation to determine the potency (EC₅₀) of each compound.

start Start: CHO cells expressing GABA-A-R and YFP plate Plate cells in 384-well format start->plate wash Wash with Cl⁻-free buffer plate->wash add_compounds Add test compounds + GABA (EC₂₀) wash->add_compounds read_baseline Measure baseline YFP fluorescence add_compounds->read_baseline add_iodide Inject I⁻ buffer to initiate influx read_baseline->add_iodide read_kinetic Measure kinetic fluorescence quench add_iodide->read_kinetic analyze Normalize data and calculate EC₅₀ read_kinetic->analyze end End: Potency Data analyze->end receptor GABA-A Receptor (Closed State) gaba_bound GABA Bound (Basal Opening) receptor->gaba_bound GABA (Agonist) pam_bound Compound A + GABA Bound (Enhanced Opening) gaba_bound->pam_bound Compound A (PAM) Binds allosteric site cl_influx Increased Cl⁻ Influx pam_bound->cl_influx Potentiates channel gating hyperpolarization Membrane Hyperpolarization (Neuronal Inhibition) cl_influx->hyperpolarization

References

A Guide to the Structural Activity Relationship (SAR) of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydropyran Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and three-dimensional complexity is perpetual. The tetrahydropyran (THP) ring has emerged as a "privileged scaffold," a structural motif frequently found in biologically active compounds. Its non-planar, saturated heterocyclic nature provides an excellent framework for positioning functional groups in precise spatial orientations, enhancing interactions with biological targets. This guide focuses on a particularly valuable derivative, 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, a building block that has proven instrumental in the development of potent and selective inhibitors for critical therapeutic targets.[1]

The inherent value of the this compound scaffold lies in its geminal substitution at the 4-position with both a hydroxyl group and an aminomethyl group. This arrangement provides a constrained, sp³-rich core that can improve metabolic stability and binding selectivity.[1] This guide will delve into the structural activity relationships (SAR) of this scaffold, drawing insights from its incorporation into advanced drug candidates. We will objectively compare its performance with alternative scaffolds and provide the experimental context necessary for researchers, scientists, and drug development professionals to leverage this valuable chemical entity.

Core Structural Activity Relationship (SAR) Insights

While comprehensive SAR studies focusing solely on systematic modifications of the this compound scaffold are not extensively documented in publicly available literature, its integral role in potent inhibitors of key enzymes like mTOR kinase and phosphodiesterase 10A (PDE10A) provides significant insights.[1] The SAR discussion, therefore, centers on the contribution of this specific moiety to the overall activity of the larger, optimized molecules.

The Role of the Tetrahydropyran Ring

The tetrahydropyran ring serves as a rigid scaffold that orients the crucial aminomethyl and hydroxyl functionalities. Its oxygen atom can act as a hydrogen bond acceptor, and the saturated nature of the ring contributes to improved pharmacokinetic properties compared to more planar, aromatic systems.

Key Interaction Points: The Aminomethyl and Hydroxyl Groups

The primary value of this scaffold is the presentation of the aminomethyl and hydroxyl groups from a constrained anchor point.

  • The Amino Group: The primary amine of the aminomethyl group is a key interaction point, often serving as a hydrogen bond donor or a point for further chemical elaboration to modulate potency and selectivity. In many kinase inhibitors, this amine can form critical hydrogen bonds with the hinge region of the enzyme's active site.

  • The Hydroxyl Group: The tertiary hydroxyl group can act as both a hydrogen bond donor and acceptor. This dual nature allows it to form specific interactions within a binding pocket, contributing to the compound's affinity and selectivity. Its presence also influences the molecule's polarity and solubility.

Illustrative SAR from Related Pyran Scaffolds

To understand how modifications to the pyran core can impact biological activity, we can draw parallels from SAR studies on related pyran-containing compounds. For instance, in a series of 4-amino-2H-pyran-2-one (APO) analogs developed as anticancer agents, key SAR insights were established[2]:

  • Substitution at the 6-position: An aromatic ring at this position was found to be critical for cytotoxic activity.[2]

  • Nature of the 4-amino group: A secondary amine was preferred over a tertiary amine, and aromatic amine groups were crucial for potency.[2]

  • Substituents on the 4-aminoaryl group: Electron-donating groups, such as methyl or methoxy, on the aniline ring at the 4-position enhanced the antitumor activity.[2]

These findings, while on a different pyran scaffold, underscore the principle that substitutions on the pyran ring and its appended functionalities can dramatically influence biological outcomes.

Comparative Analysis: this compound in Target-Oriented Drug Design

The utility of a scaffold is best understood by comparing its performance in the context of specific biological targets against alternative chemical matter. The this compound moiety has been particularly impactful in the development of inhibitors for mTOR and PDE10A.

As a Core Fragment in mTOR Inhibitors

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth and proliferation, making it a key target in oncology.[1] The this compound scaffold has been incorporated into selective mTOR kinase inhibitors.

Logical Workflow for Scaffold-Based Inhibitor Design

Caption: Workflow for designing inhibitors using the tetrahydropyran scaffold.

Alternative Scaffolds for mTOR Inhibition:

Scaffold ClassRepresentative ExampleKey Features & Rationale
Morpholinopyrimidines Ku-0063794The morpholine ring is a common motif in kinase inhibitors, offering good solubility and metabolic stability. The pyrimidine core acts as a hinge-binder.
Quinolines Compound R32A planar aromatic system that can engage in π-stacking interactions within the ATP binding site.
Pyrazolopyrimidines WAY-600A versatile heterocyclic core that allows for diverse substitution patterns to optimize potency and selectivity.

The this compound scaffold offers a distinct advantage over these more planar, aromatic systems by providing a three-dimensional exit vector from the core, which can be exploited to achieve selectivity over other kinases.

As a Key Building Block for PDE10A Inhibitors

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic AMP and GMP, and its inhibition is a promising therapeutic strategy for neurological and psychiatric disorders like schizophrenia.[1] The this compound scaffold has been utilized in the synthesis of potent PDE10A inhibitors.

Alternative Scaffolds for PDE10A Inhibition:

Scaffold ClassRepresentative ExampleKey Features & Rationale
Pyrazolopyridinones MP-10A well-established scaffold for PDE10A inhibitors, characterized by a planar core with substituents that occupy key pockets of the active site.
Imidazopyridines -Offers a different arrangement of hydrogen bond donors and acceptors compared to pyrazolopyridinones, allowing for alternative binding modes.
Fused Bicyclic Heteroaromatics Imidazo[1,2-a]pyridinesThese scaffolds can be modified to fine-tune the inhibitory profile against different PDE families.

In this context, the 3D nature of the tetrahydropyran scaffold can help to improve properties such as solubility and reduce off-target effects that can be associated with more lipophilic, planar scaffolds.

Experimental Protocols

To facilitate further research and comparative analysis, detailed, step-by-step methodologies for key assays are provided below.

Protocol 1: In Vitro mTOR Kinase Assay

This protocol is designed to measure the direct inhibitory activity of a compound against the mTOR kinase.

Materials:

  • Active mTOR enzyme

  • Inactive S6K protein (substrate)

  • Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, 5 mM MnCl₂)

  • ATP solution (100 µM in Kinase Assay Buffer)

  • Test compounds dissolved in DMSO

  • SDS-PAGE and Western blotting reagents

  • Phospho-S6K (Thr389) antibody

Procedure:

  • Prepare a reaction mixture containing 250 ng of active mTOR and 1 µg of inactive S6K protein in Kinase Assay Buffer.

  • Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only vehicle control.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding 2x SDS sample buffer.

  • Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for phosphorylated S6K (Thr389).

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Inhibition_Assay A Prepare Reaction Mix (mTOR + S6K) B Add Test Compound (Serial Dilution) A->B C Pre-incubate (15 min, RT) B->C D Initiate with ATP C->D E Incubate (30 min, 30°C) D->E F Stop Reaction (SDS Buffer) E->F G SDS-PAGE & Western Blot F->G H Antibody Probing (p-S6K) G->H I Visualize & Quantify H->I J Calculate IC50 I->J

Caption: Step-by-step workflow for an in vitro mTOR kinase assay.

Protocol 2: PDE10A Inhibition Assay (Fluorescence Polarization)

This protocol describes a competitive fluorescence polarization (FP) assay for high-throughput screening of PDE10A inhibitors.

Materials:

  • Recombinant PDE10A enzyme

  • Fluorescently labeled cAMP tracer (e.g., FAM-Cyclic-3',5'-AMP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., papaverine)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare working solutions of the PDE10A enzyme and the fluorescent tracer in Assay Buffer. The optimal concentrations should be determined empirically.

  • To the wells of the microplate, add 5 µL of the test compound solution or control (DMSO for high signal, positive control for low signal).

  • Add 10 µL of the diluted PDE10A enzyme solution to each well.

  • Gently mix the plate on a shaker for 1 minute and incubate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Add 5 µL of the diluted fluorescent tracer solution to each well.

  • Mix the plate gently for 1 minute and incubate at room temperature for 60-120 minutes to reach binding equilibrium.

  • Measure the fluorescence polarization on a microplate reader (e.g., excitation at 485 nm, emission at 535 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO) and low (positive control) signals.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion and Future Outlook

The this compound scaffold represents a valuable asset in the medicinal chemist's toolbox. Its inherent three-dimensionality and the strategic placement of key hydrogen bonding functionalities make it a superior choice for constructing inhibitors that require precise spatial orientation for high-affinity binding. While direct SAR studies on this specific scaffold are not abundant, its successful incorporation into potent and selective inhibitors of mTOR and PDE10A validates its "privileged" status.

Future explorations in this area should focus on the systematic derivatization of the scaffold itself—exploring modifications to the aminomethyl and hydroxyl groups, as well as substitutions on the tetrahydropyran ring—to build a more comprehensive SAR database. Such studies will undoubtedly unlock the full potential of this versatile building block and pave the way for the discovery of next-generation therapeutics.

References

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the meticulous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 4-(aminomethyl)tetrahydro-2H-pyran-4-ol is a key building block in the synthesis of various therapeutic agents. Its inherent chemical nature—a polar, hydrophilic molecule lacking a significant UV chromophore—presents considerable analytical challenges for purity assessment using conventional reversed-phase HPLC with UV detection.

This guide provides a comprehensive comparison of orthogonal analytical methodologies for the robust confirmation of purity for this compound samples. As researchers, scientists, and drug development professionals, a thorough understanding of a compound's purity profile is non-negotiable for ensuring the safety, efficacy, and reproducibility of downstream applications. We will delve into the technical intricacies of three powerful techniques: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide will not only present the "how" but, more importantly, the "why" behind the selection of these methods, providing you with the expertise to design and interpret a self-validating purity assessment workflow.

Chapter 1: The Analyte and Its Potential Impurities: A Proactive Approach to Purity

A foundational understanding of the target molecule and the potential impurities that may arise during its synthesis is critical for developing a robust analytical strategy.

1.1. Physicochemical Properties of this compound

  • Structure: A tetrahydropyran ring with both a hydroxyl and an aminomethyl substituent at the 4-position.

  • Polarity: Highly polar and hydrophilic due to the presence of the hydroxyl and primary amine functional groups.

  • Volatility: Relatively low volatility, making it amenable to LC-based techniques.

  • Chromophore: Lacks a significant chromophore, rendering UV-based detection methods insensitive.

1.2. Common Synthetic Pathways and Associated Impurities

A prevalent synthetic route to this compound involves the reductive amination of a suitable tetrahydropyranone precursor. This process, while effective, can introduce a spectrum of potential impurities that must be monitored.[1][2][3]

  • Unreacted Starting Materials: Residual tetrahydropyranone precursor.

  • Intermediates: Incomplete reaction may leave behind imine or enamine intermediates.

  • Over-alkylation Byproducts: The primary amine of the product can react further with the starting ketone, leading to the formation of secondary and tertiary amine impurities.[4]

  • Residual Solvents: Organic solvents are integral to synthesis and purification. Their presence in the final product is strictly regulated due to potential toxicity and their impact on the physicochemical properties of the API.[5][6][7][8][9] Common solvents in such syntheses may include methanol, ethanol, isopropanol, and various ethereal or hydrocarbon solvents.

Chapter 2: Orthogonal Analytical Strategies for Unambiguous Purity Determination

To build a comprehensive and trustworthy purity profile, a multi-pronged, orthogonal approach is essential. Here, we compare three distinct yet complementary analytical techniques.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

For polar, non-chromophoric analytes, the combination of Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) is a powerful solution.[10][11][12]

The Causality Behind the Choice:

  • HILIC: Unlike traditional reversed-phase chromatography, HILIC utilizes a polar stationary phase and a mobile phase with a high organic content. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes like our target molecule can partition, leading to effective retention and separation.[10]

  • CAD: This is a universal detector that is not dependent on the optical properties of the analyte. The eluent from the column is nebulized, and the resulting aerosol particles are charged. The magnitude of this charge is proportional to the mass of the analyte, allowing for sensitive and uniform detection of any non-volatile and many semi-volatile compounds.[13][14]

Experimental Protocol: HILIC-CAD for this compound

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column thermostat.

    • Charged Aerosol Detector.

  • Chromatographic Conditions:

    • Column: A suitable HILIC column (e.g., amide-based stationary phase).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the proportion of Mobile Phase A to elute the polar analytes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • CAD Settings:

    • Evaporation Temperature: 35 °C.

    • Gas Pressure: 60 psi.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water, 90:10 v/v) to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of residual solvents. It can also be employed to detect volatile or semi-volatile process-related impurities.

The Causality Behind the Choice:

  • Gas Chromatography: This technique provides exceptional separation of volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: Provides definitive identification of the separated compounds by determining their mass-to-charge ratio, offering a high degree of specificity.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Headspace autosampler.

  • GC Conditions:

    • Column: A column suitable for residual solvent analysis, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute a wide range of solvents.

    • Injector Temperature: 200 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a headspace vial.

    • Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a reference standard of the analyte itself.[15][16][17]

The Causality Behind the Choice:

  • Direct Proportionality: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[18]

  • Absolute Quantification: By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[19]

  • Orthogonality: qNMR provides a measure of purity based on a different physicochemical principle (nuclear magnetic resonance) than chromatography, making it an excellent orthogonal technique.

Experimental Protocol: ¹H qNMR for Absolute Purity Determination

  • Instrumentation:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and a certified internal standard (e.g., maleic acid, 5 mg) into a vial. The internal standard should be stable, non-volatile, have signals that do not overlap with the analyte, and be of high, certified purity.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer an aliquot to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Chapter 3: A Comparative Analysis: Tying It All Together

To illustrate the power of this orthogonal approach, let's consider hypothetical data from the analysis of three different batches of this compound.

Table 1: Comparative Purity Analysis of Three Batches

Analytical TechniqueBatch ABatch BBatch C
HILIC-CAD (Area %) 99.5%98.0%99.8%
Known Impurity 10.2%1.5% (Over-alkylation product)0.1%
Unknown Impurity 10.3%0.5%0.1%
GC-MS (Residual Solvents)
Methanol150 ppm250 ppm< 50 ppm
Isopropanol< 50 ppm3000 ppm (Exceeds limit)< 50 ppm
¹H qNMR (Absolute Purity, w/w) 99.2%97.5%99.6%

Interpretation of Results:

  • Batch A: Appears to be of high purity across all methods. The slight difference between HILIC-CAD and qNMR can be attributed to the presence of non-volatile, non-UV active impurities that are detected by both methods, but quantified differently. The residual methanol is well within acceptable limits.

  • Batch B: HILIC-CAD reveals a significant impurity, which can be tentatively identified as an over-alkylation product based on its retention time and further confirmed by LC-MS. The GC-MS analysis shows an unacceptably high level of isopropanol, indicating an issue with the final purification steps. The qNMR result corroborates the lower purity of this batch.

  • Batch C: This batch demonstrates the highest purity. The results from all three orthogonal techniques are in excellent agreement, providing a high degree of confidence in the quality of this sample.

Visualizing the Workflow and Decision-Making Process

Purity_Assessment_Workflow cluster_sampling Sample Batch cluster_analysis Orthogonal Analysis cluster_data_integration Data Integration & Review cluster_decision Decision Sample 4-(aminomethyl)tetrahydro- 2H-pyran-4-ol Batch HILIC_CAD HILIC-CAD (Purity, Non-volatile Impurities) Sample->HILIC_CAD GC_MS Headspace GC-MS (Residual Solvents) Sample->GC_MS qNMR ¹H qNMR (Absolute Purity) Sample->qNMR Data_Review Compare Results: - Purity values - Impurity profiles - Solvent levels HILIC_CAD->Data_Review GC_MS->Data_Review qNMR->Data_Review Pass Batch Release Data_Review->Pass All specifications met Fail Reject / Reprocess Data_Review->Fail OOS result

Caption: Workflow for orthogonal purity assessment and batch release.

Conclusion

The confirmation of purity for a polar, non-chromophoric molecule like this compound demands a scientifically rigorous, multi-faceted approach. Relying on a single analytical technique, even a powerful one, can lead to an incomplete and potentially misleading purity profile.

  • HILIC-CAD excels at separating and quantifying the main component and its non-volatile, polar impurities.

  • GC-MS is indispensable for the accurate identification and quantification of residual solvents, a critical quality attribute.

  • qNMR provides an absolute measure of purity, serving as a powerful orthogonal check on chromatographic methods and offering a high degree of confidence in the final purity value.

By integrating these three orthogonal techniques, researchers, scientists, and drug development professionals can establish a self-validating system for purity assessment. This ensures a comprehensive understanding of the material's quality, mitigates risks in downstream processes, and ultimately contributes to the development of safer and more effective pharmaceuticals.

References

A Researcher's Guide to the Spectral Cross-Verification of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and chemical research, the unambiguous identification of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectral data for 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, a key building block in medicinal chemistry. Given the scarcity of publicly available experimental spectra for this specific molecule, this guide will leverage high-quality predicted data and cross-reference it with experimental data from closely related analogs to provide a robust framework for its characterization.

Introduction

This compound and its salts are valuable intermediates in the synthesis of a variety of biologically active molecules. Its rigid tetrahydropyran core, coupled with the primary amine and tertiary alcohol functionalities, makes it an attractive scaffold for introducing desirable pharmacokinetic properties in drug candidates. Accurate spectral characterization is paramount to ensure the identity and purity of this reagent, preventing costly errors in subsequent synthetic steps.

This guide will delve into the expected Mass Spectrometry, ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopic features of the title compound. We will compare predicted data with experimentally obtained data for structurally similar compounds to provide a comprehensive and reliable reference for researchers.

Chemical Structure and Key Features

A clear understanding of the molecule's structure is fundamental to interpreting its spectral data.

Figure 1. Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound. For this compound, the expected molecular weight of the free base (C₆H₁₃NO₂) is 147.17 g/mol .

Experimental Data for the Hydrochloride Salt:

A mass spectrum of the hydrochloride salt of the target compound has been reported, showing a peak at m/z = 132 (M+H⁺) . This corresponds to the protonated free base, with the loss of the hydroxyl group and subsequent protonation, a common fragmentation pattern for such molecules. This experimental value provides a key verification point.

Table 1: Comparison of Expected and Observed Mass Spectrometry Data

SpeciesCalculated m/zObserved m/zSource
[M+H]⁺ of this compound148.10Not available-
Fragment Ion (M-OH+H)⁺132.11132ChemicalBook

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule. In the absence of direct experimental spectra for this compound, we will utilize predicted spectra and compare them with the known spectra of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyran ring and the aminomethyl group.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.8 - 3.6m4H-O-CH ₂- (ring)
~2.7s2H-CH ₂-NH₂
~1.7 - 1.5m4H-C-CH ₂-C- (ring)
variablebr s3H-OH , -NH

Comparative Experimental Data for a Related Compound:

A patent for the synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ols reports ¹H NMR data for several analogs. For example, (2R,4S)-2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol shows signals for the ring protons in the range of 3.90-3.56 ppm and 1.75-1.18 ppm. This aligns well with the predicted regions for the tetrahydropyran ring protons in our target molecule.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (ppm)Assignment
~70C -OH (ring)
~64-O-C H₂- (ring)
~50-C H₂-NH₂
~38-C-C H₂-C- (ring)

Comparative Experimental Data for a Related Compound:

The same patent provides ¹³C NMR data for its synthesized compounds. For instance, a 2,4-disubstituted tetrahydropyran-4-ol derivative shows carbon signals for the ring at approximately 72.8, 67.9, 44.7, and 38.8 ppm. These values are in good agreement with the predicted chemical shifts for the carbon atoms of the tetrahydropyran ring in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

Frequency (cm⁻¹)Functional Group
3400 - 3200O-H and N-H stretching
2950 - 2850C-H stretching (alkane)
1650 - 1550N-H bending (scissoring)
1150 - 1050C-O-C stretching (ether)
1100 - 1000C-O stretching (alcohol)

Comparative Experimental Data for a Related Compound:

The patent for substituted tetrahydropyran-4-ols reports IR data with characteristic peaks for the hydroxyl group (around 3400 cm⁻¹) and C-H stretches (2960-2872 cm⁻¹). This provides confidence in the predicted IR absorption bands for this compound.

Experimental Protocols

To ensure the reproducibility and accuracy of spectral data acquisition, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and should be reported.

  • Instrument: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse program.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is often preferred for polar molecules like the one .

  • Analysis: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Interpretation: Analyze the resulting spectrum to determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet or in a Nujol mull for solids. Attenuated Total Reflectance (ATR) is a convenient alternative for both liquids and solids.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Spectral Cross-Verification

The following workflow diagram illustrates the logical steps for a comprehensive cross-verification of the spectral data for this compound.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Prediction cluster_2 Cross-Verification cluster_3 Conclusion acquire_ms Acquire Mass Spectrum analyze_ms Analyze MS Data (m/z) acquire_ms->analyze_ms acquire_nmr Acquire NMR Spectra (1H & 13C) analyze_nmr Analyze NMR Data (Shifts, Multiplicity) acquire_nmr->analyze_nmr acquire_ir Acquire IR Spectrum analyze_ir Analyze IR Data (Functional Groups) acquire_ir->analyze_ir predict_spectra Generate Predicted Spectra (NMR, IR) compare_nmr Compare Experimental NMR with Predicted & Analog Data predict_spectra->compare_nmr compare_ir Compare Experimental IR with Predicted & Analog Data predict_spectra->compare_ir compare_ms Compare Experimental MS with Calculated MW analyze_ms->compare_ms analyze_nmr->compare_nmr analyze_ir->compare_ir confirm_structure Confirm Structure & Purity compare_ms->confirm_structure compare_nmr->confirm_structure compare_ir->confirm_structure

Figure 2. Workflow for the spectral cross-verification process.

Conclusion

The structural elucidation of this compound requires a multi-faceted approach, integrating data from various spectroscopic techniques. While publicly available experimental spectra are limited, this guide demonstrates that a combination of predicted data, cross-referenced with experimental data from closely related analogs, and a single experimental mass spectrum data point can provide a high degree of confidence in the compound's identity. By following the outlined protocols and comparative analysis, researchers can reliably verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their research and development efforts.

Safety Operating Guide

Navigating the Disposal of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol (CAS No. 783303-73-1), a versatile building block in medicinal chemistry and organic synthesis.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the ecosystem.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be aware of its potential hazards. Safety Data Sheets (SDS) indicate that this compound can cause skin irritation and severe eye damage.[3][4][5][6] Therefore, the following minimum personal protective equipment must be worn:

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield are essential to prevent contact with the eyes.[7]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing are required to prevent skin contact.[7] Contaminated clothing should be removed immediately and washed before reuse.[1][7]

  • Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[7][8]

Table 1: Key Safety Information for this compound

PropertyInformationSource
CAS Number 783303-73-1[1]
Molecular Formula C6H13NO2[1]
Known Hazards Causes skin irritation, severe eye damage.[3][4][5][6] May be harmful if swallowed.[4][3][4][5][6]
First Aid - Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1][7][1][7]
First Aid - Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][4]
First Aid - Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen.[1][7][1][7]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][7][8]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[4]

Step 1: Waste Segregation Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.[9] Incompatible materials can lead to dangerous reactions. This compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[8]

Step 2: Container Selection Use a designated, compatible container for collecting the waste. The original product container is often a suitable choice.[9][10] The container must be in good condition, leak-proof, and have a tightly fitting cap.[9][10]

Step 3: Labeling Properly label the waste container as soon as you begin accumulating waste.[10] The label must include:

  • The words "HAZARDOUS WASTE"[9]

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste.

  • The date accumulation started.

Step 4: Accumulation and Storage Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[11] This area should be under the control of laboratory personnel and away from sources of ignition or incompatible chemicals.

Step 5: Arranging for Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[9] Follow their specific procedures for waste collection and documentation.

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[7]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Personal Protection: Don appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup: For liquid spills, use an inert absorbent material like vermiculite, sand, or earth.[8] Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[7]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The collected spill material and any contaminated cleaning supplies must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Waste Containment cluster_storage Storage & Disposal cluster_spill Spill Response start Start: Disposal Required for This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Area (Chemical Fume Hood) ppe->fume_hood absorb Contain with Inert Absorbent ppe->absorb segregate Segregate Waste Stream (Avoid Mixing with Incompatibles) fume_hood->segregate spill Spill Occurs fume_hood->spill Potential Incident container Select Compatible, Leak-Proof Waste Container segregate->container label_waste Label Container: 'HAZARDOUS WASTE' Chemical Name & Date container->label_waste store Store Sealed Container in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end End: Proper Disposal Complete contact_ehs->end evacuate Evacuate & Secure Area spill->evacuate evacuate->ppe collect_spill Collect Spill Material in Sealed Container for Disposal absorb->collect_spill collect_spill->store

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Safely Handling 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compounds we synthesize and handle, such as 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, require a deep understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, experience-driven insights into the appropriate personal protective equipment (PPE) and handling procedures for this compound, ensuring both your safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

Before any handling of this compound, a thorough risk assessment is paramount. Based on available safety data, this compound is classified as a hazardous chemical that can cause severe skin burns and eye damage.[1][2][3][4] The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Ingestion is also a potential route of exposure that can cause gastrointestinal tract burns.[1] The aminomethyl group suggests that the compound is likely corrosive and irritant in nature. Therefore, all handling procedures must be designed to prevent any direct contact.

Key Hazards:

  • Skin Corrosion/Irritation: Causes severe skin burns.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[2][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][5]

  • Combustibility: It is a combustible liquid.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Prepping Tightly fitting safety goggles with side-shields.[5]Chemical-resistant gloves (e.g., Nitrile, Neoprene).Chemical-resistant laboratory coat, fully buttoned.Not typically required if performed in a ventilated enclosure.
Handling/Transferring Tightly fitting safety goggles with side-shields or a full-face shield.[5]Chemical-resistant gloves (e.g., Nitrile, Neoprene).Chemical-resistant laboratory coat. A chemical-resistant apron is recommended for handling larger quantities.[6]To be performed in a certified chemical fume hood.[1][7]
Cleaning/Decontamination Full-face shield over safety goggles.Heavy-duty chemical-resistant gloves.Chemical-resistant coveralls or suit.[8]Use a NIOSH/MSHA approved respirator if there is a risk of aerosol generation and engineering controls are insufficient.[2]
  • Eye and Face Protection: Standard safety glasses are insufficient. Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes.[5] A full-face shield should be worn in conjunction with goggles when there is a higher risk of splashing, such as during transfers of larger volumes or when cleaning up spills.

  • Skin Protection:

    • Lab Coat/Coveralls: A flame-retardant and chemical-resistant lab coat should be worn at all times. For tasks with a higher risk of contamination, such as cleaning equipment, consider wearing disposable chemical-resistant coveralls over your regular lab attire.

  • Respiratory Protection: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][7] If engineering controls are not sufficient to maintain exposure below acceptable limits, a full-face respirator with an appropriate cartridge for organic vapors should be used.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential for minimizing risk.

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to the planned experiment.

  • Gather Materials: Ensure all necessary equipment, including the chemical, solvents, glassware, and designated waste containers, are readily available.

  • PPE Inspection: Meticulously inspect all PPE for any damage, such as cracks in goggles or tears in gloves, before donning them.

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly, with the sash at the appropriate height.

  • Dispensing: Conduct all weighing and dispensing of this compound within a chemical fume hood or a ventilated balance enclosure.[1][7]

  • Avoid Inhalation and Contact: Handle the chemical with care to prevent the generation of aerosols or vapors.[5][7] Always use tools (e.g., spatulas, syringes) to avoid direct contact.

  • Containment: Use secondary containment (e.g., a tray) when transporting the chemical within the lab.

  • Cleaning: Clean all contaminated surfaces and glassware promptly after use.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, and hands should be washed thoroughly with soap and water immediately after.[5]

Visualizing the Workflow: PPE Selection and Emergency Response

To further clarify these critical procedures, the following diagrams illustrate the decision-making process for PPE selection and the appropriate response to a chemical spill.

PPE_Selection_Workflow start Start: Task Involving This compound risk_assessment Conduct Task-Specific Risk Assessment start->risk_assessment is_splash_risk Significant Splash Risk? risk_assessment->is_splash_risk select_goggles Wear Tightly-Fitting Safety Goggles is_splash_risk->select_goggles No select_face_shield Wear Full-Face Shield over Goggles is_splash_risk->select_face_shield Yes is_inhalation_risk Adequate Ventilation (Fume Hood)? select_respirator Use NIOSH-Approved Respirator is_inhalation_risk->select_respirator No proceed Proceed with Task is_inhalation_risk->proceed Yes select_gloves Wear Chemical-Resistant Gloves (Nitrile/Neoprene) select_goggles->select_gloves select_face_shield->select_gloves select_lab_coat Wear Chemical-Resistant Lab Coat select_gloves->select_lab_coat select_lab_coat->is_inhalation_risk select_respirator->proceed

Caption: PPE Selection Workflow.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel in the Immediate Area spill->alert is_major Is the Spill Major? alert->is_major minor_spill Minor Spill Procedure is_major->minor_spill No major_spill Major Spill Procedure is_major->major_spill Yes minor_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) minor_spill->minor_ppe major_evacuate Evacuate the Laboratory major_spill->major_evacuate minor_absorb Absorb with Inert Material (e.g., Vermiculite, Sand) minor_ppe->minor_absorb minor_collect Collect Residue into a Suitable, Closed Container minor_absorb->minor_collect minor_clean Clean Spill Area minor_collect->minor_clean minor_dispose Dispose of as Chemical Waste minor_clean->minor_dispose end End minor_dispose->end major_isolate Isolate the Area and Close Doors major_evacuate->major_isolate major_call Call Emergency Response major_isolate->major_call major_inform Inform Responders about the Chemical Involved major_call->major_inform major_inform->end

Caption: Emergency Spill Response Workflow.

Emergency Procedures: Responding to Accidental Exposure

In the event of accidental exposure, immediate and appropriate action is crucial. All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.[1]

Exposure Route Immediate Action
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]
Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.

  • Regulations: All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[2] Do not mix with other waste streams unless explicitly permitted.

By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues, allowing you to focus on the important work of scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(aminomethyl)tetrahydro-2H-pyran-4-ol
Reactant of Route 2
4-(aminomethyl)tetrahydro-2H-pyran-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.